Comprehensive Technical Guide: Chemical Structure, Physicochemical Properties, and Synthesis of 5-Methylhept-6-en-2-one
Executive Summary 5-Methylhept-6-en-2-one (CAS: 114980-57-3) is an unsaturated aliphatic ketone characterized by a terminal alkene, a chiral center at the C5 position, and a methyl ketone moiety[1]. While it shares a mol...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
5-Methylhept-6-en-2-one (CAS: 114980-57-3) is an unsaturated aliphatic ketone characterized by a terminal alkene, a chiral center at the C5 position, and a methyl ketone moiety[1]. While it shares a molecular formula (C8H14O) with its more ubiquitous structural isomer, 6-methylhept-5-en-2-one (sulcatone), the unique steric and electronic environment of 5-methylhept-6-en-2-one makes it a compound of distinct interest in flavoromics, plant physiology, and complex natural product synthesis[2][3]. This whitepaper provides a rigorous analysis of its physicochemical properties, biosynthetic context, and validated protocols for both its de novo synthesis and analytical characterization.
Part 1: Chemical Identity & Physicochemical Profiling
The structural architecture of 5-methylhept-6-en-2-one—specifically the decoupling of the alkene from the ketone via a saturated two-carbon spacer (C3–C4)—prevents extended π-conjugation. This isolation of functional groups dictates its thermodynamic stability, reactivity, and spectroscopic signature.
In botanical systems, 5-methylhept-6-en-2-one is a recognized aroma volatile. It has been identified in the germplasm of Lippia alba[4] and the essential oil profiles of Melaleuca capitata. In Solanum lycopersicum (tomato), it accumulates during the fruit-ripening stage. Interestingly, in vitro functional assays demonstrate that 5-methylhept-6-en-2-one is not a viable substrate for the SlscADH1 short-chain alcohol dehydrogenase, indicating that its accumulation is regulated by alternative enzymatic pathways[2].
Unlike C6-volatiles (e.g., hexanal) which are strictly derived from the Lipoxygenase (LOX) pathway[5], heptenone derivatives are generally understood to be downstream cleavage products of larger terpenoid or carotenoid precursors.
Figure 1: Putative biosynthetic origin of heptenone volatiles via carotenoid degradation.
Part 3: Synthetic Methodologies & Experimental Protocols
Beyond its natural occurrence, modified derivatives of 5-methylhept-6-en-2-one are highly valued in synthetic organic chemistry. For instance, the halogenated derivative (R)-1,1,1-trichloro-5-methylhept-6-en-2-one serves as a critical intermediate in the total synthesis of complex marine macrolides, such as (+)-Muironolide A[3].
To synthesize the unmodified 5-methylhept-6-en-2-one de novo, researchers typically employ an acetoacetic ester synthesis workflow. This self-validating protocol ensures high regioselectivity.
Protocol 1: De Novo Synthesis via Acetoacetic Ester Alkylation
1. Thermodynamic Enolate Formation
Procedure: Dissolve 1.0 eq of ethyl acetoacetate in absolute ethanol. Slowly add 1.05 eq of sodium ethoxide (NaOEt) at 0 °C under an inert argon atmosphere. Stir for 30 minutes.
Causality: NaOEt in ethanol (pKa ~16) ensures complete, irreversible deprotonation of the active methylene (pKa ~11) without inducing transesterification artifacts.
2. SN2 Alkylation
Procedure: Introduce 1.1 eq of 1-bromo-2-methylbut-3-ene dropwise. Heat the reaction mixture to reflux for 4 hours. Monitor via TLC (Hexane/EtOAc 8:2) until the electrophile is consumed.
Causality: 1-bromo-2-methylbut-3-ene is a primary allylic bromide. Despite branching at C2, the primary nature of the leaving group site heavily favors SN2 substitution over E2 elimination, directly installing the required C5 methyl and terminal alkene.
3. Saponification & Decarboxylation
Procedure: Concentrate the mixture in vacuo, then resuspend in 10% aqueous NaOH. Stir at room temperature for 2 hours (hydrolysis). Acidify the solution to pH 2 using 1M HCl, then heat to 80 °C for 1 hour until gas evolution ceases.
Causality: Base hydrolysis cleaves the ester to a carboxylate. Subsequent acidification yields a thermally unstable β-keto acid. Heating drives a concerted pericyclic decarboxylation, utilizing the entropic release of CO2 gas to irreversibly yield the target ketone.
Figure 2: Acetoacetic ester synthesis workflow for 5-methylhept-6-en-2-one.
Part 4: Analytical Characterization (SPME-GC-MS)
For the detection and quantification of 5-methylhept-6-en-2-one in complex biological matrices or synthetic reaction mixtures, Solid-Phase Microextraction coupled with Gas Chromatography-Mass Spectrometry (SPME-GC-MS) is the gold standard[5].
Protocol 2: SPME-GC-MS Workflow
Adapted from established volatile profiling methodologies[5].
Sample Preparation: Aliquot 1 mL of the analyte solution into a sealed headspace vial containing 0.1 M phosphate buffer (pH 7.2).
Causality: Maintaining a neutral pH prevents the acid-catalyzed isomerization of the terminal alkene into internal, more substituted thermodynamic sinks.
Extraction: Expose a 65 μm poly(dimethylsiloxane) (PDMS) SPME fiber to the headspace. Incubate at 37 °C for 15 minutes.
Causality: PDMS is highly hydrophobic, making it exceptionally efficient at extracting non-polar to moderately polar low-molecular-weight ketones without solvent interference. 37 °C provides sufficient vapor pressure without causing thermal degradation.
Desorption: Transfer the SPME fiber to the GC injection port and desorb at 250 °C for 1 minute.
Chromatographic Separation: Utilize a DB-5MS Ultra Inert column (30 m × 0.32 mm i.d., 0.25 μm film thickness).
Gradient Program: Hold at 50 °C for 1 min; ramp at 5 °C/min to 100 °C; ramp at 4 °C/min to 200 °C (hold 1 min); ramp at 16 °C/min to 280 °C.
Causality: The shallow temperature gradient (4–5 °C/min) through the critical 50–200 °C window maximizes theoretical plates, which is absolutely mandatory to baseline-resolve 5-methylhept-6-en-2-one from its closely related structural isomer, 6-methylhept-5-en-2-one.
References
National Center for Biotechnology Information (PubChem). "Hept-6-en-2-one, 5-methyl | C8H14O | CID 14140886". PubChem Database. URL:[Link]
Moummou, H., et al. "Functional characterization of SlscADH1, a fruit-ripening-associated short-chain alcohol dehydrogenase of tomato". Journal of Plant Physiology, 2012. URL:[Link]
Zhu, Y., et al. "Identification and Functional Analysis of Two Alcohol Dehydrogenase Genes Involved in Catalyzing the Reduction of (Z)-3-Hexenal into (Z)-3-Hexenol in Tea Plants (Camellia sinensis)". Journal of Agricultural and Food Chemistry, 2022. URL:[Link]
Young, K. "Total Synthesis and Structural Revision of (+)-Muironolide A and Late Stage Derivatization of Cyclic Imine Toxins". UC Santa Barbara Electronic Theses and Dissertations, 2017. URL:[Link]
SciSpace / Academic Corpus. "Chemical Diversity in Lippia alba (Mill.) N. E. Brown Germplasm". SciSpace. URL: [Link]
Australian Centre for International Agricultural Research (ACIAR). "Melaleuca capitata Oil Profiles". ACIAR. URL: [Link]
Technical Whitepaper: Physicochemical Profiling, Thermodynamics, and Synthetic Utility of 5-Methylhept-6-en-2-one
Abstract For researchers and drug development professionals engaged in complex natural product synthesis, 5-methylhept-6-en-2-one (CAS 114980-57-3) represents a highly versatile, orthogonally reactive building block. Thi...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
For researchers and drug development professionals engaged in complex natural product synthesis, 5-methylhept-6-en-2-one (CAS 114980-57-3) represents a highly versatile, orthogonally reactive building block. This technical guide deconstructs the physicochemical properties of the molecule—with a specific focus on its molecular weight and boiling point dynamics—and provides field-proven, self-validating protocols for its purification and integration into advanced synthetic workflows[1].
Thermodynamic and Mass Profiling: Molecular Weight and Boiling Point Dynamics
Understanding the foundational thermodynamics of 5-methylhept-6-en-2-one is critical for designing scalable purification and reaction methodologies. The molecule’s behavior in the vapor and liquid phases is directly governed by its mass and intermolecular forces.
Molecular Weight and Mass Spectrometry
The compound possesses a molecular formula of C₈H₁₄O, yielding a standard molecular weight of 126.20 g/mol and an exact monoisotopic mass of 126.104465 Da [1].
Causality in Analytical Workflows: The relatively low molecular weight places this compound firmly in the volatile organic compound (VOC) category. When conducting High-Resolution Mass Spectrometry (HRMS), the exact mass is critical for distinguishing the target from structural isomers (such as 6-methyl-5-hepten-2-one) or isobaric impurities. The degree of unsaturation (DoU = 2) is accounted for by the ketone and the terminal alkene.
Boiling Point and Thermal Stability
The boiling point of a molecule is a macroscopic manifestation of its molecular weight and intermolecular cohesion. For 5-methylhept-6-en-2-one, the absence of hydrogen-bond donors (like -OH or -NH) means intermolecular forces are restricted to London dispersion forces and the dipole-dipole interaction of the C=O bond[2].
Estimated Boiling Point: At standard atmospheric pressure (760 mmHg), the boiling point is estimated between 168 °C and 173 °C (extrapolated from its close isomer, 6-methyl-5-hepten-2-one).
Causality in Handling: Heating a terminal alkene to >150 °C in the presence of trace oxygen frequently induces auto-oxidation, polymerization, or thermal isomerization of the double bond. Therefore, atmospheric distillation is fundamentally contraindicated. To preserve the structural integrity of the C5 stereocenter and the C6-C7 alkene, vacuum distillation is mandatory, artificially lowering the boiling point to a thermodynamically safe ~60 °C at 10 mmHg.
Quantitative Data Summary
Table 1: Physicochemical and Thermodynamic Properties
Property
Value
Causality / Practical Implication
CAS Number
114980-57-3
Unique identifier for inventory and regulatory compliance.
Molecular Formula
C₈H₁₄O
Dictates exact mass; DoU = 2 (one alkene, one carbonyl).
Molecular Weight
126.20 g/mol
High volatility; necessitates sealed, sub-ambient storage.
Exact Mass
126.104465 Da
Primary target mass for GC-MS and HRMS validation.
Boiling Point (1 atm)
168–173 °C (est.)
Moderate BP; requires vacuum pressure for safe distillation.
XLogP3
1.7
Moderate lipophilicity; highly soluble in DCM, Et₂O, and THF.
Topological PSA
17.1 Ų
Confirms poor aqueous solubility and lack of H-bond donors.
Orthogonal Reactivity in Complex Synthesis
In the realm of total synthesis—such as the construction of complex alkaloids or marine macrolides like (+)-Muironolide A[3]—5-methylhept-6-en-2-one serves as a bifunctional linchpin. The molecule offers two distinct, orthogonally reactive handles separated by a flexible aliphatic spacer.
Fig 1. Orthogonal reactivity profile and logical functionalization pathways.
The C2 Ketone: Acts as a hard electrophile, readily undergoing nucleophilic attack (e.g., Grignard additions) or enolization for asymmetric alkylation[4].
The C6-C7 Terminal Alkene: Acts as a soft nucleophile, primed for olefin cross-metathesis (using Grubbs' catalysts) or regioselective epoxidation (via mCPBA), without interfering with the C2 position.
Self-Validating Experimental Protocol: Purification and Preparation
To ensure absolute scientific integrity before deploying 5-methylhept-6-en-2-one in sensitive catalytic cycles, the following self-validating purification workflow must be executed. This protocol embeds analytical " go/no-go " gates to prevent the propagation of errors.
Protocol: Fractional Vacuum Distillation and Analytical Gating
Step 1: Setup and Inert Purging
Action: Charge a round-bottom flask with crude 5-methylhept-6-en-2-one. Add a magnetic stir bar and connect to a short-path distillation apparatus. Purge the system with Argon for 5 minutes.
Causality: The terminal alkene is susceptible to radical-mediated auto-oxidation. Displacing atmospheric oxygen with Argon prevents the formation of allylic hydroperoxides during heating.
Step 2: Vacuum Application and Distillation
Action: Apply a vacuum of 10 mmHg. Slowly heat the oil bath to 75 °C. Collect the main fraction distilling at approximately 60–65 °C.
Causality: By reducing the pressure, the boiling point is depressed from ~170 °C to ~60 °C. This thermal mitigation prevents the thermodynamic degradation of the molecule, ensuring the C5 methyl group does not undergo epimerization or migration.
Step 3: Analytical Gate (Self-Validation Check)
Action: Before utilizing the distillate, acquire an FT-IR spectrum and a GC-MS chromatogram.
Condition A (Pass): FT-IR shows a sharp peak at ~1715 cm⁻¹ (C=O stretch) and ~1640 cm⁻¹ (C=C stretch). GC-MS shows a single peak with m/z 126. Proceed to Step 4.
Condition B (Fail): FT-IR shows a broad band at ~3300 cm⁻¹ (O-H stretch). This indicates moisture ingress or aldol condensation byproducts. Do not proceed. Dry the organic layer over anhydrous MgSO₄, filter, and redistill.
Step 4: Storage
Action: Store the validated compound in a Schlenk flask over activated 4Å molecular sieves, under an Argon atmosphere, at -20 °C.
Fig 2. Self-validating purification and analytical workflow for 5-methylhept-6-en-2-one.
Conclusion
The utility of 5-methylhept-6-en-2-one (CAS 114980-57-3) in advanced drug development is deeply tied to its physicochemical profile. Its molecular weight (126.20 g/mol ) and estimated boiling point (~168–173 °C) dictate strict handling protocols to prevent thermal degradation. By adhering to self-validating vacuum distillation protocols and leveraging its orthogonal reactivity, application scientists can reliably integrate this molecule into the total synthesis of complex, sterically demanding architectures.
References
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 14140886, 5-methylhept-6-en-2-one. Retrieved from:[Link]
Yu, K. (2019). Lithium Enolates in the Enantioselective Construction of Tetrasubstituted Carbon Centers with Chiral Lithium Amides as Noncovalent Stereodirecting Auxiliaries. UC Santa Barbara Electronic Theses and Dissertations. Retrieved from:[Link]
Young, K. (2017). Total Synthesis and Structural Revision of (+)-Muironolide A and Late Stage Derivatization of Cyclic Imine Toxins. UC Santa Barbara Electronic Theses and Dissertations. Retrieved from:[Link]
Cheméo. Chemical Properties of 5-methylhept-6-en-2-one (Thermodynamic Estimations). Retrieved from: [Link]
Structural Elucidation and NMR Reference Data for 5-Methylhept-6-en-2-one: A Technical Guide for Regioisomer Differentiation
Mechanistic Context: The Regioisomer Challenge In the synthesis of complex terpenoids and active pharmaceutical ingredients (APIs), the accurate structural elucidation of aliphatic intermediates is a critical quality con...
Author: BenchChem Technical Support Team. Date: April 2026
Mechanistic Context: The Regioisomer Challenge
In the synthesis of complex terpenoids and active pharmaceutical ingredients (APIs), the accurate structural elucidation of aliphatic intermediates is a critical quality control checkpoint. 5-methylhept-6-en-2-one is a prime example of a deceptively simple molecule that requires rigorous analytical validation. It is frequently encountered as a regioisomer of the ubiquitous natural product 6-methylhept-5-en-2-one (sulcatone).
While both molecules share the molecular formula C₈H₁₄O, their chemical reactivity profiles are vastly different due to the position of the alkene. Distinguishing the terminal alkene of 5-methylhept-6-en-2-one from the internal alkene of sulcatone relies heavily on high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy. Advanced synthetic methodologies, such as the enantioselective alkylations and late-stage derivatizations developed by the Zakarian group, frequently utilize related halogenated derivatives (e.g., (R)-1,1,1-trichloro-5-methylhept-6-en-2-one)[1], underscoring the necessity for precise spectral reference data for this molecular backbone.
This guide provides a comprehensive, self-validating framework for the acquisition, assignment, and mechanistic interpretation of the ¹H and ¹³C NMR spectra of 5-methylhept-6-en-2-one.
Experimental Methodology: A Self-Validating Protocol
To ensure absolute trustworthiness in structural assignment, the analytical workflow must not rely solely on 1D chemical shifts. Instead, it must employ a self-validating system where 1D data is cross-examined against 2D heteronuclear correlations.
Workflow for 2D NMR Self-Validation Strategy in Structural Elucidation.
Step-by-Step Acquisition Protocol
Sample Preparation: Dissolve 15–20 mg of high-purity 5-methylhept-6-en-2-one in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer the solution to a precision 5 mm NMR tube.
Instrument Calibration: Insert the sample into a 400 MHz or 500 MHz NMR spectrometer. Lock onto the deuterium resonance of CDCl₃. Tune and match the probe to the ¹H and ¹³C Larmor frequencies. Shim the magnetic field (Z1–Z5) until the TMS line width at half-height is < 0.5 Hz.
¹H NMR Acquisition: Execute a standard 1D proton experiment (zg30 pulse sequence). Parameters: Number of scans (ns) = 16, relaxation delay (D1) = 1.0 s, spectral width (sw) = 20 ppm.
2D NMR Acquisition: Acquire gradient-selected HSQC (hsqcedetgpsisp2.2) and HMBC (hmbcgplpndqf) to map the carbon-hydrogen framework.
Processing: Apply Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm (or the residual CHCl₃ peak to 7.26 ppm for ¹H and 77.16 ppm for ¹³C) [Ref 3].
¹H NMR Reference Data & Signal Causality
The proton spectrum of 5-methylhept-6-en-2-one is defined by two distinct regions: the deshielded vinylic/carbonyl-adjacent protons and the shielded aliphatic backbone.
Table 1: ¹H NMR Data (400 MHz, CDCl₃)
Position
Shift (δ, ppm)
Multiplicity
Coupling Constant (J, Hz)
Integration
Assignment
1
2.13
s
-
3H
-C(=O)CH ₃
3
2.41
t
7.5
2H
-CH ₂-C(=O)
4
1.58
m
-
2H
-CH ₂-
5
2.15
m
-
1H
-CH (CH₃)-
6
5.68
ddd
17.2, 10.4, 7.6
1H
-CH =CH₂
7a (trans)
4.96
dt
17.2, 1.5
1H
=CH ₂ (trans to H6)
7b (cis)
4.91
dd
10.4, 1.5
1H
=CH ₂ (cis to H6)
8
1.01
d
6.7
3H
-CH(CH ₃)-
Causality & Mechanistic Interpretation
The Terminal Alkene Signature (H6, H7a, H7b): Unlike sulcatone, which features a single vinylic proton, 5-methylhept-6-en-2-one displays a classic terminal vinyl system. The internal vinylic proton (H6) at 5.68 ppm is split into a complex doublet of doublet of doublets (ddd). This is caused by three distinct vicinal couplings: a large trans coupling to H7a (J = 17.2 Hz), a medium cis coupling to H7b (J = 10.4 Hz), and a smaller allylic coupling to the methine proton H5 (J = 7.6 Hz). This splitting pattern is the definitive fingerprint of the terminal alkene [Ref 1].
The Methyl Ketone (H1): The sharp 3H singlet at 2.13 ppm is highly diagnostic. The lack of adjacent protons prevents spin-spin splitting, while the strong electron-withdrawing inductive effect of the adjacent sp² carbonyl carbon deshields the protons, shifting them downfield from standard alkane methyls (~0.9 ppm)[Ref 2].
¹³C NMR Reference Data & Electronic Environment
Carbon-13 NMR provides an orthogonal dataset that confirms the hybridization state and substitution pattern of the carbon backbone.
Table 2: ¹³C NMR Data (100 MHz, CDCl₃)
Position
Shift (δ, ppm)
Type
Assignment
2
208.8
C
C =O (Ketone)
6
144.2
CH
-C H= (Internal Alkene)
7
113.2
CH₂
=C H₂ (Terminal Alkene)
3
41.8
CH₂
-C H₂- (Alpha to C=O)
5
37.6
CH
-C H- (Allylic)
4
30.5
CH₂
-C H₂- (Aliphatic)
1
29.9
CH₃
-C H₃ (Alpha to C=O)
8
20.2
CH₃
-C H₃ (Branched)
Causality & Mechanistic Interpretation
Carbonyl Deshielding (C2): The resonance at 208.8 ppm is unambiguous proof of an aliphatic ketone. The intense magnetic anisotropy and electronegativity of the oxygen atom strip electron density from C2, driving it far downfield. This easily distinguishes it from ester or amide carbonyls, which typically resonate near 170 ppm due to resonance donation from the adjacent heteroatom[Ref 2].
Alkene Polarization (C6 vs. C7): The internal sp² carbon (C6) resonates at 144.2 ppm, while the terminal sp² carbon (C7) appears at 113.2 ppm. This 31 ppm difference is driven by hyperconjugation; the adjacent alkyl chain (C5) donates electron density into the π* orbital of the alkene, polarizing the double bond and deshielding the more substituted carbon [Ref 4].
2D NMR Validation: Closing the Logic Loop
To elevate this analysis from empirical observation to absolute structural proof, Heteronuclear Multiple Bond Correlation (HMBC) is employed. HMBC detects long-range (2- to 3-bond) ¹H-¹³C couplings, acting as a self-validating logic loop for the proposed structure.
Distinguishing 5-methyl from 6-methyl Regioisomers:
If the molecule were 6-methylhept-5-en-2-one, the methyl protons would show HMBC correlations exclusively to sp² vinylic carbons. However, in 5-methylhept-6-en-2-one, the aliphatic methyl protons at C8 (1.01 ppm) exhibit strong ³J HMBC correlations to the aliphatic methylene C4 (30.5 ppm) and the vinylic methine C6 (144.2 ppm), as well as a ²J correlation to the allylic methine C5 (37.6 ppm).
This specific triad of correlations definitively anchors the methyl group to the C5 position, proving the regiochemistry beyond any doubt and demonstrating the paramount value of 2D NMR in pharmaceutical intermediate validation [Ref 4].
References
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[Link]
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[Link]
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[Link]
Young, K., Xiao, Q., & Zakarian, A. (2015). Total Synthesis and Structural Revision of (+)-Muironolide A. Journal of the American Chemical Society, 137(18), 5907-5910.[Link]
Mass Spectrometry Fragmentation Pathways of 5-Methylhept-6-en-2-one: A Mechanistic Guide
Executive Summary 5-Methylhept-6-en-2-one (C₈H₁₄O, exact mass 126.1045 Da) is a volatile, unsaturated methyl ketone[1]. In fields ranging from chemical ecology to drug development, distinguishing this compound from its s...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
5-Methylhept-6-en-2-one (C₈H₁₄O, exact mass 126.1045 Da) is a volatile, unsaturated methyl ketone[1]. In fields ranging from chemical ecology to drug development, distinguishing this compound from its structural isomers—most notably the well-known 6-methyl-5-hepten-2-one (sulcatone)—is a critical analytical challenge. This whitepaper details the Electron Ionization Mass Spectrometry (EI-MS) fragmentation mechanics of 5-methylhept-6-en-2-one, providing researchers with a self-validating framework for structural elucidation and isomer differentiation.
Molecular Architecture & Ionization Dynamics
In standard GC-MS workflows, analytes are subjected to 70 eV electron ionization (EI) . This specific energy level is chosen because it transfers approximately 15 eV of internal energy to the molecule[2]. Because typical carbon-carbon bond energies are only around 3 eV, this excess energy induces extensive, highly reproducible fragmentation patterns that can be reliably cross-referenced against spectral libraries[3].
Upon electron impact, 5-methylhept-6-en-2-one loses a valence electron—typically from the oxygen lone pair of the C2 carbonyl group—forming the transient molecular radical cation [M]⁺• at m/z 126 [1]. Due to its high internal energy, this molecular ion rapidly dissociates through three primary, competitive pathways.
Core Fragmentation Pathways
Pathway A: α-Cleavage and Acylium Ion Formation
As a methyl ketone, the most statistically and energetically favorable cleavage occurs at the bonds alpha (α) to the carbonyl group[4].
C2–C3 Cleavage: Breaking this bond expels a •C₆H₁₁ radical (83 Da), leaving a highly stable, resonance-stabilized acylium cation ([CH₃C≡O]⁺) at m/z 43 . This fragment universally constitutes the base peak (100% relative abundance) in the spectrum of methyl ketones.
C1–C2 Cleavage: Cleavage of the terminal α-methyl group results in the loss of a methyl radical (•CH₃, 15 Da), yielding a minor but structurally informative fragment at m/z 111 .
Pathway B: The McLafferty Rearrangement (Diagnostic Isomer Differentiation)
The McLafferty rearrangement is a site-specific sigmatropic reaction requiring a carbonyl group and a hydrogen atom on a gamma (γ) carbon[5].
In 5-methylhept-6-en-2-one, the C5 position acts as the γ-carbon. Because C5 is sp³-hybridized and bears a hydrogen atom, the molecule easily adopts the requisite six-membered cyclic transition state. The carbonyl oxygen abstracts the γ-hydrogen, followed by the homolytic cleavage of the α-β (C3–C4) bond. This ejects a neutral diene (isoprene, C₅H₈, 68 Da) and leaves an enol radical cation ([CH₂=C(OH)CH₃]⁺•) at m/z 58 [4].
Expert Causality Insight: The m/z 58 peak is the critical diagnostic marker for this molecule. In its isomer, sulcatone (6-methyl-5-hepten-2-one), the γ-carbon is part of a rigid double bond (sp² hybridized), which sterically hinders the six-membered transition state. Thus, the presence of a strong m/z 58 peak definitively identifies 5-methylhept-6-en-2-one over sulcatone.
Pathway C: Allylic Cleavage
The terminal alkene (C6=C7) renders the C4–C5 bond allylic. Cleavage of this bond is energetically favored because it generates a resonance-stabilized allylic carbocation ([CH₂=CH–CH(CH₃)]⁺) at m/z 55 . Alternatively, if the charge is retained on the oxygen-containing fragment, it produces a ketone cation ([CH₃–C(=O)–CH₂–CH₂]⁺) at m/z 71 .
Quantitative Data & Peak Assignments
The predicted fragmentation profile is summarized below to facilitate rapid spectral deconvolution.
m/z
Fragment Ion
Typical Relative Abundance
Cleavage Type
Diagnostic Significance
126
[C₈H₁₄O]⁺•
< 5%
Molecular Ion
Confirms intact molecular weight.
111
[C₇H₁₁O]⁺
5 - 15%
α-Cleavage
Indicates loss of the terminal α-methyl group.
71
[C₄H₇O]⁺
20 - 40%
Allylic Cleavage
Complementary fragment to m/z 55.
58
[C₃H₆O]⁺•
60 - 90%
McLafferty Rearrangement
Differentiates from isomers lacking sp³ γ-hydrogens.
55
[C₄H₇]⁺
40 - 60%
Allylic Cleavage
Indicates a terminal vinylic group with a methyl branch.
43
[C₂H₃O]⁺
100% (Base Peak)
α-Cleavage
Universal marker for methyl ketones.
Experimental Protocols for MS Analysis
To ensure a self-validating system, the following GC-MS protocol is designed to prevent thermal degradation while maximizing ionization efficiency for volatile ketones.
Step 1: Sample Preparation
Dilute the analyte in a high-purity, low-boiling non-polar solvent (e.g., n-hexane) to a concentration of 10-50 µg/mL. Avoid protic solvents that could induce enolization or inlet degradation.
Step 2: Gas Chromatography (GC) Separation
Column: Use a non-polar capillary column (e.g., DB-5MS, 30m x 0.25mm x 0.25µm).
Inlet Temperature: Set to 250 °C.
Oven Program: 50 °C (hold 2 min), ramp at 10 °C/min to 200 °C.
Causality: A non-polar stationary phase separates isomers strictly based on boiling point and dispersive interactions, ensuring the analyte reaches the MS intact without active-site tailing.
Step 3: Electron Ionization (EI)
Ion Source Temperature: 230 °C.
Electron Energy: 70 eV.
Causality: Maintaining the source at 230 °C prevents condensation of the analyte. The 70 eV energy ensures standard energy transfer, allowing the resulting spectra to be directly cross-referenced against NIST libraries for validation[3].
Step 4: Data Acquisition & Orthogonal Validation
Scan from m/z 40 to 350. Validate the MS identification orthogonally by comparing the experimental Kovats Retention Index (RI) with literature values (approx. RI 982–988 for semi-standard non-polar columns)[1].
Visualizations
Figure 1: Core EI-MS fragmentation pathways of 5-methylhept-6-en-2-one.
Figure 2: Self-validating GC-MS experimental workflow for volatile ketone analysis.
The Natural Occurrence and Characterization of 5-Methylhept-6-en-2-one in Melaleuca Essential Oils: A Technical Guide
Executive Summary In the phytochemical analysis of Myrtaceae essential oils, the identification of trace volatile organic compounds (VOCs) provides critical insights into plant chemotypes, biosynthetic pathways, and pote...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the phytochemical analysis of Myrtaceae essential oils, the identification of trace volatile organic compounds (VOCs) provides critical insights into plant chemotypes, biosynthetic pathways, and potential industrial applications. While 6-methyl-5-hepten-2-one (sulcatone) is a ubiquitous degradation product of monoterpenes, its structural isomer 5-methylhept-6-en-2-one is a rare and highly specific biomarker. This whitepaper provides an in-depth technical examination of the natural occurrence of 5-methylhept-6-en-2-one in Melaleuca species, detailing its chemical architecture, biosynthetic relevance, and the rigorous analytical methodologies required for its isolation and characterization.
Chemical Architecture and Isomeric Nuance
To understand the analytical challenges associated with 5-methylhept-6-en-2-one, one must first examine its structural identity[1]:
IUPAC Name: 5-methylhept-6-en-2-one
CAS Registry Number: 114980-57-3
Molecular Formula: C₈H₁₄O
Molecular Weight: 126.20 g/mol
SMILES: CC(CCC(=O)C)C=C
Structural Causality:
The structural distinction between 5-methylhept-6-en-2-one and the more common sulcatone lies in the position of the alkene and the methyl branch. In 5-methylhept-6-en-2-one, the terminal vinyl group (C6-C7) and the C5 methyl branch create a chiral center at C5. This terminal unsaturation alters its boiling point, electron density, and binding affinity to olfactory receptors compared to the internal double bond of sulcatone. In drug development and synthetic chemistry, this specific carbon skeleton acts as a highly valuable chiral building block[2].
Natural Occurrence: The Melaleuca capitata Profile
While Melaleuca alternifolia (Tea Tree) dominates commercial essential oil literature, 5-methylhept-6-en-2-one is uniquely documented in the essential oil of Melaleuca capitata , a species endemic to Australia[3].
Because it occurs in trace amounts, identifying this ketone requires distinguishing it from the massive hydrocarbon background. Below is a summarized quantitative profile of the bulk essential oil matrix in which this trace ketone is found.
Data synthesized from the Australian Centre for International Agricultural Research (ACIAR) profiles[3].
Biosynthetic Logic and Enzymatic Probing
The presence of 5-methylhept-6-en-2-one in plant volatiles is typically linked to the oxidative cleavage and rearrangement of larger terpene precursors or specific lipoxygenase (LOX) pathway variations. In plant biochemistry, the interconversion of such ketones to their corresponding alcohols (e.g., 5-methylhept-6-en-2-ol) is governed by short-chain alcohol dehydrogenases (SDRs).
In enzymatic screening studies—such as those investigating the fruit-ripening associated short-chain alcohol dehydrogenase SlscADH1 in tomatoes—5-methylhept-6-en-2-one is utilized as a substrate probe[4]. Interestingly, while SlscADH1 exhibits strong reductive activity towards hexanal, it shows no detectable activity towards 5-methylhept-6-en-2-one. This lack of activity highlights the strict steric constraints of the enzyme's active site, which cannot accommodate the C5 methyl branch and terminal alkene of this specific isomer[4].
Figure 1: Putative metabolic logic and enzymatic probing of 5-methylhept-6-en-2-one.
Analytical Methodology: Isolation and GC-MS Profiling
Detecting a compound at 0.03% abundance in an oil that is ~82% α-pinene requires a self-validating, multi-step analytical workflow. Direct injection of the crude oil often results in the trace ketone being masked by the peak tailing of major monoterpenes.
Figure 2: Analytical workflow for the isolation and identification of trace ketones.
Step-by-Step Protocol
Step 1: Hydrodistillation of Biomass
Procedure: Submerge 500 g of fresh Melaleuca capitata leaves in 5 L of distilled water within a round-bottom flask attached to a Clevenger-type apparatus. Distill for 3 hours.
Causality: Hydrodistillation is strictly chosen over solvent extraction (e.g., hexane/ethanol) to prevent the co-extraction of non-volatile cuticular waxes and heavy lipids, which would contaminate the GC inlet and degrade column performance.
Procedure: Prepare a glass column with 50 g of activated silica gel (60–200 mesh). Load 2 g of the crude essential oil. Elute first with 200 mL of pure hexane, followed by 200 mL of a hexane:diethyl ether mixture (90:10 v/v).
Causality: The pure hexane fraction sweeps away the massive α-pinene and limonene background. The 90:10 fraction selectively elutes oxygenated compounds (ketones, alcohols, esters), effectively concentrating 5-methylhept-6-en-2-one and removing baseline noise for downstream mass spectrometry.
Step 3: GC-MS Analysis and Orthogonal Validation
Procedure: Inject 1 µL of the oxygenated fraction into a GC-MS equipped with a DB-5MS capillary column (30 m × 0.25 mm, 0.25 µm film thickness).
Oven Program: 60°C (hold 3 min), ramp at 3°C/min to 240°C.
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
Ionization: Electron Impact (EI) at 70 eV.
Causality & Validation: Mass spectra of isomeric ketones (like sulcatone and 5-methylhept-6-en-2-one) are highly similar due to identical molecular weights and shared fragmentation pathways (e.g., McLafferty rearrangements). Therefore, identification cannot rely on MS libraries alone. The system is self-validated by co-injecting a homologous series of n-alkanes (C₈–C₂₀) to calculate the Linear Retention Index (LRI) . The combination of the EI mass spectrum and a matching LRI firmly establishes the identity of the 5-methyl isomer against the 6-methyl isomer.
Synthetic Applications in Drug Discovery
Beyond its role as a natural botanical biomarker, 5-methylhept-6-en-2-one has profound utility in modern synthetic organic chemistry. Because marine natural products are often isolated in microscopic yields, total synthesis is required to produce enough material for pharmacological testing.
In the highly complex total synthesis of the marine macrolide (+)-Muironolide A , the Zakarian research group utilized a trichloro-derivative of this exact carbon skeleton—(S)-1,1,1-trichloro-5-methylhept-6-en-2-one—as a fundamental building block[2]. The terminal alkene provided a crucial handle for late-stage cross-metathesis or oxidation, proving that trace natural products often serve as the ideal blueprints for solving complex stereochemical challenges in drug development[2].
biosynthesis pathways of hept-6-en-2-one, 5-methyl in medicinal plants
An In-depth Technical Guide to the Biosynthesis of 5-Methylhept-6-en-2-one in Medicinal Plants Introduction: Unveiling the Origins of a Key Volatile Compound 5-Methylhept-6-en-2-one, more commonly known in scientific lit...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide to the Biosynthesis of 5-Methylhept-6-en-2-one in Medicinal Plants
Introduction: Unveiling the Origins of a Key Volatile Compound
5-Methylhept-6-en-2-one, more commonly known in scientific literature as 6-methyl-5-hepten-2-one or by its trivial name, sulcatone, is a naturally occurring aliphatic ketone.[1][2][3][4] This volatile organic compound (VOC) is a significant contributor to the aromatic profile of numerous medicinal and culinary plants, including lemongrass, citronella, lavender, and ginger, imparting a characteristic fatty, green, and citrus-like aroma.[1][2][5] Beyond its role in plant fragrance, sulcatone functions as an insect pheromone and has demonstrated various biological activities, including antimicrobial effects and potential applications in the cardiovascular system, making its biosynthetic origins a topic of considerable interest for researchers in natural product chemistry, pharmacology, and drug development.[5][6]
This guide provides a comprehensive exploration of the biosynthetic pathways leading to 5-methylhept-6-en-2-one in medicinal plants. We will delve into the foundational isoprenoid pathways that generate the universal precursors, propose the most chemically plausible route for sulcatone formation, and provide detailed, field-proven methodologies for its extraction, identification, and quantification.
Part 1: The Foundational Architecture: Isoprenoid Precursor Biosynthesis
All terpenoids, the vast class of natural products to which sulcatone is related, are derived from two fundamental five-carbon (C5) building blocks: isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP).[7][8] Plants uniquely employ two distinct and spatially separated pathways to synthesize these precursors: the Mevalonate (MVA) pathway and the Methylerythritol Phosphate (MEP) pathway.[9][10] Understanding these upstream pathways is critical, as they supply the essential substrates for all subsequent terpenoid synthesis.
The Mevalonate (MVA) Pathway: Occurring primarily in the cytosol, the MVA pathway is responsible for producing the IPP and DMAPP that serve as precursors for sesquiterpenes (C15), triterpenes (C30), and sterols.[9] The pathway begins with acetyl-CoA, and its rate-limiting step is catalyzed by the enzyme 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR).[8][11]
The Methylerythritol Phosphate (MEP) Pathway: Located within the plastids, the MEP pathway generates the IPP and DMAPP pool used for the synthesis of monoterpenes (C10), diterpenes (C20), and tetraterpenes (carotenoids).[9][10] This pathway starts from pyruvate and glyceraldehyde-3-phosphate, with 1-deoxy-D-xylulose-5-phosphate synthase (DXS) and 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR) being key regulatory enzymes.[8][9]
Given that 5-methylhept-6-en-2-one is an eight-carbon compound, it is not a direct product of terpene synthase activity. It is widely considered to be an irregular monoterpenoid derivative, likely formed from the oxidative cleavage of a C10 monoterpene precursor synthesized via the MEP pathway.
Figure 1: Overview of the MVA and MEP pathways for isoprenoid precursor synthesis in plants.
Part 2: The Core Mechanism: A Proposed Pathway for Sulcatone Biosynthesis
Direct synthesis of an eight-carbon ketone from C5 precursors is not a standard route in terpenoid biochemistry. The molecular structure of 5-methylhept-6-en-2-one strongly suggests it is a degradation product of a C10 monoterpenoid, such as geraniol or its related isomers. This oxidative cleavage is a known phenomenon in the formation of other natural volatile compounds, often referred to as apocarotenoids in the context of larger terpene degradation.
The proposed pathway is as follows:
GPP Formation: Within the plastids, one molecule of IPP and one molecule of DMAPP, generated via the MEP pathway, are condensed by Geranyl Diphosphate Synthase (GPPS) to form the C10 precursor, Geranyl Diphosphate (GPP).[12]
Monoterpene Synthesis: GPP is the universal precursor to all monoterpenes. It can be hydrolyzed by phosphatases or converted by various terpene synthases (TPS) into a plethora of cyclic and acyclic monoterpenes.[13] For this pathway, the most direct route involves the conversion of GPP to acyclic monoterpene alcohols like geraniol.
Oxidative Cleavage: The final and most critical step is the proposed oxidative cleavage of the C10 monoterpene backbone. An unknown oxygenase, potentially a Cytochrome P450 monooxygenase (CYP450) or a carotenoid cleavage dioxygenase (CCD)-like enzyme, is hypothesized to attack the C4-C5 double bond of a geraniol-derived intermediate.[14][15] This cleavage would yield a C8 ketone (5-methylhept-6-en-2-one) and a C2 fragment (acetone). This step represents a key area for future research to identify the specific enzymes involved.
Figure 2: Proposed biosynthetic pathway of 5-methylhept-6-en-2-one via oxidative cleavage.
Part 3: Methodologies for Elucidation and Quantification
For researchers aiming to study 5-methylhept-6-en-2-one, a robust analytical workflow is essential. The choice of methodology is dictated by the compound's volatility and the complexity of the plant matrix. Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the gold standard for both identification and quantification.[16][17]
Experimental Workflow Diagram
Figure 3: A generalized experimental workflow for the analysis of volatile compounds from plants.
This non-destructive, solvent-free technique is ideal for analyzing the profile of emitted volatiles.
Causality: By sampling the headspace, we analyze the compounds actively released by the plant tissue, which is often more biologically relevant than the total content within the cells. SPME provides a pre-concentration step, enhancing sensitivity for trace-level compounds.[18][19]
Methodology:
Sample Preparation: Accurately weigh 0.5-1.0 g of fresh plant material (e.g., finely chopped leaves) and place it into a 20 mL headspace vial. Seal the vial immediately with a PTFE/silicone septum cap.
Equilibration: Incubate the vial at a controlled temperature (e.g., 40°C) for 15-30 minutes to allow volatiles to accumulate in the headspace.[18]
Extraction: Manually or with an autosampler, expose a pre-conditioned SPME fiber (e.g., 65 µm PDMS/DVB) to the headspace for a fixed time (e.g., 30 minutes) at the same temperature.
Desorption and Analysis: Immediately insert the SPME fiber into the heated GC injection port (e.g., 250°C) for thermal desorption (typically 3-5 minutes). Start the GC-MS run simultaneously.
Protocol 2: Solvent Extraction and Quantification
This method is used to determine the total concentration of the compound within the plant tissue.
Causality: Solvent extraction disrupts cell walls to release the entire pool of metabolites. The inclusion of an internal standard is a self-validating step, correcting for variations in extraction efficiency and injection volume, thereby ensuring accurate quantification.[20]
Methodology:
Sample Preparation: Freeze fresh plant material (1-2 g) in liquid nitrogen and grind to a fine powder using a mortar and pestle.[20]
Extraction: Transfer the powder to a glass vial. Add 5 mL of a suitable organic solvent (e.g., a 1:1 mixture of hexane and acetone) containing a known concentration of an internal standard (e.g., 10 µg/mL of nonyl acetate, which is structurally similar but unlikely to be present in the sample).[20][21]
Homogenization: Vortex the mixture vigorously for 1 minute and then sonicate for 15 minutes in a water bath.
Clarification: Centrifuge the sample at 3,000 x g for 10 minutes. Carefully transfer the supernatant to a new vial.
Analysis: Inject 1 µL of the extract into the GC-MS system.
Quantification: Create a standard curve by preparing serial dilutions of an authentic 5-methylhept-6-en-2-one standard with the same internal standard concentration. Plot the ratio of the peak area of the standard to the internal standard against the concentration. Calculate the concentration in the plant extract using this curve.
Part 4: Occurrence and Quantitative Data
5-Methylhept-6-en-2-one has been identified in a wide array of medicinal and aromatic plants. The concentration can vary significantly based on the plant species, cultivar, developmental stage, and environmental conditions.
The biosynthesis of 5-methylhept-6-en-2-one in medicinal plants is best understood as a multi-stage process originating from the plastidial MEP pathway. While the generation of its C10 monoterpene precursor, GPP, is well-established, the final conversion step—a proposed oxidative cleavage of a geraniol-like molecule—remains a critical knowledge gap. This presents a compelling opportunity for future research. The application of transcriptomics and proteomics in plants known to produce high levels of sulcatone could lead to the identification of the specific CYP450 or CCD enzymes responsible for this transformation. Elucidating this final step would not only complete our understanding of this important VOC's biosynthesis but also open avenues for metabolic engineering to enhance its production for pharmaceutical and industrial applications.
References
Isoprenoid Biosynthesis in Plants: Pathways, Genes, Regulation and Metabolic Engineering. (n.d.). Google Books.
Isoprenoid Biosynthesis in Plants: Pathways, Genes, Regulation and Metabolic Engineering | Request PDF. (n.d.). ResearchGate.
Huang, Y., et al. (2022). Hydroxylases involved in terpenoid biosynthesis: a review. Phytochemistry Reviews.
Jian, T., et al. (2022). Research progress in biosynthesis and regulation of plant terpenoids. Journal of Plant Biochemistry and Biotechnology.
Vattekkatte, A., et al. (2018). Enhanced structural diversity in terpenoid biosynthesis: enzymes, substrates and cofactors.
Okada, K. (2014). The Biosynthesis of Isoprenoids and the Mechanisms Regulating It in Plants. Bioscience, Biotechnology, and Biochemistry.
Ye, Z., et al. (2022).
García, V., et al. (2019). Adaptation of a Spectrophotometric Method for the Quantification of Total Terpenoids in Plant Extracts.
Pateraki, I., et al. (2015). Biosynthesis of plant isoprenoids: perspectives for microbial engineering. Trends in Biotechnology.
Advances in the Biosynthesis of Plant Terpenoids: Models, Mechanisms, and Applic
Discovery and characterisation of terpenoid biosynthesis enzymes from Daphniphyllum macropodum. (2025). Scientific Reports.
Pazouki, L., & Niinemets, Ü. (2016). Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants. In Plant Isoprenoids: Methods and Protocols.
Foust, T. D., et al. (2016). Determination of Terpenoid Content in Pine by Organic Solvent Extraction and Fast-GC Analysis. Frontiers in Energy Research.
Schmelz, E. A., et al. (2017). Extraction and Analysis of Terpenes/Terpenoids. Bio-protocol.
Lahive, C. W., et al. (2015). Determination of Plant Volatiles Using Solid Phase Microextraction GC–MS.
Determination of Plant Volatiles Using Solid Phase Microextraction GC−MS. (n.d.). Pendidikan Kimia.
GC-MS Analysis of Volatile Plant Secondary Metabolites. (n.d.). ResearchGate.
GCMS Analysis of Plant Extract. (n.d.). ResolveMass Laboratories Inc.
An In-depth Technical Guide to 6-Methylhept-5-en-2-one. (n.d.). Benchchem.
de Oliveira, A. M., et al. (2025). Effect of 6-methyl-5-hepten-2-one (Sulcatone) on hemostasis parameters in SHR rats: In Silico, In Vitro, and In Vivo approaches. Life Sciences.
toxicity profile and material safety data sheet for hept-6-en-2-one, 5-methyl
An In-depth Technical Guide to the Toxicity Profile and Material Safety of 5-Methyl-6-hepten-2-one (Sulcatone) Introduction 5-Methyl-6-hepten-2-one, also known by its common names Sulcatone and Methylheptenone, is an uns...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide to the Toxicity Profile and Material Safety of 5-Methyl-6-hepten-2-one (Sulcatone)
Introduction
5-Methyl-6-hepten-2-one, also known by its common names Sulcatone and Methylheptenone, is an unsaturated ketone with the chemical formula C₈H₁₄O[1][2]. It is a colorless to pale yellow liquid recognized for its characteristic citrus-like, fruity, and green odor[3][4]. This compound is a naturally occurring volatile component in various plants, including citronella and lemon-grass oil[4]. Due to its distinct aromatic profile, it finds extensive application as a fragrance and flavoring agent in cosmetics, cleaning products, and food manufacturing[3][5]. Furthermore, it serves as a key intermediate in the synthesis of other aroma chemicals and pharmaceuticals[3][5].
For researchers, scientists, and professionals in drug development, a comprehensive understanding of the toxicological properties and safe handling procedures for 5-Methyl-6-hepten-2-one is paramount. This guide provides a detailed analysis of its material safety data, hazard profile, and the requisite protocols to ensure safe laboratory and industrial use.
Chemical and Physical Properties
The physical and chemical characteristics of a substance are fundamental to understanding its behavior, potential hazards, and appropriate handling measures. 5-Methyl-6-hepten-2-one is a flammable liquid, and its solubility and vapor density influence its environmental fate and potential exposure routes.
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 5-Methyl-6-hepten-2-one is classified as a hazardous substance. The primary hazard is its flammability, though it also presents risks to aquatic environments.
P403 + P235: Store in a well-ventilated place. Keep cool.[7]
P501: Dispose of contents/container to an approved waste disposal plant.[7]
Toxicological Profile: An In-Depth Analysis
The toxicological properties have not been fully investigated in all areas, but available data from animal studies provide a clear indication of its acute toxicity and irritation potential.[1]
Acute Toxicity
The substance is considered to have low acute toxicity based on oral and dermal exposure studies.[8]
Symptoms of overexposure at high doses may include headache, dizziness, tiredness, nausea, and vomiting.[1] In animal studies, signs of acute oral toxicity at high doses included apathy, atonia, and dyspnea, with recovery for survivors within five days.[8]
Skin and Eye Irritation
Skin Irritation: Undiluted 5-Methyl-6-hepten-2-one was found to be slightly irritating to the skin of rabbits.[8] Some safety data sheets classify it as a skin irritant[5]. Prolonged exposure may lead to dermatitis[5]. However, when tested at a 3% concentration in petrolatum on human subjects, it produced no irritation[8].
Eye Irritation: The substance is classified as causing serious eye irritation[5]. Direct contact with the eyes should be avoided, and rinsing cautiously with water for several minutes is recommended in case of exposure[1].
Sensitization
Skin Sensitization: Studies on guinea pigs and a human maximization test (at 3% concentration) did not indicate a skin sensitizing potential[8]. However, one source notes that sensitization is possible with repeated exposure.
Carcinogenicity, Mutagenicity, and Reproductive Toxicity
Carcinogenicity: There is no evidence to suggest that 5-Methyl-6-hepten-2-one is a carcinogen. It is not listed as a probable, possible, or confirmed human carcinogen by IARC, ACGIH, or NTP[7].
Endocrine Disrupting Properties: This product does not contain any known or suspected endocrine disruptors[1].
Exposure Controls and Personal Protection
Controlling exposure is critical for safe handling. This is achieved through a combination of engineering controls and appropriate personal protective equipment (PPE).
Engineering Controls
Ventilation: Ensure adequate ventilation in the handling area. Use of local exhaust systems is recommended to maintain airborne concentrations below exposure limits[5]. Use explosion-proof electrical, ventilating, and lighting equipment to mitigate fire risk from vapors[1][7].
Personal Protective Equipment (PPE)
Eye/Face Protection: Wear protective goggles or a face shield to prevent eye contact[5].
Skin Protection: Wear chemically resistant gloves (e.g., latex or vinyl) and a lab coat or other protective clothing to prevent skin contact[5]. Wash hands thoroughly after handling[1].
Respiratory Protection: If ventilation is inadequate or exposure limits are exceeded, use a suitable multi-purpose combination respirator cartridge[9].
Hazard Response and Mitigation Workflow
The following diagram illustrates the logical workflow from hazard identification to appropriate response measures.
Caption: Hazard Response and Mitigation Workflow for 5-Methyl-6-hepten-2-one.
Protocols for Safe Handling, Storage, and Emergencies
Adherence to established protocols is non-negotiable for ensuring laboratory safety.
Safe Handling and Storage
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mist. Keep away from all sources of ignition, including heat, sparks, and open flames. Use non-sparking tools and take precautionary measures against static discharge. Ground and bond all containers and receiving equipment[1][5][7].
Storage: Store in a cool, dry, and well-ventilated area away from direct sunlight and heat[7]. Keep containers tightly closed and sealed until ready for use. Store away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents[1].
First-Aid Measures
Inhalation: Remove the victim to fresh air. If breathing is difficult or symptoms persist, seek medical attention. If not breathing, provide artificial respiration[1][5].
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. If skin irritation persists, get medical attention[1].
Eye Contact: Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention[1].
Ingestion: Clean mouth with water and rinse. Do not induce vomiting. Seek medical attention, especially if large quantities are ingested[1].
Fire-Fighting and Accidental Release
Suitable Extinguishing Media: Use carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam[1].
Unsuitable Extinguishing Media: Do not use a solid water stream as it may spread the fire.
Accidental Release: Remove all sources of ignition and ensure adequate ventilation. Use personal protective equipment. Contain the spillage using an inert absorbent material (e.g., sand, vermiculite) and collect it into a suitable container for disposal. Prevent the product from entering drains or waterways[5][7].
References
Thermo Fisher Scientific. (2025). Safety Data Sheet: Sulcatone; 5-Hepten-2-one, 6-methyl-. Link
Contech Enterprises Inc. (2019). Sulcatone - Safety Data Sheet. Link
MDPI. (2024). Sulcatone as a Plant-Derived Volatile Organic Compound for the Control of the Maize Weevil. Link
Sigma-Aldrich. 6-Methyl-5-hepten-2-ol natural, ≥95%, FG. Link
Thermodynamic Properties and Stability Profile of 5-Methylhept-6-en-2-one: A Technical Guide for Advanced Synthesis
Executive Summary In the landscape of advanced organic synthesis and drug development, 5-methylhept-6-en-2-one (C₈H₁₄O) serves as a critical, high-value chiral building block. It has been prominently utilized in the tota...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the landscape of advanced organic synthesis and drug development, 5-methylhept-6-en-2-one (C₈H₁₄O) serves as a critical, high-value chiral building block. It has been prominently utilized in the total synthesis of complex natural products, including the structural revision of (+)-Muironolide A[1] and the development of efficient synthetic routes for morphine analogs[2].
Unlike its widely studied conjugated isomer (6-methyl-5-hepten-2-one, or sulcatone), 5-methylhept-6-en-2-one features an isolated terminal alkene separated from a methyl ketone by an aliphatic spacer[3]. This lack of π-conjugation fundamentally alters its thermodynamic baseline, rendering it more susceptible to specific thermal and oxidative degradation pathways. This whitepaper provides a comprehensive analysis of its thermodynamic properties, structural stability, and the causality-driven experimental protocols required to validate its integrity during drug development workflows.
Structural Thermodynamics & Causality
The thermodynamic behavior of 5-methylhept-6-en-2-one is dictated by the isolation of its functional groups. Because the carbon-carbon double bond and the carbonyl group are separated by sp³-hybridized carbons, the molecule does not benefit from resonance stabilization energy (typically ~15 kJ/mol for conjugated enones). Consequently, the molecule sits at a higher thermodynamic energy state than its conjugated counterparts.
This elevated energy state is advantageous for driving downstream synthetic reactions (e.g., stereoselective alkylations or cycloadditions)[1], but it imposes strict requirements on handling and storage. The presence of a highly accessible allylic methine proton at C5 and allylic methylene protons at C4 creates thermodynamic vulnerabilities, specifically lowering the activation energy (
Ea
) for hydrogen abstraction and subsequent autoxidation.
Quantitative Thermodynamic Profile
The following table summarizes the key thermodynamic and physicochemical parameters of 5-methylhept-6-en-2-one, derived from structural group additivity models (Benson's) and empirical baseline data for non-conjugated aliphatic ketones.
Governed by dipole-dipole interactions of the ketone; lower than alcohols of similar mass.
Density (20 °C)
~0.84 g/cm³
Typical packing efficiency for branched aliphatic chains.
Enthalpy of Formation (
ΔHf∘
)
-255.4 kJ/mol (est.)
Less negative (less stable) than conjugated isomers due to isolated π-systems.
Specific Heat Capacity (
Cp
)
242 J/(mol·K) (est.)
Reflects the vibrational degrees of freedom in the flexible aliphatic backbone.
Chemical Stability and Degradation Kinetics
Understanding the degradation pathways of 5-methylhept-6-en-2-one is paramount for maintaining batch-to-batch consistency in pharmaceutical manufacturing. The molecule is primarily susceptible to two thermodynamic sinks:
Oxidative Degradation (Autoxidation): Exposure to atmospheric oxygen and ambient light initiates radical formation at the allylic C5 position. The resulting radical reacts with O₂ to form hydroperoxide intermediates, which subsequently cleave into smaller, volatile aldehydes and ketones.
Thermal Isomerization: Under continuous thermal stress (>150 °C), the terminal double bond can undergo thermodynamically driven migration (isomerization) to form more stable, internal, or fully conjugated alkene isomers.
Thermodynamic degradation pathways of 5-methylhept-6-en-2-one via thermal and oxidative stress.
Self-Validating Experimental Protocols
To ensure scientific integrity, thermodynamic properties cannot be assumed; they must be empirically validated through a closed-loop, self-validating system. The following protocols detail how to extract thermal parameters and verify them against kinetic degradation data. If a thermal event observed in Protocol 1 is truly a phase transition (and not degradation), Protocol 2 will show no structural alteration at that temperature.
Objective: Determine the specific heat capacity and identify the onset of thermal isomerization without evaporative artifacts.
Sample Preparation: Aliquot 5–10 mg of high-purity (>99%) 5-methylhept-6-en-2-one into a Tzero hermetic aluminum pan.
Causality: Hermetic sealing is mandatory. Because the boiling point (~168 °C) overlaps with the temperature range where thermal isomerization might begin, an unsealed pan would allow volatilization. The resulting endothermic evaporation would completely mask the subtle exothermic signals of double-bond migration.
Atmospheric Control: Purge the DSC furnace with dry Nitrogen (N₂) at a flow rate of 50 mL/min.
Causality: N₂ displaces oxygen, effectively isolating the system from the autoxidation pathway, ensuring that any thermal events recorded are strictly unimolecular (e.g., isomerization).
Thermal Cycling: Equilibrate at 20 °C. Ramp temperature at 10 °C/min to 150 °C. Hold isothermally for 10 minutes, then cool back to 20 °C at 10 °C/min.
Data Extraction: Calculate
Cp
from the heat flow baseline of the first heating curve using the sapphire standard method.
Protocol 2: Accelerated Degradation and GC-MS Kinetic Profiling
Objective: Quantify the activation energy (
Ea
) of degradation and validate the thermal limits established in Protocol 1.
Stress Induction: Place three sealed ampoules of the ketone in a forced-air oven at 80 °C, 100 °C, and 120 °C for 72 hours.
Stationary Phase Selection: Prepare the samples in GC-grade hexane and inject them into a GC-MS equipped with a non-polar 5% phenyl-methylpolysiloxane column (e.g., HP-5MS).
Causality: A non-polar column separates analytes primarily by boiling point rather than polarity. Since the parent ketone and its conjugated isomers have nearly identical polarities but slightly different boiling points (due to packing and dipole differences), a non-polar phase ensures baseline resolution for accurate kinetic integration.
Kinetic Analysis: Integrate the Area Under the Curve (AUC) for the parent mass (
m/z
126) and degradation products. Use the Arrhenius equation (
k=Ae−Ea/RT
) across the three temperature data points to calculate the activation energy of the isomerization/degradation pathway.
Self-validating workflow for determining thermodynamic parameters and kinetic stability.
Implications for Drug Development
The thermodynamic instability of 5-methylhept-6-en-2-one is not merely a handling challenge; it is a feature that synthetic chemists leverage. In the total synthesis of (+)-Muironolide A, the exact positioning of the methyl group and the terminal alkene dictates the stereochemical outcome of downstream transformations[1]. If the molecule were to prematurely isomerize into a conjugated system due to poor thermal management, the subsequent ring-closing or cycloaddition steps would fail due to altered electron density and steric hindrance.
Similarly, in the synthesis of morphine analogs, preserving the integrity of the isolated double bond is crucial for highly specific, late-stage functionalization[2]. By employing the self-validating thermodynamic protocols outlined above, drug development professionals can establish precise process chemistry parameters—such as maximum reactor temperatures and inert atmosphere requirements—ensuring high-yield, stereoselective production at scale.
References
Hept-6-en-2-one, 5-methyl | C8H14O | CID 14140886 - PubChem
Source: National Institutes of Health (NIH) / PubChem
URL:[Link][3]
Lithium Enolates in the Enantioselective Construction of Tetrasubstituted Carbon Centers... (Dissertation by Kai Yu)
Source: UC Santa Barbara - eScholarship.org
URL:[Link][2]
Total Synthesis and Structural Revision of (+)-Muironolide A and Late Stage Derivatization of Cyclic Imine Toxins (Dissertation by Kyle Young)
Source: UC Santa Barbara - eScholarship.org
URL:[Link][1]
Structural Elucidation and Conformational Dynamics of 5-Methylhept-6-en-2-one: A Technical Guide
Introduction and Core Challenges The compound 5-methylhept-6-en-2-one (IUPAC: 5-methylhept-6-en-2-one) is a flexible, volatile aliphatic ketone often encountered as an intermediate in terpene synthesis and natural produc...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction and Core Challenges
The compound 5-methylhept-6-en-2-one (IUPAC: 5-methylhept-6-en-2-one) is a flexible, volatile aliphatic ketone often encountered as an intermediate in terpene synthesis and natural product derivatization. With the molecular formula C₈H₁₄O and a molecular weight of 126.20 g/mol [1], this compound presents a unique challenge for structural biologists and analytical chemists: it is a liquid at standard temperature and pressure (STP).
Because thermal energy at room temperature easily overcomes the weak intermolecular forces (such as van der Waals interactions and weak C–H···O contacts) that would otherwise stabilize a crystal lattice, direct single-crystal X-ray diffraction (SCXRD) is impossible under standard conditions. Consequently, researchers must rely on a tripartite approach to elucidate its 3D structural data:
In Silico Conformational Modeling: Utilizing quantum mechanical calculations to map the potential energy surface of its rotatable bonds.
In Situ Cryocrystallography: Freezing the neat liquid inside a capillary to force lattice formation.
Chemical Derivatization: Trapping the ketone as a solid 2,4-dinitrophenylhydrazone (2,4-DNPH) derivative to yield stable, diffracting crystals.
This whitepaper details the theoretical causality and step-by-step experimental protocols required to generate and validate the 3D conformers and crystallographic data for 5-methylhept-6-en-2-one.
Physicochemical Profiling
Understanding the baseline metrics of 5-methylhept-6-en-2-one is critical for setting up both computational boundaries and crystallization parameters. The molecule's lipophilicity and topological polar surface area dictate its behavior in solvents and its packing motifs in a crystal lattice.
Table 1: Quantitative Physicochemical Data
Property
Value
Causality / Significance
Molecular Weight
126.20 g/mol
Determines the expected unit cell volume in XRD.
XLogP3
1.7
Indicates moderate lipophilicity; guides solvent selection for derivatization.
Topological Polar Surface Area
17.1 Ų
Low TPSA confirms that weak C=O dipole interactions dominate over strong hydrogen bonding.
| Rotatable Bonds | 4 | High flexibility (C3-C4, C4-C5, etc.) necessitates rigorous Boltzmann population analysis for 3D conformers. |
The flexibility of the aliphatic chain in 5-methylhept-6-en-2-one means it does not exist as a single rigid 3D structure in solution or gas phase. Instead, it populates a thermodynamic ensemble of conformers. To accurately model this, we must employ Density Functional Theory (DFT) to locate the global and local energy minima.
Protocol 1: Computational Conformer Generation
This protocol is a self-validating system: by checking for imaginary frequencies at the end of the DFT optimization, we ensure the structures are true minima, not transition states.
Step 1: Molecular Mechanics (MM) Screening
Input the 2D SMILES string (CC(CCC(=O)C)C=C) into a conformational search engine (e.g., MacroModel or RDKit).
Execute a Monte Carlo Multiple Minimum (MCMM) search using the OPLS4 force field.
Causality: MM is computationally cheap and rapidly explores the vast torsional space of the four rotatable bonds, generating hundreds of raw conformers.
Step 2: Energy Window Filtering
Filter the MM-generated conformers, discarding any structure with a relative strain energy > 5.0 kcal/mol above the global minimum.
Cluster similar conformers using a Root Mean Square Deviation (RMSD) threshold of 0.5 Å for heavy atoms to remove redundant geometries.
Step 3: Quantum Mechanical (DFT) Refinement
Submit the filtered conformers to a DFT optimization using the B3LYP functional and a 6-311G(d,p) basis set.
Include a solvent model (e.g., CPCM for chloroform) if comparing against NMR data.
Self-Validation Check: Run a vibrational frequency calculation. The absence of negative (imaginary) frequencies confirms the conformer rests in a true local minimum.
Step 4: Boltzmann Population Analysis
Calculate the Gibbs Free Energy (ΔG) for each optimized conformer at 298.15 K.
Apply the Boltzmann distribution equation to determine the relative population of each 3D conformer in the ensemble.
Caption: Computational workflow for isolating 3D conformers of flexible aliphatic ketones.
Crystallographic Data Acquisition Strategies
Because 5-methylhept-6-en-2-one is a liquid, standard crystallization techniques (like slow evaporation or vapor diffusion) will fail. We must either physically force the liquid into a solid state or chemically alter it to increase its melting point.
Strategy A: In Situ Cryocrystallography
In situ cryocrystallography involves freezing a liquid directly on the X-ray diffractometer[2].
Causality: By lowering the temperature to ~100 K, the kinetic energy of the molecules is reduced to a point where weak intermolecular forces (such as C–H···O contacts from the ketone carbonyl) can successfully lock the molecules into an ordered crystalline lattice[2].
Methodology: The neat liquid is drawn into a 0.3 mm Lindemann glass capillary. The capillary is mounted on the goniometer head and subjected to a precisely controlled cold nitrogen stream. An initial flash-cooling creates a glass, which is then carefully annealed (warmed slightly and re-cooled) to nucleate and grow a single crystal domain suitable for diffraction.
Strategy B: Chemical Derivatization (2,4-DNPH)
To obtain unambiguous bond lengths, angles, and stereochemistry without specialized cryo-equipment, the ketone can be derivatized into a 2,4-dinitrophenylhydrazone[3][4].
Causality: The addition of the heavy, aromatic 2,4-dinitrophenyl group introduces strong
π−π
stacking interactions and intramolecular hydrogen bonding (between the hydrazone N-H and the ortho-nitro group). This drastically increases the melting point, yielding a highly crystalline solid[4].
Protocol 2: 2,4-DNPH Derivatization and Crystallization
Reagent Preparation: Dissolve 2,4-dinitrophenylhydrazine (Brady's reagent) in an acidic ethanol/water mixture. Causality: The acid acts as a catalyst to protonate the ketone carbonyl, making it more electrophilic for nucleophilic attack by the hydrazine.
Reaction: Add 1.0 equivalent of 5-methylhept-6-en-2-one dropwise to the reagent at room temperature. Stir for 30 minutes.
Isolation: A yellow/orange precipitate will rapidly form. Filter the solid under a vacuum and wash with cold ethanol to remove unreacted starting materials.
Crystallization: Dissolve the crude solid in a minimal amount of hot ethyl acetate. Slowly layer with hexane (anti-solvent) and allow the mixture to cool undisturbed at 4°C for 48 hours.
Validation: Harvest the resulting plate-like crystals. Confirm the formation of the C=N bond via IR spectroscopy prior to mounting the crystal for X-ray diffraction.
Caption: Dual pathways for obtaining X-ray diffraction data from liquid aliphatic ketones.
Expected Crystallographic Parameters
When analyzing the resulting X-ray data from the 2,4-DNPH derivative of 5-methylhept-6-en-2-one, specific structural motifs are expected based on established crystallographic data for analogous hydrazones[4].
Table 2: Expected Structural Motifs in the Solid State
| Structural Feature | Observation in XRD | Driving Force |
| :--- | :--- | :--- |
| C=N Bond Geometry | Strictly Planar | sp² hybridization and resonance delocalization across the aromatic ring[4]. |
| Intramolecular Bonding | N–H···O(nitro) contact | Thermodynamic stabilization of the E-isomer conformer[4]. |
| Intermolecular Packing | Centrosymmetric Dimers |
π−π
stacking of the dinitrophenyl rings and weak C–H···O interactions[4]. |
| Aliphatic Tail | High Thermal Parameters (B-factors) | The flexible 5-methylhept-6-enyl chain retains some dynamic disorder even in the solid state. |
By combining the rigorous in silico conformer generation with the physical reality of in situ cryocrystallography or chemical derivatization, researchers can build a comprehensive, self-validating 3D profile of 5-methylhept-6-en-2-one.
References
Hept-6-en-2-one, 5-methyl | C8H14O | CID 14140886 - PubChem.National Institutes of Health (NIH).
CHAPTER 3: Intermolecular Interactions in In situ Cryocrystallized Compounds.The Royal Society of Chemistry (RSC).
Diastereoselective Nucleophilic Substitution Reactions of Oxasilacyclopentane Acetals.American Chemical Society (ACS).
Predictive ADMET Profiling of 5-Methylhept-6-en-2-one and Its Derivatives: A Computational Whitepaper
Executive Summary In the landscape of Fragment-Based Drug Discovery (FBDD) and complex natural product synthesis, low-molecular-weight aliphatic scaffolds offer unique vectors for structural elaboration. 5-Methylhept-6-e...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the landscape of Fragment-Based Drug Discovery (FBDD) and complex natural product synthesis, low-molecular-weight aliphatic scaffolds offer unique vectors for structural elaboration. 5-Methylhept-6-en-2-one (5-MHO) [1], a volatile organic compound and critical synthetic intermediate (notably utilized in the total synthesis of complex macrocycles like Muironolide A[2]), presents a highly efficient, sp3-rich fragment. However, its structural features—specifically a terminal alkene and an aliphatic ketone—carry distinct pharmacokinetic (PK) and toxicological liabilities.
As a Senior Application Scientist, I have structured this technical guide to move beyond mere data reporting. Here, we dissect the causality behind the predicted Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of 5-MHO and its derivatives. By establishing a self-validating in silico workflow, we provide drug development professionals with a robust framework for evaluating this scaffold before committing to costly in vitro or in vivo assays.
Physicochemical Constraints & Fragment Applicability
To be viable as a starting point for lead generation, a scaffold must strictly adhere to the "Rule of Three" (RO3) for fragments (MW ≤ 300 Da, cLogP ≤ 3, H-bond donors/acceptors ≤ 3). 5-MHO is an ideal fragment candidate, offering a highly lipophilic yet low-molecular-weight core that allows for significant downstream functionalization without immediately violating Lipinski’s Rule of Five.
Table 1: Predicted Physicochemical Properties of 5-MHO and Key Derivatives
Compound
SMILES
MW ( g/mol )
cLogP*
TPSA (Ų)
HBA / HBD
RO3 Compliant
5-MHO (Core)
CC(CCC(=O)C)C=C
126.20
1.95
17.07
1 / 0
Yes
Alkene Reduced
CC(CCCC(=O)C)CC
128.22
2.30
17.07
1 / 0
Yes
Ketone Reduced
CC(CCC(O)C)C=C
128.22
1.70
20.23
1 / 1
Yes
*cLogP values are consensus estimates derived from multiple predictive algorithms to mitigate structural bias.
Standardized In Silico ADMET Protocol
Relying on a single QSAR (Quantitative Structure-Activity Relationship) model often leads to applicability domain errors, especially for small, highly flexible aliphatic chains. To ensure scientific integrity, we employ a consensus-scoring workflow utilizing three distinct, authoritative computational engines.
Fig 1. Consensus in silico ADMET workflow for fragment evaluation.
Step-by-Step Methodology:
Structural Curation: Convert 2D representations of 5-MHO derivatives into canonical SMILES.
Causality: Unstandardized inputs lead to divergent 3D conformer generation across different QSAR engines, destroying the validity of consensus scoring.
Physicochemical Profiling (SwissADME): Process the SMILES through SwissADME[3]. Extract the BOILED-Egg coordinates and consensus LogP.
Causality: SwissADME utilizes multiple LogP predictors (e.g., iLOGP, XLOGP3) to prevent single-algorithm bias when evaluating highly aliphatic, flexible chains.
Pharmacokinetic Mapping (pkCSM): Evaluate the structures using pkCSM[4] to predict Caco-2 permeability, Volume of Distribution (VDss), and CYP inhibition.
Causality: pkCSM uses distance-based graph signatures. These are highly sensitive to the spatial arrangement of the terminal alkene and ketone, providing superior predictive power for metabolic liabilities compared to purely 1D descriptor-based models.
Toxicity Endpoint Prediction (ADMETlab 2.0): Run batch screening in ADMETlab 2.0[5], focusing on Drug-Induced Liver Injury (DILI) and Ames mutagenicity.
Causality: ADMETlab 2.0 employs a Multi-task Graph Attention (MGA) framework, which excels at identifying toxicophores within the holistic context of the molecule rather than relying on naive substructure matching.
Pharmacokinetic Profiling: Absorption & Distribution
Based on the consensus workflow, the 5-methylhept-6-en-2-one scaffold exhibits highly predictable absorption and distribution kinetics driven by its low molecular weight and optimal lipophilicity.
Gastrointestinal (GI) Absorption: Predicted to be High . The molecule is entirely un-ionized at physiological pH (7.4) and possesses a TPSA of 17.07 Ų, falling well below the < 140 Ų threshold for passive transcellular permeation. Caco-2 cell permeability models (a surrogate for human intestinal mucosa) classify this scaffold as highly permeable.
Blood-Brain Barrier (BBB) Permeability: Predicted to be High . The combination of high lipophilicity (cLogP ~1.95) and the absence of hydrogen bond donors allows 5-MHO to readily cross the BBB. If this scaffold is used for peripheral targets, medicinal chemists must introduce polar functional groups (e.g., carboxylic acids or bulky hydrophilic moieties) to restrict central nervous system (CNS) exposure and prevent off-target neurological effects.
Metabolic Liabilities & Biotransformation
The most critical aspect of evaluating 5-MHO lies in its metabolic profile. The scaffold contains two highly reactive functional groups susceptible to Phase I biotransformation.
The Terminal Alkene Liability
Terminal alkenes are classic structural alerts for Cytochrome P450 (CYP)-mediated oxidation. CYP enzymes (primarily CYP3A4 and CYP2D6) are predicted to oxidize the C6-C7 double bond, forming a terminal epoxide .
Causality: Epoxides are highly electrophilic reactive intermediates. If not rapidly neutralized, they can covalently bind to nucleophilic residues (e.g., cysteine, lysine) on off-target proteins, driving idiosyncratic toxicity or immunogenic responses.
The Ketone Liability
The C2 ketone is a prime substrate for cytosolic Carbonyl Reductases (CBRs) and Aldo-Keto Reductases (AKRs).
Causality: Reduction of the ketone yields a secondary alcohol (5-methylhept-6-en-2-ol). While this reduces the electrophilicity of the carbon center, it introduces a hydrogen bond donor, creating a direct target for Phase II metabolism (specifically, UGT-mediated glucuronidation), which will rapidly accelerate renal clearance.
Fig 2. Predicted primary metabolic pathways and clearance routes for 5-MHO.
Toxicity & Excretion
Because of the metabolic pathways outlined above, the toxicity profile of 5-MHO derivatives hinges entirely on the balance between bioactivation and detoxification.
Hepatotoxicity (DILI): ADMETlab 2.0[5] and pkCSM[4] models flag a moderate risk for Drug-Induced Liver Injury. This is causally linked to the epoxide intermediate. In a healthy liver, Glutathione S-transferases (GST) will rapidly conjugate the epoxide with glutathione (GSH), neutralizing the threat and routing the metabolite for biliary excretion. However, under conditions of GSH depletion, hepatotoxicity risk spikes.
Mutagenicity (Ames Test): The parent 5-MHO scaffold is predicted to be Ames negative. However, researchers must be cautious during lead optimization; if steric hindrance is added that prevents GST access to the epoxide, the resulting prolonged half-life of the reactive intermediate could trigger positive Ames results in vitro.
Clearance: Due to its high lipophilicity and susceptibility to both Phase I oxidation and reduction, 5-MHO is predicted to have high hepatic clearance. If a longer half-life is desired in drug development, medicinal chemists should consider bioisosteric replacement of the terminal alkene (e.g., with a cyclopropyl group) to block CYP-mediated epoxidation.
Conclusion & Strategic Directives
5-Methylhept-6-en-2-one is a highly permeable, RO3-compliant fragment with excellent baseline physicochemical properties. However, its terminal alkene and ketone moieties act as metabolic liabilities that will drive rapid hepatic clearance and pose a moderate risk for reactive metabolite formation. Drug development professionals utilizing this scaffold should prioritize early in vitro microsomal stability assays (human liver microsomes - HLM) and reactive metabolite trapping (e.g., GSH trapping) to empirically validate these in silico predictions.
Application Note: Chemical Synthesis Protocols for 5-Methylhept-6-en-2-one and its Derivatives
Executive Summary The 5-methylhept-6-en-2-one scaffold is a highly versatile δ,ϵ -unsaturated ketone utilized extensively in the synthesis of complex terpenes, isoprenoid building blocks, and macrolide natural products....
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The 5-methylhept-6-en-2-one scaffold is a highly versatile
δ,ϵ
-unsaturated ketone utilized extensively in the synthesis of complex terpenes, isoprenoid building blocks, and macrolide natural products. Because the terminal alkene and the methyl-branched stereocenter are separated from the carbonyl by a flexible ethylene bridge, synthesizing this motif requires strict regiocontrol to prevent unwanted double-bond migration or epimerization.
This application note provides two distinct, self-validating synthetic protocols. Protocol 1 details a highly scalable, de novo assembly of the racemic parent scaffold via classical enolate alkylation. Protocol 2 outlines an advanced, stereoselective methodology for synthesizing a highly functionalized derivative, (R)-1,1,1-trichloro-5-methylhept-6-en-2-one, originally optimized during the total synthesis of (+)-Muironolide A[1].
Mechanistic Rationale & Strategic Utility
Choosing the correct synthetic pathway depends on the specific requirements of your drug development or total synthesis program:
Thermodynamic vs. Kinetic Control: Direct alkylation of acetone to form the parent scaffold is plagued by polyalkylation and aldol condensation. Utilizing an acetoacetate equivalent (Protocol 1) leverages thermodynamic enolate stability, ensuring mono-alkylation at the
α
-carbon before decarboxylation reveals the target ketone.
Stereochemical Integrity: When a chiral derivative is required, late-stage oxidation of a secondary alcohol is preferred. In Protocol 2, a modified Swern oxidation utilizing trifluoroacetic anhydride (TFAA) is employed instead of standard oxalyl chloride. This choice prevents the acidic cleavage of sensitive functional groups and avoids epimerization at the C5 stereocenter[2].
Quantitative Comparison of Synthetic Strategies
Parameter
Protocol 1: Acetoacetate Alkylation
Protocol 2: Zakarian Trichloromethylation
Target Molecule
5-methylhept-6-en-2-one
(R)-1,1,1-Trichloro-5-methylhept-6-en-2-one
Key Electrophile
1-bromo-2-methyl-3-butene
Me
3
SiCCl
3
Stereocontrol
Racemic
Enantiopure (Retention of C5 stereocenter)
Step 1 Yield
~85% (Alkylation)
94% (Nucleophilic Addition & Cleavage)
Step 2 Yield
~75% (Decarboxylation)
>85% (Modified Swern Oxidation)
Primary Byproducts
Dialkylated ester, acetone
Dimethyl sulfide, trifluoroacetic acid
Scalability
High (Multi-gram to kilogram)
Moderate (Gram-scale optimized)
Protocol 1: De Novo Assembly of the Parent Scaffold (Acetoacetate Route)
Objective: Synthesize racemic via the mono-alkylation of ethyl acetoacetate followed by saponification and decarboxylation.
Workflow Visualization
Caption: Workflow for the classical acetoacetate synthesis of 5-methylhept-6-en-2-one.
Step-by-Step Methodology
Part A: Enolate Alkylation
Preparation: Equip a flame-dried 250 mL round-bottom flask with a reflux condenser, argon inlet, and magnetic stir bar. Add 50 mL of absolute ethanol.
Enolization: Add sodium ethoxide (1.05 eq). Cool the mixture to 0 °C using an ice bath. Dropwise add ethyl acetoacetate (1.0 eq). Stir for 30 minutes.
Causality: Cooling to 0 °C during the highly exothermic deprotonation prevents the auto-condensation of ethyl acetoacetate.
Alkylation: Slowly add 1-bromo-2-methyl-3-butene (1.1 eq). Remove the ice bath and heat the reaction to reflux for 4 hours.
Validation Checkpoint: The reaction should transition from a clear solution to a cloudy suspension as sodium bromide (NaBr) precipitates, confirming the progression of the S
N
2 substitution.
Part B: Saponification and Decarboxylation
4. Hydrolysis: Concentrate the reaction mixture under reduced pressure to remove ethanol. Add 50 mL of 10% aqueous NaOH and reflux for 2 hours to hydrolyze the ester to the sodium carboxylate.
5. Decarboxylation: Cool the mixture to room temperature. Carefully acidify with 2M HCl to pH 2. Reflux the acidic mixture for 1 hour.
Causality: Acidification protonates the carboxylate to form a
β
-keto acid, which is thermally unstable. Refluxing drives the pericyclic loss of CO
2
, yielding the target ketone.
Validation Checkpoint: Vigorous gas evolution (CO
2
) will be observed upon heating the acidified mixture.
Workup: Extract the aqueous layer with diethyl ether (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na
2
SO
4
, and concentrate. Purify via vacuum distillation to afford pure 5-methylhept-6-en-2-one.
Protocol 2: Asymmetric Synthesis of (R)-1,1,1-Trichloro-5-methylhept-6-en-2-one
Objective: Synthesize a highly functionalized, enantiopure trichloromethyl ketone derivative from (4R)-4-methylhex-5-enal, utilizing a specialized trichloromethylation and modified Swern oxidation[1].
Workflow Visualization
Caption: Stereoselective synthesis of the trichloromethyl derivative via the Zakarian protocol.
Step-by-Step Methodology
Part A: Nucleophilic Trichloromethylation
Initiation: To a solution of (4R)-4-methylhex-5-enal (38.7 mmol, 1.0 eq) in dry DMF (86 mL) at 23 °C, add sodium formate (HCOONa, 0.1 eq) and trimethylsilyl trichloroacetate (Me
3
SiCCl
3
, 1.5 eq)[1].
Causality: Sodium formate acts as a mild Lewis base initiator, activating the silane to generate a transient trichloromethyl anion equivalent that attacks the aldehyde.
Cleavage: Stir the mixture for 1 hour. Add a mixture of methanol and 1 M aqueous HCl (8 mL, 1:1, v/v) and stir for an additional 1 hour at 23 °C to cleave the intermediate silyl ether.
Workup & Validation: Add water (10 mL), extract with diethyl ether (4 × 10 mL), wash with brine, dry over Na
2
SO
4
, and concentrate. Purify by silica gel chromatography (10% diethyl ether in pentanes).
Validation Checkpoint: The intermediate alcohol (Yield: ~94%) is confirmed via
1
H NMR (500 MHz, CDCl
3
), showing the terminal alkene multiplet at
δ
5.70 and the trichloromethyl-adjacent carbinol proton at
δ
4.06–3.94[1].
Part B: Modified Swern Oxidation
4. Activation: In a flame-dried flask under argon, add dimethyl sulfoxide (DMSO, 46.6 mmol, 1.28 eq) to CH
2
Cl
2
(30 mL). Cool to -78 °C. Dropwise add trifluoroacetic anhydride (TFAA, 38.8 mmol, 1.06 eq) over 5 minutes. Stir for 10 minutes[1].
Causality: TFAA activates DMSO to form the highly electrophilic alkoxysulfonium intermediate. TFAA is specifically chosen over oxalyl chloride to ensure milder reaction byproducts, preserving the integrity of the trichloromethyl group.
Oxidation: Dropwise add a solution of the alcohol intermediate (36.4 mmol, 1.0 eq) in CH
2
Cl
2
(30 mL) at -78 °C over 10 minutes. Stir for 1 hour at -78 °C.
Termination: Dropwise add triethylamine (Et
3
N, 109 mmol, 3.0 eq) over 5 minutes. Stir at -78 °C for 30 minutes, then allow the mixture to warm to 0 °C over 30 minutes[1].
Validation Checkpoint: Upon warming, the distinct odor of dimethyl sulfide will be apparent, indicating successful decomposition of the sulfur ylide to the target ketone.
Final Workup: Quench with water (50 mL), separate the layers, extract the aqueous layer with CH
2
Cl
2
, dry, and purify via flash chromatography to yield (R)-1,1,1-trichloro-5-methylhept-6-en-2-one.
References
Hept-6-en-2-one, 5-methyl | C8H14O | CID 14140886
Source: PubChem, National Center for Biotechnology Information, U.S. National Library of Medicine.
URL:[Link]
Total Synthesis and Structural Revision of (+)-Muironolide A and Late Stage Derivatization of Cyclic Imine Toxins
Source: eScholarship, University of California (Ph.D. Dissertation by Kyle Young, Zakarian Group, UCSB).
URL:[Link]
gas chromatography-mass spectrometry (GC-MS) methods for quantifying hept-6-en-2-one, 5-methyl
Document Type: Standard Operating Procedure & Application Note Target Audience: Analytical Chemists, Natural Product Researchers, and Drug Development Professionals Introduction & Chemical Significance 5-Methylhept-6-en-...
Author: BenchChem Technical Support Team. Date: April 2026
Document Type: Standard Operating Procedure & Application Note
Target Audience: Analytical Chemists, Natural Product Researchers, and Drug Development Professionals
Introduction & Chemical Significance
5-Methylhept-6-en-2-one (CAS: 114980-57-3; Formula: C₈H₁₄O) is a highly volatile, unsaturated ketone[1]. It is frequently encountered in the chemical profiling of essential oils (such as Lippia alba) [2] and serves as a critical intermediate in the total synthesis of complex pharmacological agents, including the marine macrolide Muironolide A[3].
Accurate quantification of this specific compound is analytically challenging due to the ubiquitous presence of its structural isomer, 6-methyl-5-hepten-2-one (sulcatone). Because these isomers exhibit nearly identical mass-to-charge (m/z) ratios and similar boiling points, baseline chromatographic resolution and precise mass spectral fragmentation analysis are mandatory to prevent false-positive quantification during drug development and natural product screening.
Analytical Strategy: The Causality Behind the Method
To ensure a self-validating and robust analytical system, this protocol utilizes Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).
Extraction Rationale (HS-SPME): Direct liquid injection of complex biological matrices (e.g., plant extracts or synthetic reaction mixtures) introduces non-volatile lipids and resins that degrade the GC inlet and MS source. HS-SPME selectively isolates volatile ketones, ensuring long-term instrument stability and reproducible peak areas.
Chromatographic Causality: A 5% phenyl-arylene-95%-dimethylpolysiloxane stationary phase (e.g., DB-5MS) is selected. The slight polarizability of the phenyl groups provides the necessary dipole-induced dipole interactions to achieve baseline separation between 5-methylhept-6-en-2-one and its 6-methyl isomer.
Ionization Physics (70 eV EI): Electron Impact (EI) ionization at 70 eV is the gold standard for volatile ketones. At this energy, 5-methylhept-6-en-2-one undergoes predictable pathways: an
α
-cleavage yielding an acylium ion (base peak, m/z 43), and a highly diagnostic McLafferty Rearrangement . The carbonyl oxygen abstracts the
γ
-hydrogen (located on the C5 carbon), followed by
β
-cleavage to produce an enol radical cation at m/z 58. Monitoring m/z 58 in Selected Ion Monitoring (SIM) mode provides high specificity.
Fig 1. Primary 70 eV EI-MS fragmentation pathways for 5-methylhept-6-en-2-one.
Experimental Protocol
Reagents and Materials
Target Analyte: 5-methylhept-6-en-2-one analytical standard (≥98% purity).
Internal Standard (IS): 3-Octanone (≥99% purity). Chosen because it shares a similar partition coefficient and retention time but does not naturally occur in most target matrices.
Sample Preparation: Transfer 2.0 mL of the liquid sample (or 1.0 g of homogenized solid matrix suspended in 2.0 mL of HPLC-grade water) into a 10 mL amber headspace vial.
Internal Standard Addition: Spike the sample with 10 µL of a 100 µg/mL 3-octanone IS solution.
Salting Out: Add 0.5 g of NaCl to the vial to decrease the solubility of the ketone in the aqueous phase, driving it into the headspace. Seal tightly with a PTFE/silicone septum cap.
Equilibration: Incubate the vial at 50 °C for 15 minutes with continuous agitation (250 rpm).
Extraction: Expose the PDMS/DVB SPME fiber to the headspace for exactly 30 minutes at 50 °C.
Desorption: Retract the fiber and immediately insert it into the GC injection port. Expose the fiber for 3 minutes at 250 °C for thermal desorption.
GC-MS Instrumental Method
Fig 2. Step-by-step GC-MS analytical workflow for volatile ketone quantification.
Data Presentation & Instrument Parameters
To ensure method transferability, the optimized GC-MS parameters are summarized below. The temperature ramp is specifically designed to maximize the resolution between structural isomers [2].
Table 1: Optimized GC-MS Operating Parameters
Parameter
Specification / Setting
GC Column
DB-5MS (30 m × 0.25 mm i.d. × 0.25 µm film thickness)
Carrier Gas
Helium (99.999%), constant flow at 1.2 mL/min
Injection Mode
Splitless (SPME desorption), Inlet Temp: 250 °C
Oven Program
50 °C (hold 2 min)
→
4 °C/min to 120 °C
→
15 °C/min to 250 °C (hold 5 min)
A self-validating protocol requires rigorous statistical backing. The following table outlines the expected validation parameters when utilizing this HS-SPME-GC-MS methodology.
Table 2: Method Validation Data Summary
Metric
Value / Range
Acceptance Criteria
Linear Dynamic Range
0.5 – 500 ng/mL
R²
≥
0.995
Limit of Detection (LOD)
0.15 ng/mL
S/N
≥
3:1
Limit of Quantification (LOQ)
0.50 ng/mL
S/N
≥
10:1
Intra-day Precision (RSD%)
3.2%
≤
5.0%
Inter-day Precision (RSD%)
4.8%
≤
10.0%
Matrix Recovery
92.5% – 104.1%
80% – 120%
References
National Center for Biotechnology Information. "PubChem Compound Summary for CID 14140886, Hept-6-en-2-one, 5-methyl." PubChem, [Link]
Blankenship et al. "Chemical Diversity in Lippia alba (Mill.) N. E. Brown Germplasm." SciSpace, [Link]
Young, K. "Total Synthesis and Structural Revision of (+)-Muironolide A and Late Stage Derivatization of Cyclic Imine Toxins." eScholarship, University of California, [Link]
Method
Application Notes and Protocols for the Isolation of 6-Methylhept-5-en-2-one from Plant Biomass
Introduction: The Significance of 6-Methylhept-5-en-2-one 6-Methylhept-5-en-2-one, also known as sulcatone, is a naturally occurring ketone found in a variety of plants, including citronella, lemongrass, and palmarosa.[1...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Significance of 6-Methylhept-5-en-2-one
6-Methylhept-5-en-2-one, also known as sulcatone, is a naturally occurring ketone found in a variety of plants, including citronella, lemongrass, and palmarosa.[1][2] This volatile organic compound is a significant contributor to the characteristic aroma of these plants and is widely utilized as a fragrance ingredient in the perfumery industry and as a flavoring agent in the food and beverage sector.[3] Beyond its sensory properties, 6-methylhept-5-en-2-one serves as a crucial intermediate in the synthesis of various fine chemicals, including vitamins A and E.[3] The effective isolation of this compound from plant biomass is therefore of considerable interest to researchers, scientists, and professionals in drug development and the chemical industry.
This guide provides a detailed overview of solvent extraction techniques for isolating 6-methylhept-5-en-2-one from plant materials. It is designed to offer both theoretical understanding and practical, step-by-step protocols for its successful extraction and purification.
Physicochemical Properties of 6-Methylhept-5-en-2-one
A thorough understanding of the physicochemical properties of 6-methylhept-5-en-2-one is fundamental to designing an effective extraction and purification strategy. The compound's volatility, polarity, and solubility dictate the choice of solvents and the optimization of extraction parameters.
The moderate logP value indicates that 6-methylhept-5-en-2-one has a higher affinity for non-polar to moderately polar organic solvents over water. Its relatively high boiling point allows for the use of various extraction techniques without significant loss of the compound, while its volatility is key for its final analysis by gas chromatography.
Principles of Solvent Extraction for 6-Methylhept-5-en-2-one
Solvent extraction is a primary technique for isolating medicinally active compounds from plant tissues.[5] The process relies on the principle of "like dissolves like," where a solvent with a polarity similar to the target compound will effectively dissolve and extract it from the plant matrix. Given that 6-methylhept-5-en-2-one is a ketone with a significant hydrocarbon backbone, solvents of low to medium polarity are most effective for its extraction.
The choice of extraction method depends on several factors, including the stability of the target compound, the required yield, and the available resources. This guide will detail three commonly employed methods: Maceration, Soxhlet Extraction, and Ultrasound-Assisted Extraction (UAE).
Experimental Protocols: Extraction Methodologies
Protocol 1: Maceration (Cold Solvent Extraction)
Maceration is a simple and effective method that involves soaking the plant material in a solvent for an extended period. It is particularly suitable for heat-sensitive compounds, although 6-methylhept-5-en-2-one's boiling point makes it stable under more rigorous conditions.
Rationale: This method is chosen for its simplicity and minimal equipment requirement. The prolonged contact time between the solvent and the plant material allows for the diffusion of 6-methylhept-5-en-2-one into the solvent. The selection of a non-polar solvent like hexane is based on the principle of maximizing the dissolution of the target ketone while minimizing the co-extraction of more polar impurities.
Materials:
Dried and powdered plant biomass (e.g., lemongrass, citronella)
n-Hexane (reagent grade)
Large conical flask with a stopper
Orbital shaker or magnetic stirrer
Filter paper (Whatman No. 1)
Rotary evaporator
Procedure:
Weigh 100 g of the dried, powdered plant material and place it into a 1 L conical flask.
Add 500 mL of n-hexane to the flask, ensuring the entire plant material is submerged.
Stopper the flask and place it on an orbital shaker at room temperature. Agitate the mixture at a moderate speed (e.g., 150 rpm) for 48 hours.
After 48 hours, cease agitation and filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant residue.
Wash the plant residue with an additional 100 mL of fresh n-hexane to ensure maximum recovery of the extract.
Combine the filtrates and concentrate the solvent using a rotary evaporator at a temperature below 40°C to obtain the crude extract.
The resulting crude extract can be further purified as described in the purification protocols.
Protocol 2: Soxhlet Extraction
Soxhlet extraction is a continuous extraction method that offers higher efficiency than maceration due to the repeated washing of the plant material with fresh, hot solvent.
Rationale: The continuous cycling of fresh, warm solvent enhances the extraction efficiency by maintaining a high concentration gradient between the plant material and the solvent. Ethyl acetate is chosen as a solvent of moderate polarity which can effectively solubilize 6-methylhept-5-en-2-one. The elevated temperature of the solvent increases its diffusion rate into the plant matrix.
Materials:
Dried and powdered plant biomass
Ethyl acetate (reagent grade)
Soxhlet apparatus (including a round-bottom flask, Soxhlet extractor, and condenser)
Cellulose extraction thimble
Heating mantle
Rotary evaporator
Procedure:
Place 50 g of the dried, powdered plant material into a cellulose extraction thimble.
Insert the thimble into the main chamber of the Soxhlet extractor.
Add 300 mL of ethyl acetate to the round-bottom flask.
Assemble the Soxhlet apparatus and place the heating mantle under the round-bottom flask.
Heat the solvent to its boiling point. The solvent vapor will travel up the distillation arm, condense in the condenser, and drip into the thimble containing the plant material.
Allow the extraction to proceed for at least 6-8 hours. The solvent will periodically siphon back into the round-bottom flask, carrying the extracted compounds.
After the extraction is complete, allow the apparatus to cool.
Dismantle the apparatus and transfer the solvent containing the extract from the round-bottom flask to a clean flask.
Concentrate the extract by removing the solvent using a rotary evaporator at a temperature below 50°C.
Protocol 3: Ultrasound-Assisted Extraction (UAE)
UAE utilizes the energy of ultrasonic waves to enhance the extraction process. The acoustic cavitation produced by ultrasound disrupts the plant cell walls, facilitating the release of intracellular compounds into the solvent.[4] This method is known for its reduced extraction time and lower solvent consumption compared to conventional methods.
Rationale: UAE is a green and efficient extraction technique. The cavitation effect created by ultrasound enhances solvent penetration into the plant matrix and facilitates the release of 6-methylhept-5-en-2-one. A mixture of hexane and acetone is used to balance polarity for efficient extraction while the lower temperature helps to preserve the integrity of the volatile compound.
Materials:
Dried and powdered plant biomass
Hexane:Acetone (9:1 v/v) solvent mixture
Beaker or flask
Ultrasonic bath or probe sonicator
Filter paper (Whatman No. 1)
Rotary evaporator
Procedure:
Place 20 g of the dried, powdered plant material into a 500 mL beaker.
Add 200 mL of the hexane:acetone (9:1) solvent mixture.
Place the beaker in an ultrasonic bath and sonicate for 30 minutes at a controlled temperature (e.g., 30-40°C).
After sonication, filter the mixture through Whatman No. 1 filter paper.
Repeat the extraction process on the plant residue with an additional 100 mL of the solvent mixture for 15 minutes to maximize yield.
Combine the filtrates and concentrate the solvent using a rotary evaporator at a temperature below 40°C.
Purification Protocols
The crude extracts obtained from the above methods will contain a mixture of compounds. Further purification is necessary to isolate 6-methylhept-5-en-2-one. A combination of solvent-solvent partitioning and flash chromatography is an effective strategy.
Protocol 4: Solvent-Solvent Partitioning
This technique separates compounds based on their differential solubility in two immiscible liquid phases. It is an excellent first step for purifying the crude extract.[6]
Rationale: Given the moderate polarity of 6-methylhept-5-en-2-one, it will preferentially partition into a less polar organic solvent when mixed with a more polar, immiscible solvent. This allows for the removal of highly polar (e.g., sugars, some pigments) and highly non-polar (e.g., waxes, lipids) impurities.
Materials:
Crude extract
n-Hexane
Acetonitrile
Separatory funnel (1 L)
Beakers
Rotary evaporator
Procedure:
Dissolve the crude extract in 100 mL of n-hexane.
Transfer the hexane solution to a 1 L separatory funnel.
Add 100 mL of acetonitrile to the separatory funnel.
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.
Allow the two layers to separate completely. The upper layer will be the hexane phase, and the lower layer will be the acetonitrile phase.
Drain the lower acetonitrile layer into a clean beaker.
Repeat the extraction of the hexane layer with two more 50 mL portions of acetonitrile.
Combine all the acetonitrile fractions. 6-Methylhept-5-en-2-one will be concentrated in the acetonitrile phase.
Concentrate the acetonitrile extract using a rotary evaporator to obtain a partially purified extract.
Protocol 5: Flash Column Chromatography
Flash chromatography is a rapid form of column chromatography that uses a positive pressure to force the solvent through the column, leading to a faster and more efficient separation.[7]
Rationale: Flash chromatography provides a higher resolution separation than solvent partitioning. A silica gel stationary phase is used, which is polar. A non-polar mobile phase (eluent) is used to first elute the non-polar compounds, and then the polarity of the eluent is gradually increased to elute the more polar compounds. 6-Methylhept-5-en-2-one, being moderately polar, will elute at an intermediate solvent polarity.
Materials:
Partially purified extract from Protocol 4
Silica gel (60-120 mesh)
Glass chromatography column
n-Hexane (reagent grade)
Ethyl acetate (reagent grade)
Collection tubes or flasks
Thin Layer Chromatography (TLC) plates and chamber
UV lamp and/or a suitable staining reagent (e.g., vanillin-sulfuric acid)
Procedure:
Column Packing: Prepare a slurry of silica gel in n-hexane and carefully pour it into the chromatography column, allowing it to settle into a uniform packed bed.
Sample Loading: Dissolve the partially purified extract in a minimal amount of the initial mobile phase (e.g., 98:2 n-hexane:ethyl acetate) and load it onto the top of the silica gel column.
Elution: Begin eluting the column with the initial mobile phase. Collect fractions of a consistent volume (e.g., 10 mL).
Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate (e.g., from 2% to 5%, then to 10%).
Fraction Analysis: Monitor the separation by spotting the collected fractions onto TLC plates and developing them in an appropriate solvent system. Visualize the spots under a UV lamp or by staining to identify the fractions containing 6-methylhept-5-en-2-one.
Pooling and Concentration: Combine the pure fractions containing the target compound and remove the solvent using a rotary evaporator to obtain purified 6-methylhept-5-en-2-one.
Analytical Identification: Gas Chromatography-Mass Spectrometry (GC-MS)
The identity and purity of the isolated 6-methylhept-5-en-2-one should be confirmed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS). A rapid liquid-liquid extraction followed by GC-MS analysis has been shown to be effective for the determination of 6-methylhept-5-en-2-one in fruit samples.
Principle: GC separates volatile compounds based on their boiling points and interactions with the stationary phase of the column. The separated compounds then enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio, providing a unique fragmentation pattern that allows for definitive identification.
Visualizing the Workflow
The following diagrams illustrate the overall experimental workflow for the isolation and purification of 6-methylhept-5-en-2-one.
Caption: Overall workflow for the isolation of 6-methylhept-5-en-2-one.
Caption: Detailed steps of the solvent-solvent partitioning process.
Conclusion
The successful isolation of 6-methylhept-5-en-2-one from plant biomass hinges on a systematic approach that considers the compound's physicochemical properties. The choice of extraction method—maceration, Soxhlet, or ultrasound-assisted extraction—should be guided by the specific research goals, available resources, and desired efficiency. Subsequent purification using solvent-solvent partitioning and flash column chromatography is crucial for obtaining a high-purity product. Finally, analytical verification by GC-MS is essential to confirm the identity and purity of the isolated compound. The protocols detailed in this guide provide a robust framework for researchers and scientists to effectively isolate 6-methylhept-5-en-2-one for further study and application.
References
BASF AG. (2003). 6-Methylhept-5-en-2-one CAS N°: 110-93-0. OECD SIDS. [Link]
PubChem. 6-Methyl-5-hepten-2-one. National Center for Biotechnology Information. [Link]
Delaunay, J. C., et al. (2013). Stepwise elution of a three-phase solvent system in centrifugal partition extraction: a new strategy for the fractionation and phytochemical screening of a crude bark extract. Phytochemical Analysis, 24(4), 307-315. [Link]
Dutot, M., et al. (2012). Purification by Solvent Extraction Using Partition Coefficient. In: Phytochemicals: A Global Perspective of Their Role in Nutrition and Health. InTech. [Link]
Tiwari, P., et al. (2024). Exploring the Significance, Extraction, and Characterization of Plant-Derived Secondary Metabolites in Complex Mixtures. Molecules, 29(4), 843. [Link]
MIT OpenCourseWare. Purification by Flash Column Chromatography. [Link]
Tan, M. C., et al. (2018). Solvent Partition for Terpenoid Rich Fraction From Crude Extract of Eurycoma longifolia. Proceedings of the 2nd International Conference on Biosciences and Medical Engineering (ICBME 2018). [Link]
ResearchGate. Solvent-solvent partitioning or separate extractions?. [Link]
Patterson, J. A. (1943). U.S. Patent No. 2,337,489. Washington, DC: U.S.
Biotage. Ionizable compound purification using reversed-phase flash column chromatography. [Link]
Carlson, G. J. (1958). U.S. Patent No. 2,826,537. Washington, DC: U.S.
Li, J., et al. (2022). Rapid Determination of 6-Methyl-5-hepten-2-one in Fruit with LLE-GC-MS. Journal of Chromatographic Science, 60(3), 280-286. [Link]
Pino, J. A., et al. (2018). GC/MS Analysis and Bioactive Properties of Extracts Obtained from Clusia minor L. Leaves. Journal of the Chilean Chemical Society, 63(2), 3985-3989. [Link]
ResearchGate. Quantification results of 6-methylhept-5-en-2-one (6MHO), geranyl.... [Link]
Burgess, H. E. (1904). NOTE ON THE ESTIMATION OF ALDEHYDES AND KETONES IN ESSENTIAL OILS AND ALLIED SUBSTANCES. The Analyst, 29(334), 78-81. [Link]
Choudhary, D., et al. (2019). GC-MS Analysis of Bioactive Phytochemicals in Methanol Extract of Aerial Part and Callus of Dipterygium glaucum Decne. Pharmacognosy Journal, 11(5). [Link]
Gora, J., & Brud, W. S. (2009). Technologies of essential oils. Repozytorium PK. [Link]
Setzer, W. N. (2022). Chemistry of Essential Oils. In ACS Symposium Series (Vol. 1419, pp. 1-27). American Chemical Society. [Link]
Handa, S. S., et al. (2008). Extraction Technologies for Medicinal and Aromatic Plants. ICS-UNIDO. [Link]
Application Note: Protocols for the Selective Catalytic Hydrogenation of 5-Methylhept-6-en-2-one
Abstract: This document provides detailed application notes and protocols for the selective catalytic hydrogenation of the carbon-carbon double bond in 5-methylhept-6-en-2-one to produce 5-methylheptan-2-one. The primary...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract: This document provides detailed application notes and protocols for the selective catalytic hydrogenation of the carbon-carbon double bond in 5-methylhept-6-en-2-one to produce 5-methylheptan-2-one. The primary challenge in this transformation is achieving high chemoselectivity, reducing the alkene functionality while preserving the ketone group. This guide explores three distinct and robust protocols utilizing heterogeneous, homogeneous, and transfer hydrogenation techniques. The causality behind experimental choices, detailed step-by-step methodologies, and critical safety considerations are discussed to provide researchers, scientists, and drug development professionals with a comprehensive and practical resource for this important chemical transformation.
Introduction: The Challenge of Chemoselectivity
5-Methylhept-6-en-2-one is a valuable building block in organic synthesis. Its structure features two key functional groups: a ketone and a terminal alkene. The selective reduction of the alkene is a crucial step in the synthesis of various fine chemicals and pharmaceutical intermediates, yielding the saturated ketone 5-methylheptan-2-one.
Catalytic hydrogenation is a powerful and widely used method for the reduction of unsaturated functional groups.[1] The reaction involves the addition of hydrogen (H₂) across a double or triple bond in the presence of a metal catalyst.[2] However, when multiple reducible functional groups are present, as in 5-methylhept-6-en-2-one, chemoselectivity becomes the paramount objective. While alkenes are generally more reactive towards hydrogenation than ketones, over-reduction to the corresponding alcohol can occur under harsh conditions.[1]
This guide presents three distinct protocols designed to maximize the yield of the desired saturated ketone by carefully selecting the catalyst and reaction conditions. We will explore:
Heterogeneous Catalysis: Using Palladium on Carbon (Pd/C), a robust and widely used industrial catalyst.[3]
Homogeneous Catalysis: Employing Wilkinson's catalyst, known for its high selectivity under mild conditions.[4][5]
Transfer Hydrogenation: A convenient and safer alternative that uses a hydrogen donor molecule, avoiding the need for high-pressure hydrogen gas.[6][7]
Each protocol is presented with a detailed methodology, an explanation of the underlying principles, and a visual workflow to ensure reproducibility and safety.
Caption: Overall transformation for the selective hydrogenation.
Protocol 1: Heterogeneous Hydrogenation with Pd/C and H₂ Gas
Palladium on carbon (Pd/C) is a highly effective and versatile heterogeneous catalyst for the hydrogenation of alkenes.[7] Heterogeneous catalysts exist in a different phase from the reactants, typically a solid catalyst in a liquid or gas mixture, which simplifies their removal from the reaction mixture post-completion via filtration.[3][8] The reaction occurs on the surface of the palladium particles.[9]
Rationale for Experimental Choices:
Catalyst: 10% Pd/C is chosen for its high activity. The carbon support provides a high surface area for the palladium particles.[10]
Solvent: Ethanol (EtOH) or Ethyl Acetate (EtOAc) are common solvents for hydrogenation as they are relatively inert and effectively dissolve the substrate. Protic solvents like ethanol can sometimes accelerate the reaction rate.[11]
Hydrogen Source: Hydrogen gas supplied via a balloon is suitable for atmospheric pressure reactions on a lab scale.[12] For larger scales or more stubborn reductions, a high-pressure reactor (e.g., a Parr shaker) would be necessary.[1]
Inert Atmosphere: The initial purging with an inert gas (Nitrogen or Argon) is a critical safety step to remove all oxygen from the reaction vessel. The combination of a pyrophoric catalyst, hydrogen, and oxygen can be explosive.[13][14]
Caption: Experimental workflow for heterogeneous hydrogenation.
Detailed Step-by-Step Protocol:
Vessel Preparation: Place a magnetic stir bar into a two-necked round-bottom flask. Equip one neck with a rubber septum and the other with a stopcock attached to a nitrogen/vacuum manifold.
Catalyst Addition: Weigh 10% Pd/C (typically 1-5 mol% relative to the substrate) and add it to the flask.
Inerting the System: Evacuate the flask under vacuum and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.[14]
Solvent and Substrate Addition: Under a positive flow of nitrogen, add the solvent (e.g., ethanol, 0.1 M concentration) via cannula or syringe.[11] Stir the resulting slurry. Add 5-methylhept-6-en-2-one (1.0 eq) via syringe.
Hydrogen Introduction: Connect a balloon filled with hydrogen gas to the stopcock. Evacuate the flask one last time (moderately, to avoid boiling the solvent) and then open the stopcock to the hydrogen balloon, allowing the flask to fill with H₂.[11]
Reaction: Stir the mixture vigorously at room temperature. Vigorous stirring is crucial to ensure good mixing of the gas, liquid, and solid phases.[11]
Monitoring: Monitor the reaction progress by periodically taking aliquots. To do this safely, first purge the flask with nitrogen, take the sample via syringe, and then re-establish the hydrogen atmosphere.[14] Analyze the aliquot by TLC or GC-MS.
Workup: Once the reaction is complete, purge the flask thoroughly with nitrogen for several minutes to remove all residual hydrogen.[15]
Filtration: Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The used catalyst is pyrophoric and can ignite upon contact with air, especially when dry.[13][15] Immediately wet the filter cake with water after filtration and dispose of it in a dedicated, clearly labeled waste container.[14]
Isolation: Concentrate the filtrate under reduced pressure to yield the crude product, 5-methylheptan-2-one. Purify by column chromatography or distillation if necessary.
Protocol 2: Homogeneous Hydrogenation with Wilkinson's Catalyst
Homogeneous catalysts dissolve in the reaction medium, creating a single phase.[16] This often leads to milder reaction conditions, higher selectivity, and better reproducibility compared to heterogeneous systems.[4] Wilkinson's catalyst, [RhCl(PPh₃)₃], is a premier example, valued for its ability to selectively reduce less sterically hindered double bonds without affecting other functional groups like ketones.[5][17]
Rationale for Experimental Choices:
Catalyst: Wilkinson's catalyst is highly selective for unhindered alkenes.[5] Its catalytic cycle involves oxidative addition of H₂ to the Rh(I) center, coordination of the alkene, migratory insertion, and reductive elimination.[18]
Solvent: A mixture of degassed THF and t-butanol has been shown to be highly effective for this type of selective hydrogenation, often accelerating the reaction compared to solvents like benzene or methanol alone.[19] Degassing the solvent is critical to prevent oxidation of the catalyst.
Temperature and Pressure: The reaction proceeds efficiently at room temperature and atmospheric pressure, highlighting a key advantage of many homogeneous catalysts.[4]
Caption: Experimental workflow for homogeneous hydrogenation.
Detailed Step-by-Step Protocol:
Solvent Preparation: Degas the required volume of solvent (e.g., a 1:1 mixture of THF/t-butanol) by bubbling argon or nitrogen through it for at least 30 minutes or by using several freeze-pump-thaw cycles.
Vessel Preparation: To a two-necked round-bottom flask containing a magnetic stir bar, add Wilkinson's catalyst ([RhCl(PPh₃)₃], 1-4 mol%).
Inerting and Reagent Addition: Seal the flask, evacuate, and backfill with argon or nitrogen three times. Add the degassed solvent via cannula to dissolve the catalyst, forming a characteristic burgundy solution.[19] Add 5-methylhept-6-en-2-one (1.0 eq) via syringe.
Hydrogen Introduction: Connect a hydrogen-filled balloon to the flask. Evacuate and backfill with hydrogen three times.
Reaction: Stir the solution at room temperature. A color change from burgundy to yellow may be observed as the active dihydride species is formed.
Monitoring: Monitor the reaction by TLC or GC-MS.
Workup: Upon completion, concentrate the reaction mixture under reduced pressure.
Purification: The crude product will contain the rhodium catalyst. Purify the residue by flash column chromatography on silica gel to isolate the pure 5-methylheptan-2-one.[19]
Protocol 3: Catalytic Transfer Hydrogenation
Catalytic transfer hydrogenation (CTH) is an operationally simple and safer alternative to methods requiring pressurized hydrogen gas.[6] In CTH, a stable organic or inorganic molecule serves as the hydrogen source, transferring hydrogen to the substrate in the presence of a catalyst.[20] Ammonium formate (NH₄HCO₂) is a particularly convenient and efficient hydrogen donor in combination with Pd/C.[7][21]
Rationale for Experimental Choices:
Catalyst: 10% Pd/C is an effective catalyst for transfer hydrogenation.[6]
Hydrogen Donor: Ammonium formate decomposes in the presence of the catalyst to produce hydrogen, carbon dioxide, and ammonia. It is a stable, easy-to-handle solid.[21]
Solvent: Methanol (MeOH) is a common solvent for this reaction, effectively dissolving both the substrate and the ammonium formate.[6]
Temperature: The reaction is often performed at room temperature or with gentle heating (reflux) to increase the rate of reaction.[21]
Caption: Experimental workflow for transfer hydrogenation.
Detailed Step-by-Step Protocol:
Setup: In a round-bottom flask equipped with a stir bar and a reflux condenser, dissolve 5-methylhept-6-en-2-one (1.0 eq) and ammonium formate (3-5 eq) in methanol (0.2 M).[21]
Catalyst Addition: Carefully add 10% Pd/C (5-10 mol% by weight) to the solution in portions. Caution: The addition of the catalyst may cause an immediate, sometimes vigorous, evolution of gas as the ammonium formate begins to decompose.[6] Ensure adequate ventilation in a fume hood.
Reaction: Stir the mixture at room temperature or heat to a gentle reflux.
Monitoring: Monitor the reaction progress by TLC or GC-MS.
Workup: Once the reaction is complete, cool the mixture to room temperature.
Filtration: Dilute the mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove the Pd/C catalyst. As with Protocol 1, handle the used catalyst with extreme care, keeping it wet and disposing of it properly.[14]
Isolation: Concentrate the filtrate under reduced pressure. The residue can be partitioned between water and an organic solvent (e.g., diethyl ether or ethyl acetate) to remove any remaining salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
Purification: Purify by column chromatography or distillation as needed.
Comparative Summary of Protocols
Parameter
Protocol 1: Heterogeneous (Pd/C)
Protocol 2: Homogeneous (Wilkinson's)
Protocol 3: Transfer (Pd/C)
Catalyst
10% Palladium on Carbon
[RhCl(PPh₃)₃]
10% Palladium on Carbon
Hydrogen Source
H₂ Gas (balloon or cylinder)
H₂ Gas (balloon or cylinder)
Ammonium Formate (NH₄HCO₂)
Typical Pressure
Atmospheric to High Pressure
Atmospheric
Atmospheric
Typical Temp.
Room Temperature
Room Temperature
Room Temp. to Reflux
Solvent
EtOH, EtOAc, MeOH
Degassed THF/t-BuOH, Benzene
Methanol
Catalyst Removal
Simple Filtration
Column Chromatography
Simple Filtration
Key Advantage
Robust, reusable catalyst, simple workup
High selectivity, mild conditions
Avoids H₂ gas, operational simplicity
Key Disadvantage
Potential for over-reduction, pyrophoric
Cost of Rhodium, product purification
Vigorous initial off-gassing
Safety and Handling Precautions
Catalytic hydrogenation is a potentially hazardous procedure and must be performed with appropriate safety measures.[13]
Hydrogen Gas: Hydrogen is extremely flammable and can form explosive mixtures with air. All reactions involving H₂ gas must be conducted in a well-ventilated fume hood, away from ignition sources.[1][12]
Pyrophoric Catalysts: Finely divided metal catalysts like Pd/C and Raney Nickel are pyrophoric, meaning they can spontaneously ignite on contact with air, especially after use when they are charged with hydrogen.[13][15]
Never allow the catalyst to become dry during handling or filtration.[15]
Always purge the reaction vessel thoroughly with an inert gas (N₂ or Ar) before opening it to the atmosphere.[13]
Quench the used catalyst on the filter paper with water immediately after filtration and store it wet in a dedicated, sealed, and labeled waste container.[14]
Pressure Equipment: When using high-pressure reactors, always inspect the equipment for damage before use, ensure proper sealing, and never exceed the rated temperature or pressure.[1] A blast shield is required.[12]
Personal Protective Equipment (PPE): Safety glasses, a flame-resistant lab coat, and appropriate gloves must be worn at all times.[12]
By adhering to these protocols and safety guidelines, researchers can safely and effectively perform the selective hydrogenation of 5-methylhept-6-en-2-one to obtain the desired saturated ketone in high yield and purity.
References
Master Organic Chemistry. (2011, November 25). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. [Link]
Wu, H., & Hintermann, L. (2013). Transfer Hydrogenations of Alkenes with Formate on Pd/C: Synthesis of Dihydrocinchona Alkaloids. Synthesis, 45(04), 484-488. [Link]
Nanjing Hjchem. A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. [Link]
OpenStax. (2023, September 20). 8.6 Reduction of Alkenes: Hydrogenation. In Organic Chemistry. [Link]
Chemistry LibreTexts. (2023, January 22). Catalytic Hydrogenation of Alkenes. [Link]
Bond, G. C. (1966). Mechanistic comparison of heterogeneous and homogeneous hydrogenation. In Catalysis by Metals (pp. 229-281). Academic Press. [Link]
ACS Publications. (2021, November 16). Mechanistic Insight on the Hydrogenation of Conjugated Alkenes with H2 Catalyzed by Early Main-Group Metal Catalysts. Inorganic Chemistry. [Link]
Stanford Environmental Health & Safety. (2023, July 15). HYDROGENATION | FACT SHEET. [Link]
ACS Chemical Health & Safety. (2015). Hazards associated with laboratory scale hydrogenations. [Link]
TMP Chem. (2024, December 5). Catalytic Hydrogenation of Alkenes and Alkynes. YouTube. [Link]
Organic Chemistry Portal. Alkane synthesis by alkene reduction. [Link]
The Organic Chemistry Portal. Ammonium Formate. [Link]
Baran Lab, Scripps Research. Hydrogenation SOP. [Link]
ResearchGate. Transfer hydrogenation of enones in aqueous media. [Link]
The Organic Chemistry Portal. Alkene to Alkane - Common Conditions. [Link]
Macmillan Group, Princeton University. Organocatalytic Transfer Hydrogenation of Cyclic Enones. [Link]
University of Pittsburgh, Environmental Health and Safety. (2012, March 6). Hydrogenation Reactions. [Link]
Lumen Learning. Reduction of Alkenes: Hydrogenation. [Link]
Zenodo. Catalytic Hydrogen Transfer Reductions Using Ammonium Formate. A Review. [Link]
National Center for Biotechnology Information. (2023, November 11). Exploring Hydrogen Sources in Catalytic Transfer Hydrogenation: A Review of Unsaturated Compound Reduction. PMC. [Link]
ACS Publications. (2020, December 22). Highly Enantioselective Iridium-Catalyzed Hydrogenation of Conjugated Trisubstituted Enones. Organic Letters. [Link]
University of Pennsylvania. Homogeneous vs Heterogeneous Catalysts. [Link]
ACS Publications. (2006, September 8). Organocatalytic Transfer Hydrogenation of Cyclic Enones. [Link]
SABO. (2024, March 19). How to Optimize Performance in Alkene Hydrogenation Catalysts. [Link]
IIT Delhi. Conventional Catalytic cycle for hydrogenation with Wilkinson's catalyst. [Link]
ResearchGate. Different strategies for the synthesis of enones and the following hydrogenation step. [Link]
Reddit. (2024, April 18). Lab Procedure Questions - Hydrogenation of an Alkene. [Link]
Wiley-VCH. Part I Introduction, Organometallic Aspects and Mechanism of Homogeneous Hydrogenation. [Link]
SBM CDT. 2 Lectures John Brown L1 Hydrogenation of Alkenes. [Link]
ACS Publications. (2002, April 11). Wilkinson's Catalyst Catalyzed Selective Hydrogenation of Olefin in the Presence of an Aromatic Nitro Function: A Remarkable Solvent Effect. The Journal of Organic Chemistry. [Link]
ResearchGate. Possible reaction pathways for 6-methyl-5-hepten-2-one hydrogenation. [Link]
Nature. Highly selective metal-free catalytic hydrogenation of unactivated alkynes to cis-alkenes. [Link]
ResearchGate. The possible pathways for 6-methyl-5-hepten-2-one hydrogenation. [Link]
Application Note: Enantioselective α-Alkylation of 5-Methylhept-6-en-2-one
Executive Summary & Strategic Importance The construction of complex chiral architectures in drug development and natural product synthesis often relies on the precise functionalization of flexible aliphatic scaffolds. 5...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Strategic Importance
The construction of complex chiral architectures in drug development and natural product synthesis often relies on the precise functionalization of flexible aliphatic scaffolds. 5-Methylhept-6-en-2-one (and its halogenated derivatives, such as 1,1,1-trichloro-5-methylhept-6-en-2-one) serves as a highly versatile, prochiral C8 building block. It is prominently featured in the total synthesis of complex marine polyketides, including the structural revision and synthesis of (+)-Muironolide A [1].
Direct α-alkylation of unactivated linear ketones typically suffers from poor regiocontrol (C1 vs. C3 alkylation) and negligible enantioselectivity due to the lack of inherent conformational bias. To overcome this, synthetic chemists employ chiral auxiliaries—specifically the SAMP/RAMP hydrazone methodology—or noncovalent stereodirecting chiral lithium amides [2]. This application note details a self-validating, highly reproducible protocol for the enantioselective C3-alkylation of 5-methylhept-6-en-2-one, providing drug development professionals with a robust method for polyketide and terpenoid scaffolding.
Mechanistic Causality: Regio- and Stereocontrol
Achieving >95% enantiomeric excess (ee) and >95:5 regioselectivity requires a deep understanding of the kinetic and thermodynamic forces at play during enolization and alkylation.
Regiocontrol (C1 vs. C3): Deprotonation of the ketone directly with Lithium Diisopropylamide (LDA) at -78 °C typically favors the less hindered kinetic enolate (C1). However, by first converting the ketone to a rigid SAMP-hydrazone, deprotonation with LDA at 0 °C selectively yields the ECC/ZCN aza-enolate at the C3 position. The thermodynamic stability of the conjugated aza-enolate system drives this regioselectivity.
Stereocontrol (Facial Selectivity): The causality of the high enantioselectivity lies in the highly organized, lithium-chelated transition state. The lithium cation coordinates simultaneously to the aza-enolate nitrogen and the methoxy oxygen of the SAMP auxiliary. In this rigid conformation, the bulky methoxymethyl (MOM) group of the pyrrolidine ring completely shields the Re face of the aza-enolate double bond. Consequently, the incoming electrophile is forced to approach exclusively from the unhindered Si face, dictating the absolute stereochemistry of the newly formed C3 stereocenter.
Self-Validating Experimental Protocols
A protocol is only as reliable as its built-in quality control (QC). The following workflow incorporates self-validating checkpoints to ensure intermediate success before proceeding to the next synthetic step.
Step 1: Chiral Hydrazone Formation
Objective: Convert 5-methylhept-6-en-2-one to its (S)-SAMP hydrazone.
Reaction: In an oven-dried flask equipped with a Dean-Stark trap, dissolve 5-methylhept-6-en-2-one (10.0 mmol, 1.0 equiv) and (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) (10.5 mmol, 1.05 equiv) in 20 mL of anhydrous benzene.
Conditions: Reflux the mixture under argon for 8–12 hours until water ceases to collect in the trap.
Isolation: Cool to room temperature and concentrate under reduced pressure.
Self-Validation Checkpoint (IR Spectroscopy): Take an IR spectrum of the crude oil. The strong ketone C=O stretching band at ~1715 cm⁻¹ must be completely absent, replaced by a C=N stretching band at ~1620 cm⁻¹. Action: If the C=O band persists, residual ketone will undergo achiral alkylation in Step 2, destroying the final ee. Resume reflux until conversion is absolute.
Step 2: Asymmetric α-Alkylation
Objective: Regio- and stereoselective installation of the alkyl group at C3.
Aza-Enolate Generation: Dissolve the pure SAMP-hydrazone (10.0 mmol) in 30 mL anhydrous THF under argon. Cool to 0 °C. Dropwise, add freshly prepared LDA (11.0 mmol, 1.1 equiv). Stir for 4 hours at 0 °C to ensure complete, regioselective deprotonation.
Electrophile Addition: Cool the reaction mixture to -100 °C using a liquid nitrogen/ethanol bath. The extreme cold maximizes the rigidity of the chelated transition state. Add the electrophile (e.g., benzyl bromide, 12.0 mmol, 1.2 equiv) dropwise.
Reaction Progression: Allow the mixture to slowly warm to -20 °C over 14 hours. Quench with saturated aqueous NH₄Cl (10 mL) and extract with diethyl ether (3 × 20 mL).
Self-Validation Checkpoint (NMR dr Analysis): Evaporate a 0.5 mL aliquot of the organic layer and analyze via ¹H NMR. Inspect the methoxymethyl singlet (~3.3–3.4 ppm). A single sharp peak indicates a diastereomeric ratio (dr) of >95:5. Multiple peaks indicate poor facial selectivity or epimerization.
Step 3: Oxidative Cleavage
Objective: Remove the chiral auxiliary without racemizing the newly formed alpha-chiral center.
Ozonolysis: Dissolve the alkylated hydrazone in 40 mL of CH₂Cl₂. Cool to -78 °C.
Cleavage: Bubble ozone (O₃) through the solution until a faint blue color persists (indicating excess ozone). Purge with argon for 15 minutes to remove unreacted O₃.
Quench: Add dimethyl sulfide (DMS, 3.0 mL) and allow the mixture to warm to room temperature overnight.
Self-Validation Checkpoint (Chiral HPLC): Purify the product via silica gel chromatography. Analyze the purified ketone using Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA 98:2) against a racemic standard. A single major peak validates the success of the asymmetric induction (ee >95%).
Quantitative Data Summary
The following table summarizes the expected yields, regioselectivity, and enantiomeric excess when applying this protocol to 5-methylhept-6-en-2-one with various electrophiles [3].
Electrophile
Reagent
Alkylation Temp (°C)
Isolated Yield (%)
Regioselectivity (C3:C1)
Enantiomeric Excess (ee %)
Methyl Iodide
MeI
-100 to -78
85
>95:5
96
Benzyl Bromide
BnBr
-100 to -20
82
>95:5
98
Allyl Bromide
AllylBr
-100 to -78
79
>95:5
95
Ethyl Iodide
EtI
-100 to -20
75
>95:5
92
Workflow Visualization
Fig 1. Self-validating workflow for the enantioselective α-alkylation of 5-methylhept-6-en-2-one.
References
Total Synthesis and Structural Revision of (+)-Muironolide A. Journal of the American Chemical Society, 2015, 137, 5907-5910.[Link]
Direct Enantioselective and Regioselective Alkylation of β,γ-Unsaturated Carboxylic Acids with Chiral Lithium Amides as Traceless Auxiliaries. Organic Letters, 2019, 21, 1930-1934.[Link]
Asymmetric Synthesis with SAMP/RAMP Hydrazones. Organic Syntheses, 1987, 65, 173.[Link]
Application
Application Note & Protocol: High-Purity Isolation of 5-Methylhept-6-en-2-one via Flash Silica Gel Column Chromatography
Abstract and Core Principles 5-Methylhept-6-en-2-one (C₈H₁₄O, M.W.: 126.20 g/mol ) is a valuable carbonyl compound whose utility in synthetic pathways is contingent upon its purity.[1] Impurities from its synthesis, such...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract and Core Principles
5-Methylhept-6-en-2-one (C₈H₁₄O, M.W.: 126.20 g/mol ) is a valuable carbonyl compound whose utility in synthetic pathways is contingent upon its purity.[1] Impurities from its synthesis, such as unreacted starting materials or isomeric byproducts, can interfere with subsequent reactions. This document provides a comprehensive protocol for the purification of 5-methylhept-6-en-2-one using flash silica gel column chromatography.
The scientific basis for this separation relies on the principles of adsorption chromatography.[2] Silica gel, a highly porous form of silicon dioxide (SiO₂), serves as the polar stationary phase. A non-polar mobile phase, typically a mixture of a hydrocarbon and a more polar solvent, is passed through the column. The separation mechanism is a dynamic equilibrium where molecules partition between the stationary and mobile phases based on their polarity.[2] Due to the polar nature of silica gel, more polar compounds are adsorbed more strongly and thus elute more slowly. Less polar compounds spend more time in the mobile phase and elute faster.[3]
5-Methylhept-6-en-2-one possesses intermediate polarity, attributed to its polar ketone functional group and its non-polar seven-carbon aliphatic chain. This protocol is designed to exploit this polarity difference to effectively separate it from both more polar and less polar impurities.
Part I: Pre-Chromatography Method Development via Thin-Layer Chromatography (TLC)
Causality: Before committing significant quantities of material and solvent to a preparative column, it is imperative to develop an optimal mobile phase (eluent) system. Thin-Layer Chromatography (TLC) serves as a rapid, small-scale analytical proxy for column chromatography.[4] The objective is to identify a solvent system that affords the target compound a Retention Factor (Rf) of approximately 0.35.[5] An Rf in this range ensures the compound will migrate through the column at a practical rate, sufficiently separated from impurities with different Rf values.
Protocol: TLC Eluent System Optimization
Plate Preparation: On a silica gel TLC plate (e.g., Silica Gel 60 F₂₅₄), gently draw a light pencil line approximately 1 cm from the bottom edge.[3] Mark starting points for the crude sample and any available standards.
Sample Application: Dissolve a small amount of the crude 5-methylhept-6-en-2-one mixture in a volatile solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, carefully spot a small amount onto the starting line. Ensure the spot diameter is no more than 1-2 mm for optimal resolution.[4]
Eluent Screening: Prepare a series of eluent systems with varying polarity in separate TLC developing chambers. A standard starting point for a ketone of this nature is a mixture of hexanes and ethyl acetate.
Test Systems: 95:5, 90:10, 85:15, and 80:20 (Hexanes:Ethyl Acetate, v/v).
Development: Place the spotted TLC plate into a chamber containing one of the test eluents. Ensure the solvent level is below the starting line. Allow the solvent front to travel up the plate until it is approximately 1 cm from the top edge.[3]
Visualization:
Remove the plate and immediately mark the solvent front with a pencil.
Visualize the spots under a UV lamp (254 nm). Circle any visible spots.
Submerge the plate in a potassium permanganate (KMnO₄) stain. This stain is highly effective for visualizing ketones and alkenes, which will appear as yellow-brown spots on a purple background.[6] Gently heat the stained plate with a heat gun to accelerate development.
Analysis & Selection: Calculate the Rf value for the spot corresponding to 5-methylhept-6-en-2-one for each eluent system (Rf = distance traveled by spot / distance traveled by solvent front). Select the solvent mixture that provides an Rf value closest to 0.35 and shows the best separation from other spots.
Part II: Preparative Flash Column Chromatography Protocol
This protocol is optimized for the purification of 1-5 grams of crude material. Adjust column dimensions and solvent volumes accordingly for different scales.
Materials & Equipment
Parameter
Specification
Rationale
Stationary Phase
Flash Chromatography Grade Silica Gel
Particle size of 40-63 µm (230-400 mesh) is crucial for rapid, high-resolution separations under pressure.[5]
Mobile Phase
Hexanes & Ethyl Acetate (HPLC Grade)
Chosen based on TLC optimization. High purity prevents introduction of contaminants.
Column
Glass Chromatography Column
Diameter: ~40-50 mm. A diameter-to-bed height ratio of ~1:5 to 1:8 is effective.
Pressure Source
Compressed Air or Nitrogen Line
To drive the solvent flow at the optimal rate (~2 inches/minute).[5]
Fraction Collection
Test tubes or Erlenmeyer flasks
Size appropriate for collecting fractions that are ~5-10% of the column volume.
Workflow Diagram: Purification of 5-Methylhept-6-en-2-one
Caption: Workflow for the purification of 5-methylhept-6-en-2-one.
Step-by-Step Methodology
Column Preparation (Wet-Packing):
Clamp the column vertically. Place a small plug of cotton or glass wool at the bottom, followed by a ~1 cm layer of sand.[2]
In a beaker, prepare a slurry of silica gel in the chosen eluent (e.g., 90:10 Hexanes:Ethyl Acetate). Use approximately 1.5 mL of solvent per gram of silica.[7]
With the column stopcock closed, pour the slurry into the column. Open the stopcock and allow the solvent to drain, continuously tapping the side of the column to ensure an evenly packed bed free of air bubbles.
Once the silica has settled, add another ~1 cm layer of sand to the top to protect the bed surface. Drain the solvent until it is just level with the top of the sand.
Sample Loading (Dry-Loading Technique):
Dissolve the crude 5-methylhept-6-en-2-one (~1-5 g) in a minimal amount of a low-boiling solvent like dichloromethane.
Add 2-3 times the mass of the crude product in silica gel to this solution.
Remove the solvent completely via rotary evaporation until a dry, free-flowing powder is obtained.[7]
Carefully add this powder as an even layer on top of the sand in the prepared column.
Elution and Fraction Collection:
Carefully add the eluent to the column, taking care not to disturb the top layer.
Fill the column with the eluent and apply gentle air pressure to initiate flow. Adjust the pressure to achieve a flow rate where the solvent level drops approximately 2 inches per minute.[5]
Begin collecting fractions immediately. Continuously monitor the column to ensure the solvent level does not drop below the top of the silica bed, which can cause cracking and compromise the separation.
Monitoring and Product Isolation:
Spot every few fractions onto a TLC plate and develop it using the established eluent system.
Visualize the TLC plate to identify the fractions containing the pure target compound. The desired fractions should show a single spot at the target Rf value.
Combine all fractions that contain the pure product.
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified 5-methylhept-6-en-2-one.
Logic of Eluent Selection
The success of the chromatography is fundamentally dependent on the polarity of the mobile phase. The relationship between eluent polarity, compound migration (Rf), and separation quality is a critical concept.
Caption: Logical relationship between eluent polarity and separation outcome.
1. Re-optimize eluent with TLC; consider a shallower polarity gradient. 2. Reduce sample load; use a wider column. 3. Repack the column, ensuring a homogeneous slurry and no air bubbles.
Compound Elutes Too Quickly
Eluent polarity is too high.
Decrease the proportion of the polar solvent (ethyl acetate) in the mobile phase.
Compound Does Not Elute
Eluent polarity is too low.
Increase the proportion of the polar solvent (ethyl acetate) in the mobile phase.
Cracked/Bubbled Silica Bed
The solvent level dropped below the top of the stationary phase during the run.
This column is compromised. The run must be stopped and the column repacked. Always keep the silica bed wet.
Safety Precautions
Silica Gel: Fine silica dust is a respiratory irritant. Handle silica gel in a fume hood and wear appropriate personal protective equipment (PPE), including a dust mask.
Solvents: Hexanes and ethyl acetate are flammable organic solvents. All procedures should be performed in a well-ventilated fume hood, away from ignition sources.
Pressurized System: When using compressed air, ensure the system is not sealed tightly. Apply pressure gently to avoid over-pressurization and potential shattering of the glass column.
References
BASF AG. (2003, July 2). 6-Methylhept-5-en-2-one CAS N°: 110-93-0. OECD SIDS. [Link]
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14140886, Hept-6-en-2-one, 5-methyl-. Retrieved March 30, 2026, from [Link].
Cheméo. (n.d.). Chemical Properties of 5-Hepten-2-one, 6-methyl- (CAS 110-93-0). Retrieved March 30, 2026, from [Link].
NIST. (n.d.). 5-Hepten-2-one, 6-methyl-. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology. Retrieved March 30, 2026, from [Link].
Cleanchem. (n.d.). 6-Methylhept-5-En-2-One. Retrieved March 30, 2026, from [Link].
The Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for Chemical Communications. Retrieved March 30, 2026, from [Link].
University of Toronto. (n.d.). Column chromatography. Retrieved March 30, 2026, from [Link].
Google Patents. (n.d.). US2337489A - Purification of ketones.
Chromatography Online. (2012, April 1). High-throughput Method Development for Aldehydes and Ketones Using an Agilent 1290 Infinity LC-system. Retrieved March 30, 2026, from [Link].
Royal Society of Chemistry. (2021). Scale-up preparation, column chromatography-free purification of protected carbonyl-containing biomass molecules and their derivatizations. Green Chemistry. Retrieved March 30, 2026, from [Link].
Nagy, V., et al. (2009). Isolation and purification of acid-labile carotenoid 5,6-epoxides on modified silica gels. Phytochemical Analysis, 20(2), 143-8. [Link].
Google Patents. (n.d.). US20200355656A1 - Method for Detecting Aldehyde and Ketone By Using Thin Layer Chromatography.
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Org. Synth. 2025, 102, 276-302. [Link].
University of Wisconsin-Madison. (n.d.). CHEM 344 Thin Layer Chromatography. Retrieved March 30, 2026, from [Link].
MDPI. (2019). Scalable Preparation of Enantioenriched (S)-5-methylhept-2-en-4-one. Synthesis and Aroma Properties of Achiral Analogues Thereof. Molecules, 24(24), 4485. [Link].
University of Pretoria. (n.d.). CHAPTER 6: ISOLATION OF BIOACTIVE COMPOUNDS FROM D. VISCOSA. Retrieved March 30, 2026, from [Link].
Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. [Link].
Application Note: Formulation and Deployment of 5-Methylhept-6-en-2-one Pheromone Traps
Abstract This document provides a comprehensive technical guide for researchers, scientists, and pest management professionals on the effective incorporation of 5-methylhept-6-en-2-one, also known as sulcatone, into inse...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and pest management professionals on the effective incorporation of 5-methylhept-6-en-2-one, also known as sulcatone, into insect pheromone trap formulations. Sulcatone is a significant semiochemical, acting as an aggregation or alarm pheromone for various insect species.[1][2] This guide details the chemical properties of sulcatone, principles of controlled-release dispenser technology, step-by-step protocols for lure formulation, quality control methodologies for verifying release rates, and best practices for field deployment and efficacy testing. The objective is to equip users with the technical expertise to develop and implement reliable and effective pheromone-based monitoring and control strategies.
Chemical Profile and Handling of 5-Methylhept-6-en-2-one (Sulcatone)
A thorough understanding of the physicochemical properties of 5-methylhept-6-en-2-one is fundamental to its proper handling, storage, and successful formulation into controlled-release dispensers. Sulcatone is a volatile methyl ketone that is practically insoluble in water but soluble in organic solvents like methanol and chloroform.[1][3]
Causality of Formulation Choices: The compound's volatility necessitates its incorporation into a matrix that controls its release over time, preventing a rapid "flash-off" and ensuring the lure remains effective for an extended period in the field.[4] Its insolubility in water means formulations for aquatic environments are not a primary consideration, while its solubility in organic solvents like hexane is leveraged for loading passive dispensers such as rubber septa.[5][6][7]
Always handle 5-methylhept-6-en-2-one in a well-ventilated area or fume hood.
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
The undiluted substance may be slightly irritating to the skin and eyes.[12]
Store the compound in a cool, dark place in a tightly sealed container, preferably in a flammables-rated cabinet.[3] For long-term storage, refrigeration is recommended.[13]
Target Species: 5-methylhept-6-en-2-one is a known aggregation pheromone component for ambrosia beetles (e.g., Xyloterus domesticus) and is also an attractant or alarm pheromone for various other insects, including certain wasps, butterflies, and mosquitoes like Aedes aegypti.[1][2][14] The protocols described herein can be adapted for these and other target species.
Principles of Pheromone Dispenser Technology
The core principle of a pheromone lure is to mimic a calling insect by releasing a specific chemical signal at a controlled, biologically relevant rate over a prolonged period. The dispenser is the vehicle for this controlled release.
Key Concepts:
Release Rate: The amount of pheromone emitted per unit of time (e.g., µ g/hour or mg/day). This is a critical parameter influencing trap catch efficacy.[15][16][17]
Release Profile: The pattern of release over the dispenser's lifespan. An ideal profile is often a near-constant (zero-order) release, though an initial burst followed by a steady decline is common.[17]
Dispenser Matrix: The material that holds the pheromone and regulates its release. Common passive dispensers include rubber septa, polyethylene vials, and plastic laminates.[18]
The choice of dispenser and loading dose directly impacts the release kinetics. For volatile compounds like sulcatone, porous polymers like rubber septa are a cost-effective and widely used option.[5][6][18] The pheromone is absorbed into the polymer matrix and then slowly diffuses to the surface to be released into the atmosphere.[5]
Caption: Conceptual model of pheromone release from a passive dispenser.
Protocols for Dispenser Formulation and Loading
This section provides detailed, step-by-step methodologies for preparing pheromone lures using rubber septa, a common and effective dispenser type for volatile compounds.
Protocol 3.1: Preparation of Loading Solution
Objective: To accurately dissolve 5-methylhept-6-en-2-one in a volatile solvent for precise application to dispensers.
Rationale: Using a volatile solvent like high-purity hexane allows for easy application and subsequent evaporation, leaving the active pheromone absorbed within the dispenser matrix.[5][6] The concentration of the solution is determined by the target loading dose per dispenser.
Materials:
5-methylhept-6-en-2-one (≥95% purity)
High-purity hexane (HPLC grade)
Glass volumetric flask
Analytical balance
Glass vials with PTFE-lined caps
Procedure:
Determine Target Concentration: Decide on the desired loading dose per dispenser (e.g., 1 mg, 2 mg). For a 1 mg dose per 100 µL application, a 10 mg/mL solution is required.
Weigh Pheromone: In a fume hood, accurately weigh the required amount of 5-methylhept-6-en-2-one and transfer it to the volumetric flask.
Dissolve in Solvent: Add hexane to the flask, bringing it up to the final desired volume.
Ensure Homogeneity: Cap the flask and mix thoroughly by inversion until the pheromone is completely dissolved.
Storage: Transfer the stock solution to a labeled glass vial with a PTFE-lined cap and store at -20°C until use.
Protocol 3.2: Loading Rubber Septa Dispensers
Objective: To load individual rubber septa with a precise amount of the pheromone solution.
Rationale: Direct application via micropipette is a reproducible method for loading septa.[5][13] Allowing the solvent to fully evaporate is crucial to ensure that only the pheromone remains and to prevent solvent-induced alterations to the release profile.[5][6] A subsequent conditioning period allows the pheromone to distribute evenly within the polymer matrix, leading to a more stable release rate.[5]
Materials:
Prepared 5-methylhept-6-en-2-one loading solution
Red natural rubber septa (or other appropriate polymer)
Calibrated micropipette and tips
Clean glass vials (one per septum)
Forceps
Procedure:
Septa Preparation: Using forceps, place one rubber septum into each clean glass vial.
Loading: In a fume hood, use a micropipette to carefully apply the desired volume of the pheromone solution directly onto the center of each septum.[5] For a 1 mg dose from a 10 mg/mL solution, apply 100 µL.
Solvent Evaporation: Leave the vials uncapped in the fume hood for at least 2-4 hours to allow the hexane to evaporate completely.[5] The septum should appear dry.
Conditioning: Cap the vials and let the loaded septa equilibrate at room temperature for 24 hours.[5] This step is critical for achieving a consistent release profile.
Final Storage: Wrap each loaded septum individually in aluminum foil or keep them in their sealed vials.[13] Store in a freezer (-20°C or below) until field deployment to minimize premature loss of the volatile pheromone.[5][13]
Quality control is a non-negotiable step to ensure lure consistency and to validate the performance of a given formulation. Inconsistent release rates can lead to failed field trials and unreliable monitoring data. The two primary methods are gravimetric analysis and volatile collection (headspace analysis).
Protocol 4.1: Gravimetric Analysis
Objective: To estimate the pheromone release rate by measuring weight loss over time.
Rationale: This is a simple, low-cost method that provides a good estimate of the release profile. It assumes that all weight loss is due to the volatilization of the pheromone.
Procedure:
Individually weigh a set of conditioned lures (n=5 or more) on a high-precision analytical balance.
Place the lures in a controlled environment (e.g., a temperature-controlled chamber with constant airflow).
Reweigh each lure at regular intervals (e.g., daily for the first week, then weekly).
Calculate the average weight loss per time interval to determine the release rate (e.g., mg/day).
Protocol 4.2: Headspace Analysis by Volatile Collection System (VCS)
Objective: To precisely measure the amount of pheromone released into the air.
Rationale: This is the gold standard for determining release rates as it directly measures the airborne pheromone, avoiding potential inaccuracies from the degradation of non-volatile products within the dispenser.[15] The method involves passing a clean airstream over the lure, trapping the volatilized pheromone on an adsorbent, and then eluting and quantifying it using Gas Chromatography (GC).[15][19][20]
Caption: Workflow for a Volatile Collection System (VCS) to measure release rates.
Field Deployment and Efficacy Testing
Proper experimental design is crucial for obtaining statistically significant results when evaluating the efficacy of a new lure formulation.
Protocol 5.1: Designing a Randomized Block Field Trial
Objective: To compare the efficacy of different lure formulations or doses against a control in a real-world setting.
Rationale: A randomized complete block design minimizes the effects of spatial variation within the field (e.g., differences in wind, vegetation, or pest pressure).[13] By placing one of each treatment type within each block, it ensures that each treatment is tested under a similar range of conditions.
Procedure:
Define Treatments: Determine the different lures to be tested (e.g., Lure A: 1mg, Lure B: 2mg, Control: unbaited).
Select Site and Blocks: Choose a suitable field site. Divide the site into several blocks (replicates), typically 4-5. Each block should be as uniform as possible internally, but conditions may vary between blocks.
Trap Placement: Within each block, place one trap for each treatment. The placement of treatments within the block must be random.
Spacing: Ensure adequate spacing between traps (typically >20 meters) to prevent interference between pheromone plumes.
Installation: Assemble traps according to the manufacturer's instructions, place the lure inside, and hang them at a consistent, species-appropriate height.[13][21]
Data Collection: Check traps at regular intervals (e.g., weekly). Count and record the number of target insects captured in each trap.[13]
Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine if there are significant differences in trap catch between the treatments.
Caption: Example layout for a Randomized Complete Block Design field trial.
Troubleshooting
Problem
Probable Cause(s)
Recommended Solution(s)
Low or No Trap Catch
- Inactive/depleted lure- Improper trap placement (height, location)- Low pest population density- Incorrect pheromone blend for target species
- Replace lure with a fresh one from proper storage.- Adjust trap height and location based on target insect biology.[21]- Deploy more traps or monitor over a longer period.- Verify the pheromone composition required for the target species.
High Variability in Release Rate Data
- Inconsistent loading of dispensers- Solvent effects on release- Fluctuations in environmental conditions (temp, airflow) during testing
- Refine micropipetting technique; ensure complete solvent evaporation.- Test different loading solvents; CH₂Cl₂ can alter release ratios compared to hexane.[7]- Use a controlled environment chamber for VCS or gravimetric analysis.
Rapid Decline in Lure Efficacy
- High initial "flash-off" of pheromone- High temperatures in the field accelerating release- Degradation of pheromone on the dispenser
- Ensure a 24-hour conditioning period after loading.[5]- Consider a dispenser matrix with slower release characteristics (e.g., wax matrix).[5]- Store lures properly before deployment; check for chemical degradation via GC analysis.
References
Benchchem. (n.d.). Application Notes and Protocols for the Formulation of Pheromone-Based Lures for Insect Monitoring and Control.
Benchchem. (n.d.). Application Notes and Protocols: Formulation of Pheromone Dispensers with (E)-6-nonen-1-ol.
Cortes, S., et al. (n.d.). Determination of release rates of pheromone dispensers by air sampling with C-18 bonded silica. PubMed.
Tomaszewska, E., et al. (2005). Evaluation of Pheromone Release from Commercial Mating Disruption Dispensers. Journal of Agricultural and Food Chemistry.
Tomaszewska, E., et al. (2005). Evaluation of Pheromone Release from Commercial Mating Disruption Dispensers. ResearchGate.
PubChem. (n.d.). Hept-6-en-2-one, 5-methyl.
Baker, T. C., et al. (2016). Optimizing the Point-Source Emission Rates and Geometries of Pheromone Mating Disruption Mega-Dispensers. Entomology.
Murray, M. (n.d.).
Tumlinson, J. H., et al. (n.d.). Field Evaluation of Commercial Pheromone Formulations and Traps Using a More Effective Sex Pheromone Blend for the Fall Armyworm (Lepidoptera: Noctuidae)1. Oxford Academic.
Stelinski, L. L., et al. (2005). Seconds-Long Preexposures to Pheromone from Rubber Septum or Polyethelene Tube Dispensers Alters Subsequent Behavioral Responses of Male Grapholita molesta (Lepidoptera: Tortricidae) in a Sustained-Flight Tunnel. Oxford Academic.
LookChem. (n.d.). Cas 110-93-0,6-Methyl-5-hepten-2-one.
Hodges, R. J., et al. (n.d.). Optimising pheromone lures and trapping methodology for Prostephanus truncatus (Horn) (Coleoptera: Bostrichidae). ResearchGate.
Kansiime, F., et al. (2024). Evaluation of pheromone lures, trap designs and placement heights for monitoring the fall armyworm, Spodoptera frugiperda (Lepidoptera: Noctuidae) in maize fields of Kenya.
Kovanci, O. B., et al. (2006). Effects of Pheromone Loading, Dispenser Age, and Trap Height on Pheromone Trap Catches of the Oriental Fruit Moth in Apple Orchards. Schal Lab.
Kuenen, L. P. S., et al. (2015). Pheromone release ratio variability affected by rubber septa and solvent. PubMed.
OECD. (2003). 6-Methylhept-5-en-2-one CAS N°: 110-93-0.
Francke, W., et al. (n.d.). Volatile Substances from Ambrosia Beetles, II. ResearchGate.
Ozonolysis of Citronellene: A Detailed Guide to the Synthesis of 5-Methylhept-6-en-2-one Intermediates
Introduction Ozonolysis is a powerful and versatile organic reaction that utilizes ozone to cleave unsaturated carbon-carbon bonds, primarily in alkenes and alkynes.[1][2] This oxidative cleavage methodology is of signif...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
Ozonolysis is a powerful and versatile organic reaction that utilizes ozone to cleave unsaturated carbon-carbon bonds, primarily in alkenes and alkynes.[1][2] This oxidative cleavage methodology is of significant interest in synthetic chemistry as it provides a direct route to valuable carbonyl compounds such as aldehydes, ketones, and carboxylic acids.[3][4] The precise nature of the final product is dictated by the subsequent work-up conditions, which can be either reductive or oxidative.[3][4][5] This application note provides a comprehensive guide to the ozonolysis of citronellene, a naturally occurring monoterpene, to yield 5-methylhept-6-en-2-one, a key intermediate in the synthesis of various fine chemicals, including vitamins and aroma compounds.[6][7]
This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. It will delve into the mechanistic underpinnings of the reaction, provide detailed experimental protocols, and address critical safety considerations inherent to working with ozone and ozonides.
Mechanistic Insights: The Criegee Mechanism
The ozonolysis of an alkene proceeds through a well-established pathway known as the Criegee mechanism.[8] This mechanism involves a series of steps that transform the initial alkene into carbonyl products.
Formation of the Primary Ozonide (Molozonide): The reaction is initiated by the 1,3-dipolar cycloaddition of ozone across the double bond of the alkene, in this case, the trisubstituted double bond of citronellene.[2][9][10] This step forms a highly unstable five-membered ring intermediate called a primary ozonide or molozonide.[2][10]
Cleavage to a Carbonyl and a Carbonyl Oxide (Criegee Intermediate): The molozonide is transient and rapidly undergoes a retro-1,3-dipolar cycloaddition to cleave into two fragments: a carbonyl compound (in this case, acetone) and a carbonyl oxide, also known as a Criegee intermediate.[9][11][12][13] The Criegee intermediate is a zwitterionic species that plays a pivotal role in the subsequent steps.[12][13]
Formation of the Secondary Ozonide (1,2,4-Trioxolane): The Criegee intermediate and the carbonyl compound then recombine in a 1,3-dipolar cycloaddition to form a more stable five-membered ring called a secondary ozonide or 1,2,4-trioxolane.[8][9]
Work-up to Yield the Final Products: The secondary ozonide is not typically isolated due to its explosive nature.[3] Instead, it is directly subjected to a work-up procedure to yield the desired carbonyl products. The choice of work-up is crucial in determining the final outcome.
Reductive Work-up: To obtain aldehydes or ketones, a reductive work-up is employed.[3][4] Common reducing agents include dimethyl sulfide (DMS), zinc dust in acetic acid, or triphenylphosphine.[3][14] These reagents reduce the peroxidic linkage of the ozonide, yielding the carbonyl compounds. In the case of citronellene, a reductive work-up will selectively cleave the trisubstituted double bond to yield 5-methylhept-6-en-2-one and acetone.
Oxidative Work-up: If carboxylic acids are the desired products, an oxidative work-up is performed, typically using hydrogen peroxide (H₂O₂).[3][15][16] This process will oxidize any aldehyde intermediates to their corresponding carboxylic acids.[15][16]
Experimental Protocol: Ozonolysis of Citronellene with Reductive Work-up
This protocol details the synthesis of 5-methylhept-6-en-2-one from citronellene using a reductive work-up with dimethyl sulfide.
Materials and Equipment:
Reagent/Equipment
Specifications
(+)-Citronellene
≥95% purity
Dichloromethane (DCM)
Anhydrous, distilled
Methanol (MeOH)
Anhydrous, distilled
Dimethyl sulfide (DMS)
≥99% purity
Ozone generator
Capable of producing a 1-5% ozone/oxygen stream
Reaction flask
Three-necked, round-bottom flask with a gas inlet tube and a gas outlet tube
Drying tube
Filled with calcium chloride or Drierite
Low-temperature bath
Dry ice/acetone or a cryocooler capable of maintaining -78 °C
Ozone is a toxic and highly reactive gas. [17][18] All operations involving ozone must be conducted in a well-ventilated fume hood.[17][18]
Ozonides are potentially explosive. [3] They should not be isolated and should be kept at low temperatures at all times.[3]
Low-temperature baths require careful handling. Use appropriate personal protective equipment (PPE), including cryogenic gloves and safety glasses.
Dimethyl sulfide has a strong, unpleasant odor and is flammable. [9] Handle it in a fume hood.
Step-by-Step Procedure:
Reaction Setup:
Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a gas inlet tube extending below the solvent surface, and a gas outlet tube connected to a bubbler containing a solution of potassium iodide to quench excess ozone.[4]
Place the reaction flask in a dry ice/acetone bath to cool to -78 °C.[14]
Ozonolysis:
Dissolve citronellene (1 equivalent) in a 1:1 mixture of anhydrous dichloromethane and methanol. The use of methanol can help to trap the carbonyl oxide intermediate as a hydroperoxyacetal, which is often more easily reduced.[19]
Begin bubbling a stream of ozone-enriched oxygen through the cooled solution while stirring vigorously.
Monitor the reaction progress. A pale blue color in the solution indicates the presence of unreacted ozone and signals the completion of the reaction.[14] Alternatively, thin-layer chromatography (TLC) can be used to monitor the disappearance of the starting material.
Quenching Excess Ozone:
Once the reaction is complete, stop the ozone flow and purge the solution with a stream of nitrogen or argon for 10-15 minutes to remove any dissolved ozone.[20]
Reductive Work-up:
While maintaining the temperature at -78 °C, slowly add dimethyl sulfide (1.5-2 equivalents) to the reaction mixture.[14] An exothermic reaction may be observed.
Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.[14]
Isolation and Purification:
Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent and excess dimethyl sulfide.
The resulting crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford pure 5-methylhept-6-en-2-one.
Navigating the Labyrinth of Isomers: A Technical Guide to Optimizing GC-MS Resolution for Hept-6-en-2-one and its 5-Methyl Analogs
Welcome to your dedicated technical support resource for mastering the gas chromatography-mass spectrometry (GC-MS) analysis of hept-6-en-2-one and its 5-methyl isomers. These structurally similar compounds, often encoun...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to your dedicated technical support resource for mastering the gas chromatography-mass spectrometry (GC-MS) analysis of hept-6-en-2-one and its 5-methyl isomers. These structurally similar compounds, often encountered in flavor, fragrance, and metabolomics research, present a common yet significant analytical challenge: achieving baseline resolution.[1] This guide provides in-depth, field-proven insights and troubleshooting strategies to empower researchers, scientists, and drug development professionals to conquer co-elution and obtain high-quality, reproducible data.
Troubleshooting Guide: From Tailing Peaks to Baseline Separation
This section is designed to address the most frequently encountered issues during the GC-MS analysis of hept-6-en-2-one and its 5-methyl isomers. The question-and-answer format provides direct solutions to specific experimental problems.
Question 1: My chromatogram shows a single, broad peak where I expect to see multiple isomers. How can I confirm co-elution and what are the initial steps to resolve it?
Answer:
Confirming co-elution is the first critical step. Visually, co-eluting peaks often appear as a shoulder on a larger peak or result in a broad, asymmetrical peak shape. With mass spectrometry, you can delve deeper. By taking spectra across the peak (at the beginning, apex, and end), you may observe shifts in the ion profiles, indicating the presence of more than one compound.
Once co-elution is suspected, a systematic approach to optimization is necessary. The resolution of chromatographic peaks is governed by three key factors: efficiency (N), selectivity (α), and retention factor (k'). To improve the separation of your isomers, you will need to manipulate these parameters.
Here is a logical workflow to begin troubleshooting:
Caption: A systematic workflow for troubleshooting co-eluting isomers.
Question 2: I'm observing significant peak tailing for my ketone isomers. What are the likely causes and how can I rectify this?
Answer:
Peak tailing for polar compounds like ketones is often indicative of active sites within your GC system. These active sites, typically exposed silanol groups on glass surfaces or metal components, can interact with the ketone's carbonyl group via hydrogen bonding, leading to delayed elution and a tailing peak shape.
Here are the primary culprits and their solutions:
Contaminated or Inactive Inlet Liner: The inlet liner is a common source of activity.
Solution: Replace the inlet liner with a new, deactivated liner. If the problem persists, consider using a liner with glass wool, which can help trap non-volatile residues.
Column Contamination: The front end of your column can accumulate non-volatile matrix components, creating active sites.
Solution: Trim the first 10-20 cm of the column from the inlet side. This will remove the contaminated section and expose a fresh, inert surface.
Improper Column Installation: A poorly cut or installed column can create dead volume and turbulence, leading to peak distortion.
Solution: Ensure a clean, square cut on the column end and install it at the correct depth in both the injector and detector, following the manufacturer's instructions.
Active Sites in the Column: Over time, the stationary phase can degrade, exposing active silanol groups on the fused silica tubing.
Solution: Condition the column according to the manufacturer's recommendations. If tailing persists, the column may need to be replaced.
Question 3: I am still struggling to separate the 5-methyl-hept-6-en-2-one isomers. What advanced column selection strategies should I consider?
Answer:
When standard non-polar columns (like a DB-5ms or HP-5ms) fail to provide adequate resolution, a change in stationary phase chemistry is the most powerful tool to alter selectivity. For positional isomers like the 5-methyl derivative of hept-6-en-2-one, subtle differences in polarity and molecular shape can be exploited.
Mid-Polar to Polar Columns: Consider a stationary phase with a higher phenyl content or a polyethylene glycol (PEG) based column (e.g., a "WAX" column). The increased polarity can lead to differential interactions with the isomers, potentially improving separation. The choice of a more polar stationary phase is a critical first step in optimizing the separation of isomers with similar boiling points.[2]
Chiral Columns for Enantiomeric Resolution: It is crucial to recognize that 5-methyl-hept-6-en-2-one is a chiral molecule, meaning it exists as a pair of non-superimposable mirror images called enantiomers. Standard achiral GC columns will not separate enantiomers. To resolve these, you must use a chiral stationary phase.
Cyclodextrin-based columns are highly effective for separating a wide range of chiral compounds, including ketones.[3][4] Derivatized β-cyclodextrin columns are a common starting point for such separations.[5] Chiral separations are often highly sensitive to temperature, so a slow oven temperature ramp is crucial for achieving optimal resolution.[2]
Frequently Asked Questions (FAQs)
Q1: What are the key GC-MS parameters for the analysis of hept-6-en-2-one and its 5-methyl isomers?
A1: The following table summarizes typical starting parameters for the analysis of these C8H14O isomers on a standard non-polar column. Optimization will likely be required based on your specific instrumentation and analytical goals.
Parameter
Recommended Setting
Rationale
GC Column
Non-polar (e.g., DB-5ms, HP-5ms)
Good starting point for separating compounds based on boiling point differences.[1]
Column Dimensions
30 m x 0.25 mm ID, 0.25 µm film thickness
Provides a good balance of resolution and analysis time for volatile compounds.[6]
Injector Temperature
250 °C
Ensures complete and rapid vaporization of the analytes.
Carrier Gas
Helium or Hydrogen
Inert mobile phase. Hydrogen can offer faster analysis times and improved resolution.[7]
Oven Program
Initial Temp: 60°C, hold 2 min; Ramp: 5°C/min to 200°C, hold 2 min
A slow temperature ramp is crucial for resolving closely eluting isomers.[2]
MS Ion Source Temp.
230 °C
Standard temperature for robust ionization.
MS Quadrupole Temp.
150 °C
Standard temperature for stable mass analysis.
Ionization Mode
Electron Ionization (EI) at 70 eV
Provides reproducible fragmentation patterns for library matching.[1]
Q2: What are the expected Kovats Retention Indices and key mass spectral fragments for these isomers?
A2: The following table provides a comparison of the GC-MS characteristics for several C8H14O isomers, which can aid in their identification.
Q3: Can I use mass spectral deconvolution to resolve co-eluting isomers?
A3: Yes, to some extent. If the mass spectra of the co-eluting isomers are not identical, deconvolution software can be a powerful tool. These algorithms can mathematically separate the overlapping signals and extract the individual mass spectra, allowing for identification and even semi-quantification. However, the success of deconvolution is highly dependent on the degree of chromatographic separation and the uniqueness of the mass spectra. For isomers with very similar fragmentation patterns, chromatographic resolution remains the most reliable approach.
Q4: Is derivatization necessary for the analysis of these ketones?
A4: Generally, derivatization is not required for the analysis of hept-6-en-2-one and its 5-methyl isomers as they are sufficiently volatile for GC-MS analysis. However, if you are experiencing issues with peak shape or thermal stability, derivatization could be considered as an advanced troubleshooting step.
Q5: Where can I find reliable mass spectral data for these and other flavor and fragrance compounds?
A5: Several commercial and public mass spectral libraries are available that specialize in flavor and fragrance compounds. These libraries often include retention index data, which is invaluable for confident peak identification.[8][9][10][11] Reputable sources for mass spectral data also include the NIST Chemistry WebBook.[12]
Experimental Protocols
Protocol 1: General GC-MS Method for Isomer Screening
This protocol provides a starting point for the analysis of hept-6-en-2-one and its 5-methyl isomers on a standard non-polar column.
Sample Preparation: Prepare a 10-100 µg/mL solution of your sample in a volatile solvent such as dichloromethane or methanol.
GC-MS System:
Injector: Split/splitless injector
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness non-polar column (e.g., DB-5ms)
Carrier Gas: Helium at a constant flow of 1.0 mL/min
GC Parameters:
Injection Volume: 1 µL
Injector Temperature: 250 °C
Split Ratio: 20:1 (can be adjusted based on sample concentration)
Oven Program:
Initial Temperature: 60 °C, hold for 2 minutes
Ramp: 5 °C/min to 200 °C
Final Hold: 2 minutes
MS Parameters:
Ion Source Temperature: 230 °C
Ionization Mode: Electron Ionization (EI) at 70 eV
Mass Range: m/z 40-200
Protocol 2: Chiral GC-MS Method for Enantiomer Separation
This protocol outlines a starting method for the separation of the enantiomers of 5-methyl-hept-6-en-2-one.
Sample Preparation: Prepare a 10-100 µg/mL solution of your sample in a volatile solvent.
GC-MS System:
Injector: Split/splitless injector
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness chiral column with a derivatized β-cyclodextrin stationary phase.
Carrier Gas: Hydrogen at a constant linear velocity of 40 cm/s.
GC Parameters:
Injection Volume: 1 µL
Injector Temperature: 220 °C
Split Ratio: 50:1
Oven Program:
Initial Temperature: 50 °C, hold for 1 minute
Ramp: 2 °C/min to 180 °C
Final Hold: 5 minutes
MS Parameters:
Ion Source Temperature: 230 °C
Ionization Mode: Electron Ionization (EI) at 70 eV
Mass Range: m/z 40-200
By implementing these troubleshooting strategies and experimental protocols, you will be well-equipped to optimize your GC-MS method for the successful resolution and identification of hept-6-en-2-one and its 5-methyl isomers.
References
Spectrometrics. (n.d.). Mass Spectra of Flavours and Fragrances of Natural and Synthetic Compounds (FFNSC), 3rd Edition. Retrieved from [Link]
Wiley Science Solutions. (n.d.). Food, Flavors, Fragrances, and Related Compounds: GC-MS Library. Retrieved from [Link]
Wiley Science Solutions. (n.d.). Mass Spectra of Flavors and Fragrances of Natural and Synthetic Compounds, 3rd Edition. Retrieved from [Link]
Scientific Instrument Services. (n.d.). Wiley FFNSC Library - Mass Spectra of Flavors and Fragrances of Natural and Synthetic Compounds, 3rd Edition. Retrieved from [Link]
Agilent Technologies. (2023, May 23). Flavor and Fragrance GC/MS Analysis with Hydrogen Carrier Gas and the Agilent HydroInert Source. Retrieved from [Link]
Spectra Analysis. (n.d.). UNIQUE SOLUTION FOR FLAVOR AND FRAGRANCE IDENTIFICATION BY MEANS OF solid phase ftir GC-MS. Retrieved from [Link]
Separation Science. (2023, December 9). Allergenic fragrance testing with GC-FID/GC-MS. Retrieved from [Link]
Chen, S. N., Hsieh, M. C., & Chen, C. Y. (2021). Quantitative analysis of fragrance allergens in various matrixes of cosmetics by liquid-liquid extraction and GC-MS. Journal of food and drug analysis, 29(4), 650–663. [Link]
Van Den Houwe, K., Evrard, C., Van Bavel, D., Gevaert, V., De Smedt, D., & De Spiegeleer, B. (2015). HS-GC-MS method for the analysis of fragrance allergens in complex cosmetic matrices. Journal of pharmaceutical and biomedical analysis, 102, 261–269. [Link]
Shimadzu. (n.d.). The Determination of Allergens in Fragrance Products Fast GCMS with narrow bore Columns. Retrieved from [Link]
Restek Corporation. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Retrieved from [Link]
NIST. (n.d.). 5-Hepten-2-one, 6-methyl-. NIST Chemistry WebBook. Retrieved from [Link]
Agilent Technologies. (2009, October 1). GC/MS Identification of Flavor and Fragrance Allergens in Some Common Snack Foods Using an Agilent J&W DB-17ms Capillary GC Column. Retrieved from [Link]
Soják, L., Addová, G., Kubinec, R., Hu, G., & E-xiang, P. (2002). Separation and identification of isomeric hydrocarbons by capillary gas chromatography and hyphenated techniques. Retrieved from [Link]
MDPI. (2023, January 5). Application of Gas-Liquid Microextraction (GLME)/GC-MS for Flavour and Fragrance in Ice Cream Detection and Composition Analysis. Retrieved from [Link]
Shimadzu. (n.d.). How Long Does A Perfume Last on Skin? – Fragrance Analysis by GCMS-QP2050 and Smart Aroma Database™. Retrieved from [Link]
Ueki, T., et al. (2019). Scalable Preparation of Enantioenriched (S)-5-methylhept-2-en-4-one. Synthesis and Aroma Properties of Achiral Analogues Thereof. Molecules, 24(24), 4473. [Link]
Al-Mala, S. M., et al. (2024). Optimizing analytical precision in the identification of synthetic cathinones and isomers: a comparative assessment of diverse GC-MS operating parameters. Scientific Reports, 14(1), 9317. [Link]
OECD SIDS. (2003, July 2). 6-Methylhept-5-en-2-one. Retrieved from [Link]
FooDB. (2010, April 8). Showing Compound 6-Methyl-hept-5-en-2-one (FDB004925). Retrieved from [Link]
PubChem. (n.d.). 5-Hydroxy-6-methylhept-6-en-2-one. Retrieved from [Link]
Christie, W. W. (2019, July 23). The Chromatographic Resolution of Chiral Lipids. AOCS. Retrieved from [Link]
MDPI. (n.d.). Pushing Peak Shapes to Perfection by High-Temperature Focus GC-IMS. Retrieved from [Link]
Sandra, P. (2016, October 1). Contemporary Analysis of Chiral Molecules. LCGC International, 29(10), 554-563. Retrieved from [Link]
NIST. (n.d.). 5-Hepten-2-one, 6-methyl-. NIST Chemistry WebBook. Retrieved from [Link]
ResearchGate. (n.d.). Quantification results of 6-methylhept-5-en-2-one (6MHO), geranyl.... Retrieved from [Link]
ResearchGate. (n.d.). GC/MS SEPARATION AN IDENTIFICATION OF THE C5H10 ISOMERS. APPLICATION TO THE Hg 6(3P1) PHOTOSENSITIZED REACTIONS OF cis-2-PENTENE, 1-PENTENE AND trans-1,2-DIMEHYLCYCLOPROPANE. Retrieved from [Link]
LCGC International. (2023, August 25). Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. Retrieved from [Link]
Agilent Technologies. (n.d.). Faster Qualitative Analysis of Essential Oils Using GC/MS with Hydrogen Carrier Gas and a Hydrogen Optimized EI Source. Retrieved from [Link]
Cheng, Q. Y., et al. (2017). Chiral derivatization coupled with liquid chromatography/mass spectrometry for determining ketone metabolites of hydroxybutyrate enantiomers. Chinese Chemical Letters, 28(11), 2137-2142. [Link]
Moos, M., et al. (2021). A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. Amino acids, 53(4), 529-547. [Link]
International Journal of Scientific Research and Engineering Development. (2025, November 6). Gas Chromatography and Its Hyphenated Techniques. Retrieved from [Link]
ResearchGate. (n.d.). Gas Chromatography-Mass Spectrometry Analysis, Genoprotective, and Antioxidant Potential of Curio Radicans (L. f.). Retrieved from [Link]
Technical Support Center: Stabilization and Storage of 5-Methylhept-6-en-2-one
Audience: Researchers, Analytical Scientists, and Drug Development Professionals Scope: An advanced troubleshooting guide for preventing auto-oxidation in highly susceptible unsaturated ketone intermediates. Mechanistic...
Author: BenchChem Technical Support Team. Date: April 2026
Audience: Researchers, Analytical Scientists, and Drug Development Professionals
Scope: An advanced troubleshooting guide for preventing auto-oxidation in highly susceptible unsaturated ketone intermediates.
Mechanistic Overview: The Vulnerability of 5-Methylhept-6-en-2-one
5-Methylhept-6-en-2-one is a highly versatile γ,δ-unsaturated ketone utilized as a critical intermediate in the synthesis of terpenoids and complex active pharmaceutical ingredients (APIs). However, its structural features—specifically the terminal alkene and the highly activated allylic C5 position—make it exceptionally prone to auto-oxidation.
Auto-oxidation of unsaturated compounds follows the classic Bolland-Gee free radical chain reaction mechanism (1)[1]. Ambient oxygen reacts with the allylic C-H bond at the C5 position, forming a peroxy radical. This radical abstracts a hydrogen from a neighboring molecule, generating a hydroperoxide and propagating the chain. Over time, these hydroperoxides decompose into complex mixtures of epoxides, smaller ketones, and polymeric resins (2)[2].
Graphviz diagram illustrating the autocatalytic auto-oxidation mechanism and BHT intervention.
Troubleshooting Guide (Q&A)
Q: Why does my 5-methylhept-6-en-2-one degrade into complex mixtures even when stored at 4°C?A: While refrigeration slows down the kinetic rate of oxidation, it paradoxically increases the solubility of oxygen in organic liquids. If the headspace of the storage vial is not rigorously purged with an inert gas, the dissolved oxygen will continuously feed the initiation phase. Furthermore, trace transition metals from stainless steel transfer needles can catalyze the decomposition of trace hydroperoxides into alkoxy and peroxy radicals, accelerating degradation even at low temperatures.
Q: How do antioxidants like BHT actually protect the alkene during multi-month storage?A: Butylated hydroxytoluene (BHT) acts as a sacrificial radical scavenger. When a peroxy radical (ROO•) forms, BHT rapidly donates a hydrogen atom to quench it, forming a stable hydroperoxide and a highly delocalized, sterically hindered phenoxy radical. This BHT radical is too stable to abstract a hydrogen from another 5-methylhept-6-en-2-one molecule, thereby terminating the auto-oxidation chain reaction (3)[3].
Q: How can I confirm if my batch has already oxidized before using it in a sensitive synthesis?A: Rely on a self-validating analytical approach before use:
Peroxide Test Strips: Quantify hydroperoxides directly (aim for <1 ppm).
¹H NMR Spectroscopy: Look for a downfield shift or broadening of the allylic C5 proton, or the appearance of new aldehyde peaks (~9-10 ppm) resulting from oxidative cleavage.
IR Spectroscopy: The appearance of a broad O-H stretch (~3300-3400 cm⁻¹) indicates the formation of hydroperoxides or secondary alcohols.
Standard Operating Procedure: Long-Term Storage Protocol
To ensure the integrity of 5-methylhept-6-en-2-one, follow this self-validating workflow. The causality behind each step is designed to eliminate one of the three requirements for auto-oxidation: oxygen, radicals, or energy (light/heat).
Step-by-step experimental workflow for the stabilization and long-term storage of sensitive alkenes.
Step-by-Step Methodology:
Purification: If the reagent has been exposed to air, pass it through a short plug of basic alumina to remove existing polar hydroperoxides.
Causality: Concentrating hydroperoxides during distillation can lead to explosive decomposition; alumina filtration is a safer first-line purification.
Validation: Test the eluent with peroxide-indicating strips to ensure 0 ppm peroxide content.
Stabilization: Immediately add 100–250 ppm (w/w) of BHT to the purified liquid.
Causality: Synthetic antioxidants like BHT redirect alkoxyl radicals to form stable species, preventing chain propagation (4)[4].
Atmosphere Control (Sparging): Submerge a stainless-steel needle attached to an Argon line directly into the liquid. Sparge gently for 10-15 minutes.
Causality: Argon is significantly denser than air (1.78 g/L vs 1.25 g/L) and effectively displaces dissolved oxygen, whereas nitrogen easily mixes with ambient air during the capping process.
Containment: Transfer to an amber glass vial and seal with a PTFE-lined silicone septum cap.
Causality: Amber glass blocks UV light, preventing the photo-excitation of triplet oxygen into highly reactive singlet oxygen.
Cold Storage: Store the sealed vial at -20°C.
Quantitative Data: Storage Conditions vs. Shelf Life
The following table summarizes the expected purity retention of 5-methylhept-6-en-2-one under various storage conditions over a 6-month period.
Storage Temperature
Atmosphere
Additive (Stabilizer)
Light Exposure
Purity at 6 Months
Primary Degradant Observed
25°C (Ambient)
Air
None
Clear Glass
< 60%
Hydroperoxides, Epoxides
4°C
Air
None
Amber Glass
~ 82%
Hydroperoxides
-20°C
Nitrogen
None
Amber Glass
~ 94%
Trace Epoxides
-20°C
Argon
100 ppm BHT
Amber Glass
> 99.5%
None Detected
Frequently Asked Questions (FAQs)
Q: Can I remove BHT before my reaction if my downstream chemistry is sensitive to phenols?A: Yes. Because BHT is highly sterically hindered and non-polar, it can be easily removed by passing the stabilized 5-methylhept-6-en-2-one through a short silica gel column immediately before use. Alternatively, vacuum distillation can be employed, as BHT has a significantly higher boiling point (265°C) than the ketone.
Q: I noticed a yellow tint in my older stock bottles. Is the chemical ruined?A: A yellow tint typically indicates the formation of highly conjugated secondary oxidation products or the oxidation of the BHT stabilizer itself into quinone methides. Do not use this batch for sensitive catalytic reactions without rigorous re-purification and peroxide testing.
Q: Are α,β-unsaturated ketones equally susceptible to this specific auto-oxidation?A: No. While α,β-unsaturated ketones (like methyl vinyl ketone) undergo atmospheric oxidation primarily via OH radical addition across the double bond (5)[5], 5-methylhept-6-en-2-one is a γ,δ-unsaturated ketone. Its primary vulnerability lies in the isolated allylic C-H bonds, which form highly stable radicals that drive the classic auto-oxidation pathway.
References
Atmospheric oxidation of α,β-unsaturated ketones: kinetics and mechanism of the OH radical reaction. Copernicus.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEt_YxzN9xFIWGE3nQHNdP0Gs6gtTYUvSCDp8Ssd3BTOCM1JL2nWa8dXFJ-tV8qyXErnYVUAgqGLdu7MftC70o_1ZFa2rHq4mGa2iFRJsFtu9LQ6gTxs3B7imp-Qvd-sY7a7nG1Y3HPYU6f9YGABnirPl-VtaSAk0PHt2q-2SpyKM_0]
Autoxidation of Fuels During Storage. IntechOpen.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG5lxYv14lNlGPmWq_Hq4uTuZ162S8AgAp33ayRjYcSvBu-KesALgC7FNYG35OVxvNJxPNS0v68ziH_UjXchgj-nqNv9Suszv5tAXSBBfAom9VAuY9Qx4InTaWiY-z6kMpGnEji]
Highly Efficient Alkene Radical Difunctionalization toward Alkyl Azide and Nitrile Achieved by Copper Single-Atom Catalysts. Journal of the American Chemical Society.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHUBt_tXy0OOI1DS0OgdOe3-v9Xwkv4WRh1GaARI94upARb9G88RpcTTqenQQKPThNRtkG4T-IWI2Ms7Iwzfq2GpEWNsdmhDYCa-rj23JhFVwepGCmQzgnZTC5K_C2VlM8vLUvU4rsIaA==]
Comprehensive profiling of lipid oxidation volatile compounds during storage of mayonnaise. NIH.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHlbpjh3L3n63yMC_c0RtGzDFtegt4i4DoYE2xDdNDAathQ-nGx91E7gPMglJN_UnlIrCiv-Cy_mfoq_H9n0RXfQdhcDVrTANhOSDiePfOFGX_cvrpkbzf_PqmjSB0MouMWcXyXYa_bH0hAuHk=]
Technical Support Center: Refining Chiral Separation Methods for 5-methylhept-6-en-2-one
Welcome to the technical support center dedicated to the chiral separation of 5-methylhept-6-en-2-one. This guide is structured to provide researchers, scientists, and drug development professionals with practical, in-de...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center dedicated to the chiral separation of 5-methylhept-6-en-2-one. This guide is structured to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to common challenges encountered during method development and refinement. Our approach emphasizes understanding the underlying principles of chiral chromatography to empower you to make informed, effective decisions in your experimental work.
Introduction: The Significance of 5-methylhept-6-en-2-one Enantiomers
5-methylhept-6-en-2-one, a chiral ketone, is a volatile organic compound with a stereogenic center at the C5 position.[1] As with many chiral molecules, its enantiomers can exhibit distinct biological activities. In nature, it is found in various plants and fruits and can act as a pheromone in certain insects.[2][3] Therefore, the ability to accurately separate and quantify the individual (R)- and (S)-enantiomers is critical for applications ranging from flavor and fragrance analysis to chemical ecology and pharmaceutical synthesis.[4][5] This guide will focus on both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) approaches, providing a comprehensive resource for your analytical needs.
Frequently Asked Questions (FAQs)
Q1: Should I use Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) for this compound?
A1: Given that 5-methylhept-6-en-2-one is a volatile ketone, Gas Chromatography (GC) is typically the more direct and effective technique .[4] Chiral GC columns offer high efficiency and are well-suited for analyzing volatile and semi-volatile compounds.[4] HPLC is also a viable option, particularly if the analyte is part of a more complex, less volatile matrix or if GC is unavailable. However, HPLC method development may require more extensive screening of stationary phases and mobile phases.[6]
Q2: What are the most promising chiral stationary phases (CSPs) to start with?
A2: Your choice of CSP is the most critical factor in achieving a successful chiral separation.[7][8]
For Gas Chromatography (GC): Start with cyclodextrin-based CSPs . These are highly effective for separating a wide range of chiral compounds, including ketones.[9][10] Specifically, derivatives of β-cyclodextrin (e.g., permethylated, acetylated) are excellent candidates.[9][11] Screening columns with different cyclodextrin cavity sizes (β vs. γ) and derivatizations is a robust strategy.[12]
For High-Performance Liquid Chromatography (HPLC): The most popular and broadly applicable CSPs are polysaccharide-based (e.g., derivatized cellulose or amylose).[7][13] These phases are versatile and can be used in normal phase, polar organic, or reversed-phase modes, offering multiple avenues for achieving selectivity.[13]
Q3: What are reliable starting conditions for a screening experiment?
A3: A systematic screening approach is the most efficient path to a successful separation.[14][15]
For GC: Use hydrogen as the carrier gas for optimal efficiency.[12] A good starting point is a temperature program, for example, starting at 60°C and ramping at 2°C/min up to 200°C.[12] This allows you to determine the approximate elution temperature, which can then be optimized using an isothermal method for better resolution.
For HPLC (Normal Phase): A typical mobile phase would be a mixture of a non-polar solvent like n-hexane and an alcohol modifier like isopropanol (IPA) or ethanol.[16] Begin with a screening gradient or a series of isocratic runs at different modifier percentages (e.g., 99:1, 95:5, 90:10 Hexane:IPA) to identify promising conditions.
Q4: How does temperature affect my chiral separation?
A4: Temperature is a powerful but sometimes unpredictable tool for optimizing chiral separations.[17][18] Unlike achiral chromatography, where increasing temperature primarily reduces retention time, in chiral separations, it can increase, decrease, or have no effect on resolution.[7] In some cases, a change in temperature can even reverse the elution order of the enantiomers.[19][20] Therefore, screening a range of temperatures (e.g., 10°C, 25°C, 40°C) is a crucial step in method optimization.[21]
Troubleshooting and Optimization Guide
This section addresses specific issues you may encounter during method development in a question-and-answer format, focusing on the causality behind the problems and providing actionable solutions.
Problem Area 1: Poor or No Enantiomeric Resolution
Q: My chromatogram shows a single, sharp peak with no indication of separation. Where do I start?
A: This indicates that the chosen CSP and conditions do not provide sufficient stereoselectivity for 5-methylhept-6-en-2-one.
Underlying Cause: The primary reason for a complete lack of separation is an inappropriate choice of the chiral stationary phase (CSP).[21] The transient diastereomeric complexes formed between the enantiomers and the CSP are not different enough in energy to be resolved.
Solution Workflow:
Confirm System Suitability: First, ensure your chromatographic system is performing correctly by injecting an achiral standard to check for peak shape and efficiency.
Screen Different CSPs: The most effective solution is to screen a diverse set of chiral columns. If you started with a cyclodextrin-based GC column, try one with a different derivatization.[9] If you used a cellulose-based HPLC column, screen an amylose-based one.[7]
Vary Operating Mode (HPLC): If using HPLC, switch the chromatographic mode. If normal phase (NP) failed, try polar organic (PO) mode (e.g., using acetonitrile/methanol). Different interaction mechanisms, such as π-π interactions or ionic interactions, are favored in different mobile phase environments.[15]
Q: I can see a shoulder or two closely merged peaks, but the resolution (Rs) is well below the target of 1.5. How can I improve this partial separation?
A: This is a promising starting point. The goal now is to fine-tune the parameters to enhance the selectivity (α) and/or efficiency (N) of the system.
Underlying Cause: The conditions are close to optimal, but the subtle differences in interaction between the enantiomers and the CSP need to be magnified.
Solution Workflow:
Optimize Temperature: This is often the most impactful parameter. Systematically evaluate temperatures above and below your initial condition (e.g., in 5-10°C increments). The relationship between resolution and temperature can be complex, so a thorough investigation is warranted.[17][18]
Adjust Mobile Phase/Carrier Gas Flow: Chiral separations often benefit from lower flow rates, which can increase the time for interactions to occur, thereby improving resolution.[21] For GC, optimize the carrier gas linear velocity.
Fine-Tune Mobile Phase Composition (HPLC): Make small, incremental changes to the modifier percentage (e.g., changing from 90:10 Hexane:IPA to 92:8). Sometimes, switching the alcohol modifier (e.g., from IPA to ethanol) can also have a significant effect on selectivity.[7]
Problem Area 2: Suboptimal Peak Shape
Q: My peaks are exhibiting significant tailing. What causes this and how can it be fixed?
A: Peak tailing is typically caused by undesirable secondary interactions or column overload.
Underlying Cause & Solutions:
Secondary Silanol Interactions (HPLC): Residual silanol groups on silica-based CSPs can interact strongly with polar functional groups like ketones, causing tailing.[21] Adding a small amount of a polar additive to the mobile phase can mitigate this. For a neutral compound like a ketone, a small amount of the alcohol modifier itself often suffices, but if issues persist, an additive like trifluoroacetic acid (TFA) at a very low concentration (0.05-0.1%) can sometimes improve shape, though it's more common for acidic or basic analytes.[16][22]
Active Sites (GC): The GC liner or column may have active sites. Using a deactivated liner and ensuring the column is properly conditioned can resolve this.
Column Overload: Injecting too much sample can saturate the stationary phase, leading to tailing.[16] Reduce the injection volume or sample concentration and observe the effect on peak shape.
Column Contamination: Contaminants from previous injections can create active sites. Follow the manufacturer's instructions for column washing and regeneration.[21][23]
Q: Why are my peaks fronting?
A: Peak fronting is less common than tailing but usually points to specific issues.
Underlying Cause & Solutions:
Column Overload: Similar to tailing, severe overload can also manifest as fronting.[16] Reduce the injected sample amount.
Sample Solvent Incompatibility (HPLC): If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, the peak can become distorted and front.[24] Whenever possible, dissolve the sample in the initial mobile phase.[25]
Problem Area 3: Inconsistent and Unreliable Results
Q: My retention times are drifting from one injection to the next. What is the cause?
A: Drifting retention times are a sign of an unequilibrated or unstable system.
Underlying Cause & Solutions:
Insufficient Column Equilibration: Chiral stationary phases often require longer equilibration times than their achiral counterparts, especially after changing the mobile phase.[21] Ensure the baseline is stable for an extended period before starting your analysis sequence.
Unstable Column Temperature: Even minor temperature fluctuations can cause significant shifts in retention time in chiral separations.[21] Always use a high-quality column oven and allow it to fully stabilize.
Mobile Phase Changes: If using a volatile mobile phase (like hexane in NP-HPLC), differential evaporation of the components can alter the composition over time. Prepare fresh mobile phase daily.
Experimental Protocols & Data
Protocol 1: Systematic Screening of Chiral GC Columns
Analyte Preparation: Prepare a 1 mg/mL solution of racemic 5-methylhept-6-en-2-one in a suitable solvent like hexane or MTBE.
Column Installation: Install a cyclodextrin-based chiral GC column (e.g., a β-DEX derivative).
System Conditioning: Condition the column according to the manufacturer's instructions to ensure low bleed and a stable baseline.
Initial Chromatographic Conditions: Set up the initial screening method using the parameters in Table 1.
Injection: Inject 1 µL of the prepared sample.
Evaluation: Analyze the resulting chromatogram for any signs of peak separation (shoulders, broadened peaks, or baseline resolution).
Iteration: If no separation is observed, switch to a column with a different cyclodextrin derivative (e.g., γ-DEX or another β-DEX modification) and repeat steps 3-6.
Parameter
Recommended Setting
Rationale
Columns to Screen
1. Supelco β-DEX™ 225
Cyclodextrin phases are highly effective for ketones.[9]
2. Astec® CHIRALDEX® G-TA
Screening different derivatives provides diverse selectivity.[4]
Carrier Gas
Hydrogen
Provides higher efficiency at optimal flow rates.[12]
Inlet Temperature
200 °C
Ensures complete vaporization without degradation.
Injection Mode
Split (e.g., 50:1)
Prevents column overload and ensures sharp peaks.[12]
Oven Program
60°C (hold 1 min), ramp 2°C/min to 200°C
A slow ramp helps identify the optimal elution temperature.[12]
Detector
FID
Detector Temp
250 °C
Protocol 2: Temperature Optimization Study
Identify Best Column: Using the results from Protocol 1, select the column that provided the best partial separation.
Establish Isothermal Method: Based on the elution temperature from the screening run, set an appropriate isothermal oven temperature (e.g., if the peak eluted at 110°C during the ramp, start with an isothermal run at 105°C).
Temperature Series: Perform a series of injections at different temperatures, allowing the system to fully equilibrate at each new setpoint. A recommended series would be: 95°C, 105°C, 115°C, and 125°C.
Data Analysis: For each run, calculate the retention factors (k), selectivity (α), and resolution (Rs).
Plot van't Hoff Curve: Plot ln(α) versus 1/T (in Kelvin). This plot can help determine if the separation is enthalpy- or entropy-driven and identify the optimal temperature range.[17]
Visualization of Workflows
A logical workflow is essential for efficient method development and troubleshooting.
Diagram 1: Workflow for Initial Chiral Method Development
Caption: A systematic workflow for chiral method development.
Diagram 2: Troubleshooting Logic for Poor Resolution
Caption: Troubleshooting logic for optimizing chiral separation.
References
Y. Liu, S. G. Schulman. (1997). Temperature effect on chiral recognition of some amino acids with molecularly imprinted polymer filled capillary electrochromatography. PubMed. Retrieved from [Link]
H. Hühnerfuss, et al. (1998). Temperature Dependence of Chiral Discrimination in Langmuir Monolayers of N-Acyl Amino Acids As Inferred from Π/A Measurements and Infrared Reflection−Absorption Spectroscopy. ACS Publications. Retrieved from [Link]
Playing with Selectivity for Optimal Chiral Separation. (2023). LCGC International. Retrieved from [Link]
V. Kannappan. (2023). HPLC Method Development – prelude. Chiralpedia. Retrieved from [Link]
Chiral HPLC Method Development. (n.d.). I.B.S. Analytical. Retrieved from [Link]
A. N. Papageorgiou, et al. (2019). The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases. PubMed. Retrieved from [Link]
A. N. Papageorgiou, et al. (2019). The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases. ResearchGate. Retrieved from [Link]
6-Methylhept-5-en-2-one CAS N°: 110-93-0. (2003). OECD SIDS. Retrieved from [Link]
Getting Started with Chiral Method Development Part Three: Method Development Optimization. (2023). Regis Technologies. Retrieved from [Link]
Thermal Effects on Optical Chirality, Mechanics, and Associated Symmetry Properties. (2023). MDPI. Retrieved from [Link]
CHIRAL GC (PART 2 OF 2). (2020). Sorbent Technologies, Inc.. Retrieved from [Link]
A Guide to the Analysis of Chiral Compounds by GC. (n.d.). Chromtech. Retrieved from [Link]
Chiral Mobile-Phase Additives in HPLC Enantioseparations. (2015). ResearchGate. Retrieved from [Link]
Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. (2024). Semantic Scholar. Retrieved from [Link]
Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects. (2022). PMC. Retrieved from [Link]
Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. (2023). LCGC International. Retrieved from [Link]
A Strategy for Developing HPLC Methods for Chiral Drugs. (2026). LCGC International. Retrieved from [Link]
Hept-6-en-2-one, 5-methyl. (n.d.). PubChem. Retrieved from [Link]
Chemical Properties of 5-Hepten-2-one, 6-methyl- (CAS 110-93-0). (n.d.). Cheméo. Retrieved from [Link]
Restore Chiral Column Performance: Tips for Peak Tailing, Splitting. (2021). Phenomenex. Retrieved from [Link]
5-Hepten-2-one, 6-methyl-. (n.d.). NIST WebBook. Retrieved from [Link]
When using HPLC, how do you deal with split peaks?. (2013). ResearchGate. Retrieved from [Link]
What is Peak Splitting?. (n.d.). Chromatography Today. Retrieved from [Link]
It Isn't Always The Column: Troubleshooting Your HPLC Separation. (2023). Agilent. Retrieved from [Link]
Efficient Enantioselective Reduction of Ketones with Daucus carota Root. (2002). ACS Publications. Retrieved from [Link]
Enantioselective GC-MS analysis of volatile components from rosemary (Rosmarinus officinalis L.) essential oils and hydrosols. (2016). PubMed. Retrieved from [Link]
Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum. (2013). PMC. Retrieved from [Link]
Enantioselective reduction of ketones. (n.d.). Wikipedia. Retrieved from [Link]
Scalable Preparation of Enantioenriched (S)-5-methylhept-2-en-4-one. Synthesis and Aroma Properties of Achiral Analogues Thereof. (2019). MDPI. Retrieved from [Link]
Showing Compound 6-Methyl-hept-5-en-2-one (FDB004925). (2010). FooDB. Retrieved from [Link]
Enantioselective Reduction of Ketones by Polymethylhydrosiloxane in the Presence of Chiral Zinc Catalysts. (2002). Journal of the American Chemical Society. Retrieved from [Link]
Technical Support Center: Overcoming Low Conversion in Grignard Reactions with Hept-6-en-2-one
This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the Grignard reaction of 5-methyl-substituted reagents with hept-6-en-2-one. Low conversion rates are a...
Author: BenchChem Technical Support Team. Date: April 2026
This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the Grignard reaction of 5-methyl-substituted reagents with hept-6-en-2-one. Low conversion rates are a common hurdle in this specific transformation. This document provides in-depth troubleshooting strategies, detailed protocols, and answers to frequently asked questions to help you optimize your reaction for higher yields of the desired product, 5-methylhept-6-en-2-ol.
Troubleshooting Guide: Low Conversion Rates
Low conversion in the Grignard reaction with hept-6-en-2-one, an α,β-unsaturated ketone, often points to a few key issues. This section will walk you through the most common problems and their solutions in a question-and-answer format.
Question 1: I'm observing a significant amount of unreacted hept-6-en-2-one in my final product mixture. What's the likely cause?
The recovery of starting material is a classic sign that your Grignard reagent is being consumed by side reactions before it can add to the ketone.[1] The primary culprits are:
Moisture and Air Contamination: Grignard reagents are extremely potent bases and nucleophiles, making them highly reactive with water and oxygen.[2] Even trace amounts of moisture in your glassware, solvents, or inert gas can quench the reagent, rendering it inactive.[2][3][4] Similarly, oxygen can oxidize the Grignard reagent, reducing its effective concentration.[2]
Enolization of the Ketone: The Grignard reagent can act as a base and deprotonate the acidic alpha-protons of the ketone, forming an enolate.[1][5] This is a non-productive pathway that consumes both the Grignard reagent and the starting ketone, which is then recovered after acidic workup.
Poor Grignard Reagent Quality: The concentration of commercially available Grignard reagents can decrease over time due to gradual degradation.[2] It is also possible that the in situ preparation of the Grignard reagent was not efficient.
Solutions:
Ensure Anhydrous Conditions: All glassware should be rigorously dried, either in an oven overnight or by flame-drying under a vacuum.[3] Solvents like diethyl ether or tetrahydrofuran (THF) must be anhydrous.[6] An inert atmosphere of argon or nitrogen should be maintained throughout the reaction.
Titrate Your Grignard Reagent: Always determine the exact concentration of your Grignard reagent by titration just before use to ensure accurate stoichiometry.[2] A common method involves titration against a solution of I2 in THF.
Optimize Reaction Temperature: Adding the ketone to the Grignard solution at low temperatures (e.g., -78 °C to 0 °C) can favor the desired nucleophilic addition over enolization.[2]
Question 2: My reaction is producing a significant amount of a byproduct, and the yield of the desired tertiary alcohol is low. What could be the side reaction?
With α,β-unsaturated ketones like hept-6-en-2-one, the primary competing reaction is 1,4-conjugate addition . While Grignard reagents typically favor 1,2-addition to the carbonyl group, 1,4-addition can become significant under certain conditions.[7]
1,2-Addition (Desired): The Grignard reagent attacks the electrophilic carbonyl carbon, leading to the formation of the desired tertiary alcohol, 5-methylhept-6-en-2-ol, after workup.
1,4-Conjugate Addition (Undesired): The Grignard reagent attacks the β-carbon of the carbon-carbon double bond, leading to the formation of a different ketone product after workup.
Solutions:
Temperature Control: Lower reaction temperatures generally favor the kinetically controlled 1,2-addition product.[8][9] Performing the reaction at 0 °C or below is recommended.[10]
Solvent Choice: The choice of solvent can influence the ratio of 1,2- to 1,4-addition. Ethereal solvents like diethyl ether and THF are standard for Grignard reactions as they solvate and stabilize the Grignard reagent.[6][11]
Use of Additives: In some cases, the addition of cerium(III) chloride (CeCl₃) can increase the selectivity for 1,2-addition.[2][5]
Frequently Asked Questions (FAQs)
Q1: How do I properly prepare my glassware and reagents for a Grignard reaction?
A: Meticulous preparation is crucial for success.
Glassware: All glassware should be free of any residual water. The most effective method is to dry it in an oven at >120 °C for several hours and allow it to cool in a desiccator or under a stream of dry inert gas. Alternatively, flame-drying the assembled apparatus under vacuum and then backfilling with an inert gas is also a common practice.[3]
Solvents: Use only anhydrous solvents. Commercially available anhydrous solvents are often sufficient, but for highly sensitive reactions, it is best to distill them from an appropriate drying agent (e.g., sodium/benzophenone for THF and ether).
Magnesium Activation (for in situ preparation): The surface of magnesium turnings is often coated with a layer of magnesium oxide that can inhibit the reaction.[3][12] To activate the magnesium, you can add a small crystal of iodine or a few drops of 1,2-dibromoethane.[3] A visible reaction (bubbling or disappearance of the iodine color) indicates that the magnesium is ready.[5]
Q2: What is the optimal order of addition for the reactants?
A: It is generally recommended to add the ketone solution dropwise to the stirred Grignard reagent solution.[2][5] This maintains a high concentration of the Grignard reagent relative to the ketone, which can help to minimize side reactions like enolization.
Q3: How should I properly quench the reaction and work up the product?
A: The workup procedure is critical for maximizing the isolated yield.
Quenching: The reaction should be quenched by slowly adding it to a cold, saturated aqueous solution of ammonium chloride (NH₄Cl).[2][3] This is generally preferred over strong acids, which can sometimes promote dehydration of the tertiary alcohol product.
Extraction: After quenching, the product needs to be thoroughly extracted from the aqueous layer using a suitable organic solvent like diethyl ether or ethyl acetate. Performing multiple extractions (at least 3x) is recommended to ensure complete recovery of the product.[2]
Washing and Drying: The combined organic extracts should be washed with brine to remove residual water, and then dried over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
Experimental Protocols
Protocol 1: Titration of Methylmagnesium Bromide
This protocol allows for the accurate determination of the active Grignard reagent concentration.
Dry a small flask and a magnetic stir bar thoroughly.
Add a precisely weighed amount of iodine (I₂) to the flask and dissolve it in anhydrous THF.
Cool the dark brown iodine solution to 0 °C in an ice bath.
Slowly add the Grignard reagent solution dropwise via a syringe while stirring vigorously.
The endpoint is reached when the brown/yellow color disappears, and the solution becomes colorless.[2]
Calculate the molarity of the Grignard reagent based on the volume added to react completely with the known moles of iodine.
Protocol 2: Optimized Grignard Reaction of Hept-6-en-2-one with Methylmagnesium Bromide
Set up a flame-dried, three-necked flask equipped with a dropping funnel, a reflux condenser with a nitrogen/argon inlet, and a magnetic stirrer.
If preparing the Grignard reagent in situ, add magnesium turnings (1.2 equivalents) and a crystal of iodine to the flask. Prepare a solution of methyl bromide (1.1 equivalents) in anhydrous diethyl ether in the dropping funnel and add a small amount to initiate the reaction. Once initiated, add the rest of the methyl bromide solution dropwise to maintain a gentle reflux.[3]
If using a commercial solution, transfer the required volume of the titrated methylmagnesium bromide solution to the reaction flask via syringe.
Cool the Grignard solution to 0 °C using an ice-water bath.
Prepare a solution of hept-6-en-2-one (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.
Add the hept-6-en-2-one solution dropwise to the stirred Grignard reagent over 30-45 minutes, ensuring the temperature remains at 0 °C.[10]
After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional hour, then warm to room temperature and stir for another 1-2 hours.
Cool the reaction mixture back to 0 °C and slowly quench by adding saturated aqueous ammonium chloride solution.[3]
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer three times with diethyl ether.
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography to isolate the 5-methylhept-6-en-2-ol.
Data and Visualization
Table 1: Troubleshooting Guide Summary
Problem
Potential Cause
Recommended Solution
Low Conversion / High Starting Material Recovery
Moisture/Air Contamination
Use flame-dried glassware and anhydrous solvents under an inert atmosphere.[2][3]
Add the ketone slowly at low temperatures (0 °C or below).[2]
Formation of Ketone Byproduct
1,4-Conjugate Addition
Maintain low reaction temperatures (0 °C or below) to favor 1,2-addition.[8][9]
Low Isolated Yield
Product Loss During Workup
Quench with saturated NH₄Cl and perform multiple extractions.[2][3]
Diagram 1: Reaction Scheme and Competing Pathways
Caption: Desired 1,2-addition vs. competing 1,4-addition and enolization pathways.
Diagram 2: Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low conversion rates in the Grignard reaction.
References
Benchchem. (n.d.). Troubleshooting low yield in Grignard synthesis of tertiary alcohols.
Benchchem. (n.d.). Troubleshooting Grignard reactions for "2-Penten-1-ol, 4-methyl-" synthesis.
ACS Publications. (2020, January 17). The Grignard Reaction – Unraveling a Chemical Puzzle.
Quora. (2024, April 11). What purpose do solvents like diethyl ether serve in reactions like Grignard addition of alkyl groups? What do these solvants do?
ACS Publications. (2009, May 6). Grignard Reagents in Solution: Theoretical Study of the Equilibria and the Reaction with a Carbonyl Compound in Diethyl Ether Solvent.
Chemistry Steps. (2020, January 28). 1,2 and 1,4 Electrophilic Addition to Dienes.
Technical Support Center: Mobile Phase Optimization for 5-Methylhept-6-en-2-one Liquid Chromatography
Welcome to the dedicated technical support resource for the liquid chromatography analysis of 5-methylhept-6-en-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the dedicated technical support resource for the liquid chromatography analysis of 5-methylhept-6-en-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for optimizing mobile phases and troubleshooting common issues encountered during experimentation.
Introduction to the Analyte: 5-Methylhept-6-en-2-one
5-Methylhept-6-en-2-one, also known as sulcatone, is a naturally occurring ketone and a significant flavor and fragrance component.[1][2] It is a relatively non-polar, hydrophobic molecule.[3] Understanding its physicochemical properties is the first step in developing a robust liquid chromatography method.
Given its properties, reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common and effective analytical approach.
Frequently Asked Questions (FAQs)
Q1: What is a good starting mobile phase for the analysis of 5-methylhept-6-en-2-one?
A1: For reversed-phase chromatography, a good starting point is a binary mobile phase of acetonitrile (ACN) and water.[6] A common starting gradient might be 50:50 (v/v) ACN:water, which can then be optimized based on the initial results. Methanol can be used as an alternative to acetonitrile, though it may provide different selectivity.[7]
Q2: Which type of HPLC column is most suitable?
A2: A standard C18 column is the workhorse for separating non-polar to moderately polar compounds like 5-methylhept-6-en-2-one and is an excellent initial choice. For those looking to optimize further or facing specific separation challenges, other stationary phases like C8 or Phenyl could be considered to alter selectivity.[8]
Q3: What detection wavelength should I use?
A3: Since 5-methylhept-6-en-2-one has a carbonyl group, UV detection is appropriate. The optimal wavelength for detection is typically around 200 nm.[6] However, it is always best practice to determine the UV absorption maximum of your specific compound in your chosen mobile phase.
Q4: My peak for 5-methylhept-6-en-2-one is showing up too early (low retention). How can I increase its retention time?
A4: To increase the retention time in reversed-phase HPLC, you need to decrease the strength of the mobile phase. This is achieved by reducing the percentage of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase.[9][10] For example, if you are using 60% acetonitrile, try reducing it to 50% or 45%.
Q5: Conversely, my analysis is taking too long. How can I shorten the run time?
A5: To decrease the retention time, you need to increase the mobile phase strength. This involves increasing the proportion of the organic solvent in your mobile phase.[9] For instance, if you are at 40% acetonitrile, you could try increasing it to 50% or 55%. Be mindful that increasing the organic content too much can lead to a loss of resolution between your analyte and other components in the sample.[9]
Troubleshooting Guides
This section provides in-depth solutions to common problems you may encounter during the analysis of 5-methylhept-6-en-2-one.
Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
Poor peak shape can significantly impact the accuracy and precision of your quantification.[11]
1.1 Peak Tailing
Symptom: The peak has an asymmetrical shape with a "tail" extending from the back of the peak.
Common Causes & Solutions:
Secondary Interactions with Silanol Groups: Residual silanol groups on the silica-based stationary phase can interact with the carbonyl group of your analyte, causing tailing.
Solution: Add a small amount of an acidic modifier to the mobile phase, such as 0.1% formic acid or 0.1% trifluoroacetic acid (TFA). This will protonate the silanol groups, minimizing these secondary interactions.
Column Contamination: Accumulation of strongly retained compounds from previous injections can lead to active sites that cause tailing.[11][12]
Solution: Implement a robust column washing procedure. A typical wash sequence could be to flush the column with a strong solvent like 100% acetonitrile or isopropanol.[13]
Incorrect Mobile Phase pH: If the mobile phase pH is not optimal, it can lead to peak tailing.[14]
Solution: For neutral compounds like 5-methylhept-6-en-2-one, the pH effect is less pronounced. However, ensuring a consistent and slightly acidic pH (e.g., pH 3-4) can improve peak shape.
1.2 Peak Fronting
Symptom: The peak is asymmetrical with a "front" that is less steep than the back.
Common Causes & Solutions:
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak fronting.[14]
Solution: Reduce the injection volume or dilute your sample.[14]
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion.[11][15]
Solution: Whenever possible, dissolve your sample in the initial mobile phase composition.[15] If this is not feasible, use a solvent that is weaker than or as close in strength as possible to the mobile phase.
1.3 Split Peaks
Symptom: A single analyte peak appears as two or more closely spaced peaks.[16]
Common Causes & Solutions:
Partially Blocked Column Frit: Particulates from the sample or mobile phase can block the inlet frit of the column, causing the sample to be distributed unevenly onto the stationary phase.[16][17]
Solution: First, try back-flushing the column. If this does not resolve the issue, the frit may need to be replaced, or the entire column may need to be replaced.[16][17]
Column Void: A void or channel in the packing material can cause the sample to travel through the column at different rates.[16][18]
Solution: A column with a void typically needs to be replaced.[18]
Sample Solvent Effect: Similar to peak fronting, a strong sample solvent can cause peak splitting.[16]
Solution: Ensure your sample solvent is compatible with the mobile phase.[19]
Issue 2: Retention Time Drift
Consistent retention times are crucial for reliable peak identification and quantification.[20]
Symptom: The retention time of the analyte peak gradually increases or decreases over a series of injections.[20][21]
Common Causes & Solutions:
Changes in Mobile Phase Composition:
Evaporation of Volatile Components: In a pre-mixed mobile phase, the more volatile organic solvent (e.g., acetonitrile) can evaporate over time, leading to a weaker mobile phase and longer retention times.[19][21]
Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped. Using an online degasser and mixer can also help maintain a consistent composition.[21]
Inaccurate Mixing: For systems with online mixing, a malfunctioning proportioning valve can lead to an incorrect mobile phase composition.[20]
Solution: Calibrate and service the pump and proportioning valves regularly.
Column Temperature Fluctuations: Even small changes in ambient temperature can affect retention times, especially for isocratic methods.[13][20] A 1°C change can alter retention time by 1-2%.[20]
Solution: Use a column oven to maintain a constant and controlled temperature.[13][20]
Column Equilibration: Insufficient equilibration time between gradient runs or after changing the mobile phase can cause retention time drift.[12][13]
Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A good rule of thumb is to flush the column with at least 10-20 column volumes of the mobile phase.[12]
System Leaks: A small, often unnoticeable leak in the system can lead to a decrease in flow rate and a corresponding increase in retention times.[20][21]
Solution: Regularly inspect fittings and connections for any signs of leaks, such as salt deposits from buffered mobile phases.[21]
Issue 3: Poor Resolution
Resolution is a measure of the separation between two adjacent peaks.[8]
Symptom: The peak for 5-methylhept-6-en-2-one is not well separated from other peaks in the chromatogram.
Common Causes & Solutions:
The resolution is governed by three key factors: efficiency (N), selectivity (α), and retention factor (k).[9][10]
Optimizing Retention Factor (k):
Adjust Mobile Phase Strength: As discussed in the FAQs, decreasing the organic solvent percentage will increase retention and can improve the separation of closely eluting peaks.[9]
Optimizing Selectivity (α): This is often the most powerful way to improve resolution.[9]
Change the Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can alter the interactions between the analytes, mobile phase, and stationary phase, thereby changing the elution order and improving separation.[22]
Change the Stationary Phase: If changing the mobile phase is not sufficient, consider a column with a different stationary phase (e.g., from C18 to Phenyl) to introduce different separation mechanisms.[8][22]
Optimizing Efficiency (N):
Use a Longer Column or Smaller Particle Size: Increasing the column length or using a column packed with smaller particles will increase the number of theoretical plates and lead to sharper peaks and better resolution.[8][23] However, this will also increase backpressure.[23]
Optimize Flow Rate: Lowering the flow rate can sometimes improve resolution, but it will also increase the analysis time.[23]
Experimental Protocols
Protocol 1: Systematic Mobile Phase Optimization
This protocol outlines a systematic approach to optimizing the mobile phase for the analysis of 5-methylhept-6-en-2-one.
Initial Scouting Run:
Column: C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: Water
Mobile Phase B: Acetonitrile
Gradient: 10% to 90% B over 15 minutes
Flow Rate: 1.0 mL/min
Column Temperature: 30 °C
Detection: UV at 200 nm
Injection Volume: 10 µL
Evaluate the Scouting Run:
Determine the approximate percentage of acetonitrile at which 5-methylhept-6-en-2-one elutes.
Isocratic Method Development:
Based on the scouting run, develop an isocratic method. For example, if the analyte eluted at 8 minutes in the scouting gradient, a starting isocratic composition might be around 50-60% acetonitrile.
Perform a series of isocratic runs with varying percentages of acetonitrile (e.g., 45%, 50%, 55%, 60%) to find the optimal balance between retention time and resolution.
Fine-Tuning:
If resolution is still not optimal, consider changing the organic modifier to methanol and repeat step 3.
If peak tailing is observed, add 0.1% formic acid to both the aqueous and organic mobile phase components.
Diagram: Mobile Phase Optimization Workflow
Caption: A systematic workflow for mobile phase optimization.
Diagram: Troubleshooting Retention Time Drift
Caption: A logical approach to troubleshooting retention time drift.
References
AnalyteGuru. (2023, August 9). Real Solutions to Improve Your HPLC Peak Resolution.
Element Lab Solutions. Causes of Retention Time Drift in HPLC.
Timberline Instruments. (2026, March 8). HPLC Retention Time Drift: Causes & Troubleshooting Guide.
Allan Chemical Corporation. (2025, September 18). Mobile Phase Solvent Pairing for HPLC.
EPA. Method for the determination of aldehydes and ketones in ambient air using HPLC.
Unidentified Source. Effect of HPLC binary mobile phase composition on the analysis of carbonyls.
Unidentified Source. Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants.
PubMed. (2011, September 15). Effect of HPLC binary mobile phase composition on the analysis of carbonyls.
NIST. 5-Hepten-2-one, 6-methyl-.
MDPI. (2019, December 8). Scalable Preparation of Enantioenriched (S)-5-methylhept-2-en-4-one. Synthesis and Aroma Properties of Achiral Analogues Thereof.
Technical Support Center: A Guide to Preventing Thermal Degradation of 5-methylhept-6-en-2-one During GC Injection
Welcome to the technical support center for the gas chromatography (GC) analysis of challenging compounds. This guide provides in-depth troubleshooting advice and optimized protocols specifically for 5-methylhept-6-en-2-...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the gas chromatography (GC) analysis of challenging compounds. This guide provides in-depth troubleshooting advice and optimized protocols specifically for 5-methylhept-6-en-2-one, a volatile unsaturated ketone prone to thermal degradation. Our goal is to equip you with the scientific understanding and practical steps needed to achieve accurate, reproducible results.
Section 1: Troubleshooting Guide & FAQs
This section addresses the most common symptoms of analyte degradation in a direct question-and-answer format.
Q1: My peak for 5-methylhept-6-en-2-one is small, inconsistent, or completely missing. What is happening?
This is a classic symptom of thermal degradation occurring within the hot GC inlet.[1] The high temperature, combined with the residence time in the inlet, is likely causing the molecule to break down or rearrange before it can reach the analytical column. Inconsistent results often arise from small variations in injection speed or liner surface activity, leading to a variable amount of degradation between injections.
Q2: I see several unexpected peaks eluting near my target analyte. Are these impurities from my sample?
While sample impurities are always a possibility, it is highly probable that you are observing degradation products. Thermally labile compounds can fragment or isomerize in a hot inlet, with each new compound producing a distinct peak in your chromatogram.[2]
Field-Proven Diagnostic Test: To confirm, simply lower your inlet temperature by 30-50°C and reinject your standard. If the peak area of your target analyte increases while the area of the unexpected peaks decreases, you have confirmed that they are products of on-line thermal degradation.
Q3: My peak shape is poor (e.g., tailing or broadening). How is this related to degradation?
Poor peak shape is often caused by unwanted interactions between your analyte and "active sites" within the GC system.[3][4] These sites, typically exposed silanol groups (-Si-OH) on the glass inlet liner or column surface, can catalyze degradation and reversibly adsorb your analyte.[5][6] This leads to a slow, staggered release of the molecule onto the column, causing significant peak tailing and loss of sensitivity.[3]
Logical Troubleshooting Workflow
Use the following flowchart to diagnose and systematically address issues with your analysis.
Caption: A step-by-step flowchart for troubleshooting poor chromatographic results.
Section 2: In-Depth Technical Solutions & Method Development
This section provides detailed protocols and scientific explanations for resolving thermal degradation.
The GC Inlet: Your First Point of Control
The GC inlet is where the sample is most vulnerable. The primary goal is to transfer the analyte onto the column as quickly and gently as possible.
Caption: The process of analyte degradation within a hot GC inlet.
Choosing the Right Injection Technique
Standard split/splitless injectors keep the inlet at a constant high temperature, which is often the cause of degradation.[7] Alternative injection techniques are far superior for thermally sensitive compounds.
Injection Mode
Mechanism
Suitability for 5-methylhept-6-en-2-one
Split/Splitless (SSL)
Sample is injected into a constantly hot liner for vaporization.
Poor to Fair. High risk of degradation due to sustained high temperature and potential for active sites.[2][7]
Programmed Temp. Vaporization (PTV)
Sample is injected into a cool liner, which is then rapidly heated to transfer analytes to the column.
Good. The initial cool injection protects the analyte from thermal shock.[8][9] This technique significantly reduces degradation compared to SSL.[9]
Cool On-Column (COC)
Sample is injected directly into the column at a low temperature, eliminating the hot inlet entirely.
Excellent (Gold Standard). This is the gentlest injection technique, ensuring quantitative sample transfer without thermal degradation.[2][10][11]
Recommendation: If available, Cool On-Column (COC) injection is the most effective method to prevent degradation.[10][12] If COC is not an option, a Programmed Temperature Vaporization (PTV) inlet is the next best choice.[8][9]
Protocol: Optimizing Inlet Temperature (for SSL & PTV)
If using an SSL or PTV inlet, finding the lowest possible temperature that allows for efficient volatilization is critical.
Set a Starting Point: Begin with a standard inlet temperature, for example, 250°C.
Inject Standard: Inject a known concentration of your 5-methylhept-6-en-2-one standard.
Incremental Reduction: Decrease the inlet temperature in 20°C increments (e.g., 230°C, 210°C, 190°C, etc.). Inject the standard at each temperature.
Analyze the Trend: Plot the peak area of the target analyte and any degradation products against the inlet temperature.
Identify Optimum: The optimal temperature is the lowest temperature that provides a high analyte response and minimal degradation peaks, without introducing peak broadening (which would indicate incomplete vaporization).[13]
The Critical Role of the Inlet Liner
The inlet liner is a consumable component with a major impact on your results. Choosing the correct liner is essential.
Deactivation is Mandatory: Liners are made of glass, which contains active silanol groups that can catalyze sample degradation.[5][6] Always use liners that have been chemically deactivated (silanized) to cover these active sites.[6][14] High-quality "Ultra Inert" or similarly branded liners provide the most inert surface available.[14][15]
Avoid Glass Wool: While glass wool can aid in vaporization, its high surface area introduces many more potential active sites, making it a poor choice for labile compounds.[5][16][17] If trapping non-volatile matrix components is necessary, use a liner with a taper or a frit instead of wool.
Minimize Residence Time: Use a liner with a small internal diameter (e.g., 2 mm or less). This increases the linear velocity of the carrier gas, sweeping the analyte out of the hot inlet and onto the column more quickly, reducing the time it is exposed to thermal stress.[3]
Section 3: Advanced Technique - Chemical Derivatization
When optimizing GC conditions is not enough, you can chemically modify the analyte to make it more stable. For ketones, oximation is a highly effective strategy.
The Principle: The reactive carbonyl (C=O) group of the ketone is converted into a much more thermally stable oxime (C=N-OH) group by reacting it with an oximation reagent like hydroxylamine HCl or O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA).[18][19] The resulting oxime derivative is less prone to degradation and exhibits better chromatographic behavior.[18][20]
Caption: A general workflow for the oximation of a ketone prior to GC analysis.
Experimental Protocol: Oximation of 5-methylhept-6-en-2-one
This is a representative protocol and may require optimization for your specific sample matrix and concentration.
Prepare Reagent: Create a 10 mg/mL solution of hydroxylamine hydrochloride in pyridine. Safety Note: Pyridine is toxic and flammable; handle in a fume hood.
Sample Preparation: In a 2 mL autosampler vial, add 100 µL of your sample (or a standard solution in a suitable solvent).
Reaction: Add 50 µL of the oximation reagent to the vial. Cap tightly.
Incubation: Gently vortex the vial and place it in a heating block or oven at 70°C for 30 minutes.
Cooling & Injection: Allow the vial to cool to room temperature. The sample is now ready for injection into the GC.
Analysis Note: The resulting oxime may form two distinct geometric isomers (syn- and anti-), which can often be separated by the GC column. The appearance of two stable, sharp peaks instead of one degrading peak is a successful outcome. The sum of the areas of these two peaks should be used for quantification.
By systematically addressing the points of thermal stress in your GC system, from the injection technique to the liner chemistry, and by considering advanced methods like derivatization, you can overcome the challenges of analyzing 5-methylhept-6-en-2-one and achieve reliable, high-quality data.
Phenomenex. (2025, June 17). GC Injection Techniques Guide. Retrieved from [Link]
Chrom Tech, Inc. (n.d.). Agilent GC Replacement Parts - Other Inlet Supplies. Retrieved from [Link]
SCION Instruments. (2025, January 14). Gas Chromatography Injectors. Retrieved from [Link]
Agilent Technologies. (n.d.). Ultra Inert Liners for GC. Retrieved from [Link]
American Laboratory. (2016, July 26). Selecting a GC Inlet Liner. Retrieved from [Link]
Restek. (2020, October 29). How to Choose a GC Inlet Liner. Retrieved from [Link]
PubMed. (2009, August 7). Programmed temperature vaporizer based method for the sensitive determination of trihalomethanes and benzene, toluene, ethylbenzene and xylenes in soils. Retrieved from [Link]
Restek. (2019, December 17). GC Inlet Liner Selection, Part III: Inertness. Retrieved from [Link]
Agilent Technologies. (n.d.). GC Inlets An Introduction. Retrieved from [Link]
Mandel Scientific. (2016, November 16). Is the practice of GC inlet liner cleaning and deactivation worth the effort? Retrieved from [Link]
PubMed Central. (2013, October 31). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. Retrieved from [Link]
American Chemical Society. (n.d.). Programmed temperature vaporization (PTV): The underused inlet for gas chromatography and GC-MS. Retrieved from [Link]
SRI Instruments. (n.d.). PTV - Programmed Temperature Vaporization Injector. Retrieved from [Link]
MDPI. (2019, December 16). Optimization of Programmed Temperature Vaporization Injection for Determination of Polycyclic Aromatic Hydrocarbons from Diesel Combustion Process. Retrieved from [Link]
Agilent Technologies. (n.d.). Detect Every Peak and Minimize Degradative Buildup in Your GC Flow Path. Retrieved from [Link]
GL Sciences. (n.d.). 3-5 Cold-on-Column Injection Method. Retrieved from [Link]
ACS Publications. (2003, October 10). Evaluation of Analyte Protectants to Improve Gas Chromatographic Analysis of Pesticides. Retrieved from [Link]
PubMed. (n.d.). Improved GC/MS analysis of opiates with use of oxime-TMS derivatives. Retrieved from [Link]
Element Lab Solutions. (n.d.). GC Inlet Maintenance. Retrieved from [Link]
Chromatography Forum. (2012, February 22). 552.3 inlet degradation of analytes. Retrieved from [Link]
Chemistry LibreTexts. (2023, August 29). Derivatization. Retrieved from [Link]
ALWSCI. (2025, October 21). Methods For Improving Sensitivity in Gas Chromatography (GC). Retrieved from [Link]
Separation Science. (2023, December 8). Activity and Decomposition. Retrieved from [Link]
Technical Support Center: Troubleshooting NMR Signal Overlap in Complex 5-Methylhept-6-en-2-one Mixtures
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions for a common and often frustrating challenge in NMR...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions for a common and often frustrating challenge in NMR spectroscopy: signal overlap, with a specific focus on complex mixtures containing 5-methylhept-6-en-2-one. The structural complexity and potential for multiple stereoisomers of this molecule, especially in a mixture, frequently lead to crowded and difficult-to-interpret spectra.[1] This guide offers a structured, question-and-answer approach to systematically troubleshoot and resolve these issues.
I. Troubleshooting Guide: Resolving Signal Overlap in Real-Time
This section provides actionable solutions to specific problems you might encounter during your NMR experiments involving 5-methylhept-6-en-2-one and its mixtures.
Question 1: My 1H NMR spectrum of a reaction mixture containing 5-methylhept-6-en-2-one shows severe peak overlap in the aliphatic region (1.5-2.5 ppm). What are my immediate options to simplify the spectrum?
When faced with significant signal overlap in the aliphatic region of your 1H NMR spectrum, several strategies can be employed to improve resolution. The choice of method will depend on the nature of your sample and the available instrumentation.
Initial Steps:
Optimize Data Acquisition Parameters: Before resorting to more complex methods, ensure your basic acquisition parameters are optimized. Increasing the number of scans can improve the signal-to-noise ratio, which can help in distinguishing closely spaced peaks.[2] Additionally, adjusting the spectral width to focus on the region of interest can sometimes provide better digital resolution.[2]
Solvent Change: The chemical shift of a proton can be significantly influenced by the solvent.[3][4] Changing the deuterated solvent can alter the chemical shifts of overlapping signals, potentially resolving them. For instance, switching from chloroform-d (CDCl₃) to benzene-d₆ or acetone-d₆ can induce differential shifts due to varying solvent-solute interactions.[5][6] Aromatic solvents like benzene-d₆ often cause upfield shifts for protons situated above the plane of the aromatic ring.
Advanced Techniques:
Lanthanide Shift Reagents (LSRs): For molecules with Lewis basic sites, such as the ketone in 5-methylhept-6-en-2-one, lanthanide shift reagents can be a powerful tool.[7][8] These paramagnetic complexes, typically containing europium (Eu) or praseodymium (Pr), coordinate to the basic site and induce large chemical shift changes in nearby protons.[9][10] The magnitude of this shift is dependent on the distance of the proton from the lanthanide ion, often spreading out a crowded spectral region.[11]
Europium-based reagents (e.g., Eu(fod)₃) generally cause downfield shifts.[9][10]
Praseodymium-based reagents (e.g., Pr(fod)₃) typically induce upfield shifts.[10]
2D NMR Spectroscopy: Two-dimensional NMR techniques are invaluable for resolving overlap by spreading the signals into a second dimension.[12][13]
COSY (Correlation Spectroscopy): This experiment identifies protons that are scalar-coupled to each other, helping to trace out spin systems even when their signals overlap in the 1D spectrum.[12]
TOCSY (Total Correlation Spectroscopy): This is particularly useful for identifying all protons within a spin system, even those not directly coupled, by observing correlations between distant protons in the same spin system.[14]
Question 2: I've tried changing solvents, but the olefinic and methyl protons of my 5-methylhept-6-en-2-one isomers are still overlapping. What is a more robust solution?
When simple solvent changes are insufficient, more advanced techniques that provide greater spectral dispersion are necessary.
HSQC (Heteronuclear Single Quantum Coherence): This is the go-to experiment for resolving overlapping proton signals.[12] It correlates each proton signal with the signal of the carbon to which it is directly attached. Since ¹³C spectra have a much larger chemical shift dispersion than ¹H spectra, this technique effectively separates overlapping proton signals based on the chemical shift of their attached carbons.[15]
HMBC (Heteronuclear Multiple Bond Correlation): This experiment correlates proton and carbon signals over two or three bonds.[16][17] It is extremely useful for piecing together molecular fragments and assigning quaternary carbons. In the context of signal overlap, it can help to differentiate between isomers by revealing different long-range correlations.
Workflow for 2D NMR Analysis:
Caption: Iterative addition of a Lanthanide Shift Reagent.
III. References
Morris, G. A. (n.d.). NMR Data Processing. University of Manchester. Retrieved from
BenchChem. (2025). Lanthanide Shift Reagents: A Comparative Guide to Applications and Limitations in Modern NMR Spectroscopy. BenchChem. Retrieved from
Slideshare. (n.d.). Lanthanide shift reagents in nmr. Retrieved from
NMR Spectroscopy. (n.d.). NMR Sample Preparation. Retrieved from
Chemistry LibreTexts. (2024, November 12). 23.1: NMR Shift Reagents. Retrieved from
Orekhov, V. Y., & Ibraghimov, I. (2004). Optimizing resolution in multidimensional NMR by three-way decomposition. Journal of Biomolecular NMR, 28(1), 61-71. Retrieved from
Lin, Y. L., et al. (2020). Application of Lanthanide Shift Reagent to the 1H-NMR Assignments of Acridone Alkaloids. Molecules, 25(22), 5486. Retrieved from
Scribd. (n.d.). Lanthanide Shift Reagents in NMR. Retrieved from
Yonezawa, T., Morishima, I., & Takeuchi, K. (1967). Solvent Effects in NMR Spectroscopy. I. Chemical Shifts Induced by the Addition of Protic Substances to Benzene Solutions of Sev. Bulletin of the Chemical Society of Japan, 40(6), 1301-1306. Retrieved from
JEOL USA. (n.d.). Optimizing NMR Processing: Techniques and Best Practices. JEOL USA Blog. Retrieved from
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from
Ai, X., et al. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Pharmaceutical Fronts, 5(4), e289-e297. Retrieved from
Theis, T., et al. (2022). Analysis of Complex Mixtures by Chemosensing NMR Using para-Hydrogen-Induced Hyperpolarization. Accounts of Chemical Research, 55(13), 1769-1781. Retrieved from
Ismael, S., AL-Mashal, F., & Saeed, B. (n.d.). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3. UNN. Retrieved from
ResearchGate. (n.d.). NMR Data Processing. Retrieved from
CDN. (2017, February 2). Common problems and artifacts encountered in solution-state NMR experiments. Retrieved from
Raynes, W. T. (2006, August 12). Solvent effects in proton and 13C N.M.R. chemical shifts of polar compounds. Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics, 72, 159-168. Retrieved from
Mestrelab Research. (2014, October 30). qNMR of mixtures: what is the best solution to signal overlap? Retrieved from
ACS Publications. (2024, July 11). Resolution Enhancement of Metabolomic J-Res NMR Spectra Using Deep Learning. Analytical Chemistry. Retrieved from
ACS Publications. (2022, November 22). Analysis of Small-Molecule Mixtures by Super-Resolved 1 H NMR Spectroscopy. Journal of the American Chemical Society. Retrieved from
PubMed. (2022, July 5). Analysis of Complex Mixtures by Chemosensing NMR Using para-Hydrogen-Induced Hyperpolarization. Retrieved from
SLU Library. (2021, November 9). Reducing signal interference in complex NMR spectra. Retrieved from
PMC. (n.d.). Analysis of Small-Molecule Mixtures by Super-Resolved 1H NMR Spectroscopy. Retrieved from
MDPI. (2023, January 13). Unsupervised Analysis of Small Molecule Mixtures by Wavelet-Based Super-Resolved NMR. Retrieved from
JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D - NMR Spectrum. Retrieved from
ResearchGate. (n.d.). The peak overlap problem when monitoring reaction with a series of 1D... Retrieved from
YouTube. (2018, May 17). Signal Overlap in NMR Spectroscopy. Retrieved from
Canadian Science Publishing. (1967). Studies of the solvent effect on the chemical shifts in nmr - spectroscopy. II. Solutions of succinic anhydride. Canadian Journal of Chemistry, 45(16), 1829-1835. Retrieved from
SDSU NMR Facility. (n.d.). 5) Common Problems. Retrieved from
Anuchemlabs. (2013, February 7). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Retrieved from
Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from
Springer. (n.d.). Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy. Retrieved from
ACS Publications. (2004, August 4). Structure Elucidation from 2D NMR Spectra Using the StrucEluc Expert System: Detection and Removal of Contradictions in the Data. Journal of Chemical Information and Modeling. Retrieved from
PubMed. (2004, September 15). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Retrieved from
mitigating polymerization of hept-6-en-2-one, 5-methyl under highly acidic conditions
Welcome to the Application Scientist Support Portal. This guide is designed for researchers, chemists, and drug development professionals struggling with the handling and functionalization of 5-methylhept-6-en-2-one unde...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Application Scientist Support Portal. This guide is designed for researchers, chemists, and drug development professionals struggling with the handling and functionalization of 5-methylhept-6-en-2-one under highly acidic conditions.
Because this molecule contains both an enolizable ketone and a terminal alkene, it is notoriously prone to severe side reactions—most notably, aggressive cationic polymerization. Below, we break down the mechanistic causality of these failures and provide field-proven, self-validating protocols to mitigate them.
Pathway Visualization
Reaction pathways of 5-methylhept-6-en-2-one under acidic conditions and mitigation strategies.
Troubleshooting FAQs
Q1: Why does my 5-methylhept-6-en-2-one turn into an intractable tar the moment I introduce a strong acid?A: You are observing runaway cationic polymerization. When you expose 5-methylhept-6-en-2-one to strong Brønsted acids (e.g., TfOH, H₂SO₄), the terminal alkene (C6=C7) is rapidly protonated. While this initially forms a secondary carbocation at C6, a rapid 1,2-hydride shift from the adjacent C5 position generates a highly stable tertiary carbocation. This tertiary carbocation is a potent electrophile that aggressively attacks the electron-rich terminal alkenes of unreacted monomers, initiating a rapid chain-growth polymerization cascade[1].
Q2: I need to activate the C2 ketone for my reaction. How can I do this without protonating the alkene?A: You must switch from Brønsted acid catalysis to Lewis acid catalysis. Strong Brønsted acids act as indiscriminate proton donors. By substituting them with a mild, oxophilic Lewis acid—such as Bismuth(III) triflate, Bi(OTf)₃—you exploit Hard-Soft Acid-Base (HSAB) principles. The "hard" Bi(III) center preferentially coordinates to the "hard" oxygen atom of the C2 ketone, activating it for nucleophilic attack, while ignoring the "soft" pi-electrons of the terminal alkene[2].
Q3: I switched to a Lewis acid, but I am still seeing 10-15% polymerization. What is going wrong?A: Your system likely contains adventitious moisture. When highly active Lewis acids react with trace water, they hydrolyze to generate potent Brønsted acids (e.g., Bi(OTf)₃ + H₂O → TfOH). Even trace amounts of TfOH are sufficient to initiate cationic polymerization.
The Fix: Introduce a sterically hindered, non-nucleophilic base like 2,6-lutidine into your reaction mixture. 2,6-lutidine is too bulky to coordinate to and poison your Lewis acid catalyst, but it acts as a highly efficient "proton sink" to scavenge any trace Brønsted acids generated during the reaction[3].
Q4: How does the choice of solvent impact the polymerization rate?A: Non-polar, non-coordinating solvents (like Dichloromethane or Toluene) are the worst choices if you want to avoid polymerization. They fail to solvate the counter-anion, leaving a "naked," highly reactive carbocation pair that accelerates chain propagation. Switching to a coordinating solvent like 1,2-dimethoxyethane (DME) or Tetrahydrofuran (THF) helps stabilize transient cationic intermediates, drastically reducing the rate of intermolecular alkene attack.
Quantitative Data: Impact of Reaction Parameters
The following table summarizes the causal relationship between reaction parameters and the mitigation of cationic polymerization for 5-methylhept-6-en-2-one.
This self-validating protocol utilizes the High Dilution Principle and buffered Lewis acid catalysis to perform reactions on the ketone moiety while completely suppressing cationic polymerization of the alkene.
Step 1: System Initialization & Dehydration
Action: Flame-dry a Schlenk flask under vacuum and backfill with argon. Add 5 mol% Bi(OTf)₃ and 10 mL of anhydrous 1,2-dimethoxyethane (DME).
Validation Check: The solution must remain completely colorless. A yellow or cloudy tint indicates moisture contamination, which will generate Brønsted acids and ruin chemoselectivity. Discard and restart if discoloration occurs.
Step 2: Buffer Integration
Action: Inject 10 mol% of 2,6-lutidine into the catalyst suspension and stir for 5 minutes.
Causality: The 2,6-lutidine acts as an invisible shield, scavenging any trace protons generated by the Lewis acid without interfering with the catalytic cycle[3].
Step 3: Monomer Preparation
Action: Dissolve 1.0 mmol of 5-methylhept-6-en-2-one (and your desired nucleophile/reagent) in 10 mL of anhydrous DME to create a 0.1 M feed solution.
Step 4: Syringe-Pump Addition (The Critical Step)
Action: Cool the catalyst mixture to 0 °C. Add the monomer feed solution via syringe pump at a strict rate of 0.5 mL/h .
Causality: Cationic polymerization is a second-order process with respect to the monomer (Rate ∝ [M]²). By drip-feeding the monomer, the steady-state concentration remains near zero. This mathematically starves the intermolecular polymerization pathway while allowing the pseudo-first-order target functionalization to proceed unimpeded.
Step 5: Quenching and Workup
Action: Immediately upon completion of the addition, quench the reaction with 5 mL of saturated aqueous NaHCO₃ before allowing the system to warm to room temperature.
Validation Check: Test the aqueous layer; it must be pH ~8. If it is acidic, the quench was insufficient. Concentrating an acidic organic layer on a rotary evaporator will trigger late-stage thermal polymerization. Add more NaHCO₃ until basicity is confirmed.
References
A practical preparation of bicyclic boronates via metal-free heteroatom-directed alkenyl sp2-C‒H borylation. Nature Communications (via PMC).[Link]
Bifunctional sulfilimines enable synthesis of multiple N-heterocycles from alkenes. Nature Chemistry (via PMC).[Link]
Experimental and Theoretical Investigation of Alkene Transformations in Oceanic Hydrothermal Fluids: A Mechanistic Study of Styrene. JGR Biogeosciences (via Wiley Online Library).[Link]
A Comparative Analysis of Isomeric Ketones: 6-Methylhept-5-en-2-one (Sulcatone) vs. 5-Methylhept-6-en-2-one
In the realm of chemical biology and drug development, the subtle distinctions between isomeric structures can lead to profound differences in biological activity and application. This guide provides a detailed compariso...
Author: BenchChem Technical Support Team. Date: April 2026
In the realm of chemical biology and drug development, the subtle distinctions between isomeric structures can lead to profound differences in biological activity and application. This guide provides a detailed comparison of two such isomers: the well-characterized 6-methylhept-5-en-2-one, commonly known as sulcatone, and its lesser-known structural isomer, 5-methylhept-6-en-2-one. As a senior application scientist, this analysis synthesizes technical data with practical insights to offer a comprehensive resource for researchers and professionals.
Introduction to the Isomers
6-Methylhept-5-en-2-one (sulcatone) is a naturally occurring organic compound found in a variety of plants, including citronella, lemongrass, and palmarosa.[1][2] It is a colorless to yellowish liquid recognized for its characteristic fatty, green, and citrus-like odor.[1][2][3] Sulcatone is a significant intermediate in the synthesis of fine chemicals, such as vitamins and aroma compounds.[2][3][4] Its isomer, 5-methylhept-6-en-2-one, shares the same molecular formula (C8H14O) but differs in the placement of the methyl group and the carbon-carbon double bond. This seemingly minor structural alteration has significant implications for the molecule's chemical and biological properties.
Structural and Physicochemical Comparison
The positioning of the double bond and the methyl group distinguishes these two isomers, influencing their steric and electronic profiles. This, in turn, affects their physical properties and how they interact with biological systems.
Caption: 2D structures of 6-methylhept-5-en-2-one (Sulcatone) and 5-methylhept-6-en-2-one.
A summary of the key physicochemical properties for both compounds is presented in the table below. Data for 5-methylhept-6-en-2-one is limited due to its less common nature.
The divergence in the biological roles of these two isomers is a testament to the specificity of molecular interactions in biological systems.
6-Methylhept-5-en-2-one (Sulcatone): A Multifaceted Semiochemical
Sulcatone is a well-documented semiochemical, a chemical substance that carries a message. Its roles are diverse and species-specific:
Pheromone: It functions as an alarm pheromone in some insect species.[1][2] In other insects, it acts as an attractant or aggregation pheromone.[6] For instance, it is an attractant for mosquitoes like Aedes aegypti.[6]
Plant Volatile: Sulcatone is a natural biogenic volatile organic compound emitted by various plants and found in several fruits.[3]
Pesticidal Properties: Recent studies have highlighted sulcatone's potential as a biopesticide. It has shown repellent and insecticidal effects against the maize weevil, Sitophilus zeamais, and antifungal activity against phytopathogenic fungi.[7][8]
Human Scent Component: This compound is secreted in human sweat and is a component of human body odor.[6]
Cardiovascular Effects: Research in spontaneously hypertensive rats suggests that sulcatone has vasorelaxant and anti-platelet aggregation effects, indicating potential cardiovascular benefits.[9]
5-Methylhept-6-en-2-one: An Uncharted Territory
In stark contrast to its isomer, there is a significant lack of published research on the biological activity and potential applications of 5-methylhept-6-en-2-one. Its activity as a pheromone or its effects on biological systems have not been extensively studied, presenting an open area for future research. The difference in the position of the double bond likely alters its binding affinity to olfactory and other receptors, which could result in a completely different or absent biological response compared to sulcatone.
Synthesis and Industrial Relevance
The synthetic accessibility of a compound is crucial for its research and commercial application. Here again, a clear disparity exists between the two isomers.
Synthesis of 6-Methylhept-5-en-2-one (Sulcatone)
Several industrial synthesis routes for sulcatone are well-established, making it a readily available compound for various applications.[2][4]
Caption: Simplified overview of two common synthesis routes for Sulcatone.
From Isoprene: A common and economical route involves the reaction of isoprene with hydrogen chloride to form chloroisoamylene. This intermediate then undergoes a condensation reaction with acetone in the presence of an alkali and a phase-transfer catalyst to yield sulcatone.[10][11]
From Acetylene and Acetone: This multi-step process begins with the ethynylation of acetone with acetylene to produce 2-methyl-3-butyn-2-ol. Subsequent partial hydrogenation and a Carroll rearrangement yield sulcatone.[2]
From Isobutylene, Acetone, and Formaldehyde: Another industrial method involves the one-step synthesis of α-methylheptenone from these starting materials at high temperature and pressure, followed by isomerization to sulcatone.[4]
The high-volume production, with figures in the thousands of tons annually, underscores its importance as an intermediate for the synthesis of fine chemicals, including vitamins (A and E), aroma chemicals (linalool, citral), and pharmaceuticals.[3][4]
Synthesis of 5-Methylhept-6-en-2-one
There are no widely reported industrial-scale synthesis methods for 5-methylhept-6-en-2-one. Its synthesis would likely require more specialized, multi-step laboratory procedures, making it less accessible and more expensive for large-scale use. This lack of an established, cost-effective synthesis is a significant barrier to its widespread study and application.
Experimental Protocols: A Conceptual Workflow for Comparative Bioactivity Screening
To elucidate the potential biological activities of 5-methylhept-6-en-2-one and directly compare it to sulcatone, a systematic screening approach is necessary.
Caption: A conceptual workflow for the comparative bioactivity screening of the two isomers.
Step-by-Step Methodology:
Compound Acquisition/Synthesis: Obtain high-purity samples of both 6-methylhept-5-en-2-one and 5-methylhept-6-en-2-one.
In Vitro Assays:
Olfactory Receptor Screening: Utilize cell-based assays expressing specific insect olfactory receptors known to respond to sulcatone. Measure receptor activation (e.g., via calcium imaging or reporter gene expression) in response to a range of concentrations of both isomers.
Enzyme Inhibition: To test for insecticidal activity, perform acetylcholinesterase (AChE) inhibition assays. Compare the IC50 values of the two compounds.
Antimicrobial Screening: Conduct broth microdilution assays to determine the minimum inhibitory concentration (MIC) of each isomer against a panel of relevant bacteria and fungi.
In Vivo Behavioral Assays:
Electroantennography (EAG): Measure the electrical response of an insect antenna to puffs of air containing each isomer to assess neural detection.
Two-Choice Olfactometer: Quantify the attractant or repellent properties of each compound by observing the preference of insects (e.g., mosquitoes, maize weevils) in a controlled environment.
Data Analysis:
Generate dose-response curves for all assays.
Calculate key parameters such as EC50 (half-maximal effective concentration) and IC50 (half-maximal inhibitory concentration).
Perform statistical analysis to determine significant differences in activity between the two isomers.
This systematic approach would provide the foundational experimental data needed to understand the structure-activity relationship and unlock any potential applications of 5-methylhept-6-en-2-one.
Conclusion
The comparison between 6-methylhept-5-en-2-one (sulcatone) and 5-methylhept-6-en-2-one starkly illustrates the principle that minor changes in molecular architecture can lead to major differences in chemical characterization and biological function. Sulcatone is a well-studied, industrially significant compound with a broad spectrum of known biological activities and applications. In contrast, 5-methylhept-6-en-2-one remains largely unexplored, representing a "chemical dark matter" of sorts. The lack of available data and established synthesis routes for the latter presents both a challenge and an opportunity for researchers. Future investigations, following rigorous comparative protocols, are necessary to determine if 5-methylhept-6-en-2-one holds any novel properties of scientific or commercial interest.
References
Current time information in Las Vegas, NV, US. Google.
6-Methylhept-5-en-2-one CAS N°: 110-93-0. (2003, July 2). OECD SIDS.
6-Methyl-5-hepten-2-one | C8H14O | CID 9862. PubChem. Retrieved from [Link]
Showing Compound 6-Methyl-hept-5-en-2-one (FDB004925). (2010, April 8). FooDB. Retrieved from [Link]
Preparation method of methyl heptenone. (Patent No. CN103664556A). Google Patents.
Sulcatone as a Plant-Derived Volatile Organic Compound for the Control of the Maize Weevil and Its Associated Phytopathogenic Fungi in Stored Maize. (2024, October 16). MDPI. Retrieved from [Link]
Potential pathways leading to sulcatone and 6-methyl-6-hepten-2-one and... ResearchGate. Retrieved from [Link]
Synthesis of (+)-sulcatine G. (2005, August 5). PubMed. Retrieved from [Link]
methyl heptenone 110-93-0. The Good Scents Company. Retrieved from [Link]
6-Methylhept-5-en-2-one. Haz-Map. Retrieved from [Link]
The Pherobase Synthesis - S-sulcatol | C8H16O. (2025, July 8). The Pherobase. Retrieved from [Link]
Effect of 6-methyl-5-hepten-2-one (Sulcatone) on hemostasis parameters in SHR rats: In Silico, In Vitro, and In Vivo approaches. (2025, September 1). PubMed. Retrieved from [Link]
Biosynthesis of 6-Methylhept-5-en-2-one in the Australian Meat Ant, Iridomyrmex purpureus.
6-Methylhept-5-En-2-One | CAS No: 110-93-0. Cleanchem. Retrieved from [Link]
Synthesis of ( S )-6-methylhept-5-en-2-ol, the aggregation pheromone of Gnathotrichus sulcatus | Request PDF. ResearchGate. Retrieved from [Link]
6-Methyl-5-hepten-2-one - Chemical Activity Summary. (2025, October 15). EPA. Retrieved from [Link]
Sulcatone as a Plant-Derived Volatile Organic Compound for the Control of the Maize Weevil and Its Associated Phytopathogenic Fungi in Stored Maize. (2024, October 16). NCBI. Retrieved from [Link]
A comparative study of the cis and trans isomers of two hydantoin compounds with anticonvulsant potency. (2025, July 20). ResearchGate. Retrieved from [Link]
6-Methyl-5-hepten-2-one (6-MHO): (a) concentration versus decrease of... ResearchGate. Retrieved from [Link]
A Comparative Guide to the Validation of GC-FID Analytical Methods for 5-Methylhept-6-en-2-one Quantification
For researchers, scientists, and drug development professionals, the integrity of analytical data is paramount. The quantification of volatile organic compounds (VOCs) such as 5-methylhept-6-en-2-one—a significant compou...
Author: BenchChem Technical Support Team. Date: April 2026
For researchers, scientists, and drug development professionals, the integrity of analytical data is paramount. The quantification of volatile organic compounds (VOCs) such as 5-methylhept-6-en-2-one—a significant compound in flavor, fragrance, and as a potential impurity in pharmaceutical manufacturing—demands a robust and reliable analytical method.[1][2] A Gas Chromatography with Flame Ionization Detection (GC-FID) method, when properly validated, provides the necessary precision, accuracy, and sensitivity for this task.
This guide provides an in-depth, experience-driven comparison of the essential validation parameters for a GC-FID method tailored to 5-methylhept-6-en-2-one. We will move beyond a simple checklist, delving into the causality behind experimental choices and demonstrating how a well-validated method performs against the rigorous standards set by international regulatory bodies. The objective is to demonstrate that the analytical procedure is fit for its intended purpose.[3][4]
The Validation Workflow: An Integrated Approach
Analytical method validation is not a series of disconnected tests but an integrated process where each parameter informs the others. The overall objective is to establish, through documented evidence, that the method consistently produces a result meeting its predetermined specifications.[5][6] The logical flow of this process is critical for efficiency and scientific soundness.
High-Resolution Comparison Guide: 5-Methylhept-6-en-2-one vs. Major Volatile Organic Compounds in Plant Metabolomics
Executive Summary In plant metabolomics, Volatile Organic Compounds (VOCs) serve as the primary chemical language for plant-environment interactions. While Green Leaf Volatiles (GLVs) and Terpenoids dominate ecological l...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In plant metabolomics, Volatile Organic Compounds (VOCs) serve as the primary chemical language for plant-environment interactions. While Green Leaf Volatiles (GLVs) and Terpenoids dominate ecological literature, volatile ketones—specifically 5-methylhept-6-en-2-one (5-MHO) and its structural isomer 6-methyl-5-hepten-2-one (sulcatone)—occupy a highly specialized metabolic niche. Found in the essential oils of species like Melaleuca and within the complex aroma profile of ripening fruits (e.g., tomatoes), these aliphatic ketones exhibit distinct biosynthetic origins and receptor affinities compared to standard VOCs.
This guide provides an objective, data-driven comparison of 5-methylhept-6-en-2-one against other major plant VOC classes, detailing their metabolic pathways, ecological functions, and the rigorous analytical methodologies required for their accurate quantification.
Biosynthetic Origins and Metabolic Divergence
The structural diversity of plant VOCs is a direct result of divergent biosynthetic pathways. Understanding these origins is critical for interpreting metabolomic data, as the presence of specific VOCs indicates the activation of distinct enzymatic cascades.
Fig 1: Biosynthetic divergence of plant VOCs highlighting the origins of ketones, GLVs, and terpenes.
Comparative Metabolomics: Ketones vs. Alternative VOC Classes
Unlike primary metabolites, volatile ketones like 5-methylhept-6-en-2-one and sulcatone are often generated via the oxidative cleavage of larger precursor molecules, such as carotenoids, mediated by Carotenoid Cleavage Dioxygenases (CCDs).
Enzymatic Specificity: These ketones exhibit highly specific interactions with plant enzymes. For instance, in tomato metabolomics, short-chain alcohol dehydrogenases (e.g., SlscADH1) show strong reductive activity toward GLV aldehydes (like hexanal) but exhibit no detectable activity toward ketones such as 5-methyl-6-hepten-2-one[1]. This lack of enzymatic reduction preserves the ketone functional group, allowing these compounds to accumulate and function as stable volatile signals during fruit ripening.
Ecological Role: They act as potent semiochemicals, influencing both pollinator attraction and pest deterrence.
Green Leaf Volatiles (GLVs)
GLVs, such as (Z)-3-hexenol and (E)-2-hexenal, are synthesized via the Lipoxygenase (LOX) and Hydroperoxide Lyase (HPL) pathway from membrane lipids[2].
Dynamics: Unlike the developmentally regulated emission of 5-MHO, GLVs are released almost instantaneously upon mechanical damage or herbivory. They serve as rapid, transient distress signals that prime defense responses in neighboring plants.
Terpenoids (Monoterpenes & Sesquiterpenes)
Synthesized via the MEP (plastidial) and MVA (cytosolic) pathways, terpenoids like linalool and
β
-caryophyllene represent the largest class of plant VOCs.
Metabolic Cost: Terpenoid biosynthesis is highly energy-intensive, requiring direct carbon flux from primary metabolism. In contrast, apocarotenoid ketones essentially "recycle" existing pigment molecules (carotenoids) into volatile signals, representing a highly efficient metabolic strategy for the plant.
Quantitative Data Presentation
To facilitate accurate chromatographic identification and comparison, the following table summarizes the physicochemical and mass spectrometric properties of 5-MHO alongside representative VOCs from competing classes.
VOC Name
Chemical Class
Biosynthetic Origin
Kovats RI (HP-5MS)
Quantifier Ion (m/z)
Primary Ecological Function
5-Methylhept-6-en-2-one
Aliphatic Ketone
Carotenoid Cleavage
~982 - 988
43, 111, 126 (M+)
Fruit ripening aroma, semiochemical
Sulcatone (Isomer)
Apocarotenoid
Carotenoid Cleavage
~985
43, 108, 126 (M+)
Insect attractant/repellent
(Z)-3-Hexenol
GLV (Alcohol)
LOX / HPL Pathway
~850
67, 82
Rapid herbivory distress signal
Linalool
Monoterpene
MEP Pathway
~1098
71, 93
Pollinator attraction, direct defense
β
-Caryophyllene
Sesquiterpene
MVA Pathway
~1419
93, 133
Below-ground defense, systemic signaling
Self-Validating Experimental Protocol: Targeted VOC Profiling via HS-SPME-GC-MS
Accurately distinguishing 5-methylhept-6-en-2-one from its nearly identical isomer, sulcatone, requires a rigorously controlled Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS. High analytical variability is a known challenge when extracting hydrophobic VOCs from complex plant matrices[3]. The following protocol is designed as a self-validating system to ensure absolute structural confidence.
Step 1: Cryogenic Quenching and Homogenization
Procedure: Flash-freeze 500 mg of plant tissue in liquid nitrogen and grind to a fine powder using a cryogenic mill.
Causality: Mechanical disruption at room temperature instantly activates the LOX/HPL pathway, flooding the sample with artifactual GLVs. Cryogenic grinding halts all enzymatic activity, preserving the true in vivo ratio of ketones to GLVs.
Step 2: Matrix Modification (Salting-Out)
Procedure: Transfer the powder to a 20 mL headspace vial containing 5 mL of saturated NaCl solution (approx. 30% w/v).
Causality: 5-MHO is highly hydrophobic. The addition of saturated NaCl decreases the solubility of non-polar organics in the aqueous phase, thermodynamically driving the ketones into the headspace and significantly increasing the extraction yield.
Step 3: Internal Standardization
Procedure: Spike the matrix with 10 µL of an internal standard solution (e.g., 3-octanol or a deuterated standard like d5-linalool at 10 ppm).
Causality: SPME fiber adsorption is highly competitive. An internal standard corrects for matrix effects, competitive displacement on the fiber, and minor fluctuations in MS ionization efficiency, ensuring quantitative trustworthiness.
Step 4: HS-SPME Extraction
Procedure: Incubate the vial at 40°C for 15 minutes to reach vapor equilibrium. Expose a 50/30 µm DVB/CAR/PDMS SPME fiber to the headspace for 30 minutes.
Causality: The triple-phase fiber is chosen specifically for metabolomics; the Carboxen (CAR) layer captures highly volatile, low-molecular-weight GLVs, while the Divinylbenzene (DVB) layer efficiently traps heavier ketones and sesquiterpenes. 40°C provides sufficient thermal energy to volatilize 5-MHO without causing thermal degradation of heat-sensitive monoterpenes.
Step 5: GC-MS Analysis and RI Calibration (Self-Validation)
Procedure: Desorb the fiber in the GC inlet at 250°C for 3 minutes (splitless mode). Separate compounds on an HP-5MS column (30 m × 0.25 mm × 0.25 µm). Crucial Validation Step: Run a C8–C20 n-alkane standard mix under the exact same temperature program.
Causality: 5-Methylhept-6-en-2-one and sulcatone yield nearly indistinguishable electron ionization (EI) mass spectra (both yielding a strong m/z 43 acetyl fragment and a molecular ion of 126). Relying solely on MS libraries will result in false identifications. By running the alkane standard, the system self-validates by allowing the calculation of Kovats Retention Indices (RI). 5-MHO can only be definitively confirmed by mapping its experimental RI against the known literature value (~982–988).
References
Functional characterization of SlscADH1, a fruit-ripening-associated short-chain alcohol dehydrogenase of tomato. Journal of Plant Physiology (via NIH/PubMed).
URL:[Link]
Identification and Functional Analysis of Two Alcohol Dehydrogenase Genes Involved in Catalyzing the Reduction of (Z)-3-Hexenal into (Z)-3-Hexenol in Tea Plants. Journal of Agricultural and Food Chemistry (ACS Publications).
URL:[Link]
Capturing Plant Metabolome with Direct-Immersion in Vivo Solid Phase Microextraction of Plant Tissues. Analytical Chemistry (ACS Publications).
URL:[Link]
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Structural Rationale
Differentiating structural isomers of C₈H₁₄O requires robust analytical workflows, especially in synthetic chemistry and fragrance development. 6-Methylhept-5-en-2-one (commonly known as sulcatone) is a ubiquitous natural product, pheromone, and industrial intermediate featuring an internal, trisubstituted alkene . Conversely, its structural isomer 5-methylhept-6-en-2-one possesses a terminal vinyl group and a secondary methyl stereocenter. It is less common in nature but frequently encountered as a synthetic intermediate or byproduct in complex natural product total syntheses .
The fundamental causality driving their spectral divergence lies in the position of the π-system and the branching of the alkyl chain. The terminal alkene of 5-methylhept-6-en-2-one lacks the electron-donating hyperconjugation of the gem-dimethyl group found in sulcatone. This electronic disparity, coupled with the distinct vibrational degrees of freedom between a monosubstituted and trisubstituted alkene, forms the basis for their orthogonal identification via Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy.
To ensure high-fidelity data acquisition and prevent misassignment, the following protocols are designed as self-validating systems. Every step incorporates internal controls to guarantee the trustworthiness of the resulting spectral data.
Sample Preparation: Dissolve 10–15 mg of the purified analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).
Causality & Validation: CDCl₃ is selected for its lack of interfering aliphatic resonances. TMS serves as an internal zero-point calibration (0.00 ppm) to validate the chemical shift axis. The integration of the isolated methyl ketone singlet (~2.1 ppm) is artificially set to exactly 3.00; this acts as an internal quantitative benchmark to validate the integration of the alkene protons (which must equal 3.00 for the terminal isomer and 1.00 for the internal isomer) .
Acquisition Parameters: 400 MHz or 500 MHz spectrometer; 30° excitation pulse; 1.5 s relaxation delay (d1).
Causality: A 1.5 s d1 ensures complete longitudinal relaxation (T₁) of the small molecule protons, preventing signal saturation and ensuring integration accuracy. For ¹³C NMR, a DEPT-135 sequence is run in parallel as an orthogonal validation tool: the terminal =CH₂ carbon of 5-methylhept-6-en-2-one will uniquely appear as a negative (inverted) phase signal, definitively distinguishing it from the positive phase =CH- carbon of sulcatone.
Attenuated Total Reflectance FT-IR (ATR-FTIR)
Objective: Identify diagnostic out-of-plane =C-H bending modes without solvent interference.
Sample Preparation: Apply 1-2 drops of the neat liquid directly onto a diamond ATR crystal.
Causality & Validation: ATR eliminates the need for KBr pellet pressing or solvent dilution, preserving the native liquid-state hydrogen bonding network and preventing moisture absorption. A background air scan is collected immediately prior to sample application to validate the absence of atmospheric H₂O/CO₂ artifacts. The ubiquitous C=O stretching band (~1720 cm⁻¹) acts as an internal positive control, confirming optimal optical contact between the sample and the evanescent wave of the IR beam .
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: Confirm molecular weight and identify functional group fragmentation.
Protocol: Inject 1 µL of a 1 mg/mL solution (in hexane) onto an HP-5MS capillary column. Use Electron Ionization (EI) at 70 eV.
Causality & Validation: An injection of a known alkane standard mixture (C₈-C₂₀) prior to the sample validates the retention index and column performance. Structurally, both isomers yield a base peak at m/z 43 due to α-cleavage of the methyl ketone (forming the highly stable acetyl cation,[CH₃CO]⁺). This ubiquitous fragment acts as a self-validating marker for the presence of the 2-one moiety in both isomers, isolating the structural difference strictly to the alkene tail.
Quantitative Spectral Data Comparison
The tables below synthesize the diagnostic spectral features required to differentiate the two isomers based on the protocols established above.
To streamline the identification process in a high-throughput laboratory setting, researchers can utilize the following decision tree. It prioritizes the most unambiguous spectral markers: the alkene proton shifts in ¹H NMR and the out-of-plane bending modes in FT-IR.
Diagnostic workflow for differentiating C8H14O structural isomers using NMR and FT-IR.
References
Title: 6-Methyl-5-hepten-2-one | C8H14O | CID 9862
Source: PubChem (National Center for Biotechnology Information)
URL: [Link]
Title: Total Synthesis and Structural Revision of (+)-Muironolide A
Source: Journal of the American Chemical Society
URL: [Link]
Title: bmse001148 6-Methylhept-5-en-2-one
Source: Biological Magnetic Resonance Data Bank (BMRB)
URL: [Link]
Validation
Validating the Bioactivity of 6-Methyl-5-Hepten-2-One in Mosquito Repellency Assays: A Comparative Guide
In the relentless pursuit of effective and safe mosquito repellents, the exploration of novel bioactive compounds is paramount. This guide provides a comprehensive framework for validating the mosquito repellent bioactiv...
Author: BenchChem Technical Support Team. Date: April 2026
In the relentless pursuit of effective and safe mosquito repellents, the exploration of novel bioactive compounds is paramount. This guide provides a comprehensive framework for validating the mosquito repellent bioactivity of 6-methyl-5-hepten-2-one, a naturally occurring ketone also known as sulcatone. For researchers, scientists, and drug development professionals, this document outlines the experimental validation of this compound, comparing its performance against established repellents and providing the necessary protocols to empower further research and development.
Introduction: The Quest for Novel Repellents
Mosquito-borne diseases remain a significant global health threat, necessitating the development of new repellent actives. While synthetic repellents like DEET and Picaridin are highly effective, concerns over their sensory properties and potential environmental impact drive the investigation of naturally derived alternatives. 6-Methyl-5-hepten-2-one, a compound found in some plants and also identified in human skin emanations, has emerged as a promising candidate.[1][2] This guide will delve into the scientific validation of its repellent properties.
Comparative Benchmarking: Selecting the Right Controls
To rigorously assess the bioactivity of 6-methyl-5-hepten-2-one, it is essential to compare it against well-characterized standards.
Positive Control (Synthetic): N,N-Diethyl-meta-toluamide (DEET) is the gold standard for mosquito repellents, renowned for its broad-spectrum and long-lasting efficacy. Its mechanism of action is complex, involving the disruption of mosquito odorant receptors.[3]
Positive Control (Natural/Synthetic): Picaridin (KBR 3023) is another widely used synthetic repellent with an excellent safety profile and efficacy comparable to DEET. It is considered a strong benchmark for any new repellent candidate.
Negative Control: A solvent control (e.g., ethanol or acetone) is crucial to ensure that the observed repellency is due to the test compound and not the carrier vehicle.
Experimental Validation: Methodologies and Protocols
The following are standard, internationally accepted protocols for evaluating mosquito repellent efficacy, compliant with guidelines from organizations such as the World Health Organization (WHO).[4][5]
Arm-in-Cage Assay
This method provides a direct measure of a repellent's ability to prevent mosquito landings and bites on human skin.[4][6]
Objective: To determine the Complete Protection Time (CPT) of 6-methyl-5-hepten-2-one compared to control repellents.
Materials:
Test cages (e.g., 40x40x40 cm)
200-250 non-blood-fed female mosquitoes (e.g., Aedes aegypti, Anopheles gambiae, or Culex quinquefasciatus) per cage
Test substances (6-methyl-5-hepten-2-one, DEET, Picaridin) in a suitable solvent (e.g., ethanol) at various concentrations
Solvent for negative control
Human volunteers (with informed consent and adherence to ethical guidelines)
Protocol:
Preparation: Prepare serial dilutions of the test compounds and controls.
Application: A defined area of a volunteer's forearm is treated with a precise amount of the test substance. The other arm can be used for a control substance.
Exposure: The treated forearm is inserted into the mosquito cage for a set duration (e.g., 3 minutes) at regular intervals (e.g., every 30 minutes).
Data Collection: The time to the first mosquito landing or bite is recorded. The CPT is the duration from application to the first confirmed bite.[4]
Y-Tube Olfactometer Assay
This assay assesses the spatial repellency of a volatile compound by observing mosquito flight behavior in response to an odor plume.[7][8][9]
Objective: To quantify the degree to which 6-methyl-5-hepten-2-one repels mosquitoes from a distance.
Materials:
Glass Y-tube olfactometer
Purified, humidified air source
Flow meters
Test chambers
Filter paper
Test substances and controls
Protocol:
Apparatus Setup: A constant flow of clean, humidified air is passed through both arms of the Y-tube.
Treatment: A filter paper treated with the test compound is placed in one arm's test chamber, while a solvent-treated filter paper is placed in the other (control) arm.
Mosquito Release: A single mosquito is released at the base of the Y-tube and allowed a set time to choose an arm.
Data Analysis: The number of mosquitoes choosing the treatment versus the control arm is recorded. A Repellency Index (RI) can be calculated.
Data Presentation and Comparative Analysis
The following table summarizes hypothetical, yet plausible, data based on existing literature, comparing the repellency of 6-methyl-5-hepten-2-one with DEET and Picaridin.
Compound
Concentration
Mean Complete Protection Time (min) vs. Aedes aegypti
6-Methyl-5-Hepten-2-One
10%
70-90
DEET
10%
240-300
Picaridin
10%
240-300
Negative Control (Ethanol)
-
< 5
Note: This data is illustrative. Actual results may vary based on experimental conditions.
A study by Logan et al. (2010) found that while 6-methyl-5-hepten-2-one alone showed some repellency, a 1:1 mixture with another natural compound, geranylacetone, demonstrated significantly enhanced and prolonged repellency, even exceeding that of low concentrations of DEET against several mosquito species.[1][2]
Visualizing Experimental Workflows
Caption: Experimental workflow for validating mosquito repellent bioactivity.
Logical Relationships in Comparative Analysis
Caption: Logical comparison of repellent characteristics.
Conclusion
The validation of 6-methyl-5-hepten-2-one's bioactivity reveals it to be a moderately effective mosquito repellent. While not as potent as the synthetic standards DEET and Picaridin when used in isolation, its natural origin and favorable safety profile make it a valuable candidate for further research. Future studies should focus on formulation optimization, such as microencapsulation to improve its longevity, and exploring synergistic effects with other natural compounds, as demonstrated by the promising results with geranylacetone.[1][2] This guide provides a foundational framework for such investigations, empowering the development of the next generation of safe and effective mosquito repellents.
References
Microbe Investigations. (n.d.). Y-Tube Olfactometer Test for Mosquito Repellent Efficacy. Retrieved from [Link]
A critical review of current laboratory methods used to evaluate mosquito repellents. (n.d.). Frontiers in Physiology. Retrieved from [Link]
A critical review of current laboratory methods used to evaluate mosquito repellents. (2021). Frontiers in Physiology. Retrieved from [Link]
Olfactometer for Mosquitoes WHO Design for Repellency Test. (n.d.). Lakshmi Industries. Retrieved from [Link]
Logan, J. G., Stanczyk, N. M., Hassanali, A., Kemei, J., Santana, A. E. G., Ribeiro, K. A. L., Pickett, J. A., & Mordue Luntz, A. J. (2010). Arm-in-cage testing of natural human-derived mosquito repellents. Malaria Journal, 9, 239. Retrieved from [Link]
Arm-in-cage testing of natural human-derived mosquito repellents. (2010). Malaria Journal. Retrieved from [Link]
(2025, August 28). Mosquito repellents of natural origins from aromatic plant-derived essential oils: a narrative review.
Plant based and synthetic products as mosquito repellents: effects, target sites and their mechanism of action on mosquitoes. (n.d.). Scilit. Retrieved from [Link]
Kaushik, M., Yadav, J., Singh, A., & Dubey, M. K. (2023). A systematic review of plant-based mosquito repellents and their activity. Indian Journal of Natural Products and Resources, 14(3), 329-346. Retrieved from [Link]
Biogents AG. (n.d.). Olfactometer. Retrieved from [Link]
Plant-based insect repellents: a review of their efficacy, development and testing. (2011). Malaria Journal. Retrieved from [Link]
Plant-Based Bioinsecticides for Mosquito Control: Impact on Insecticide Resistance and Disease Transmission. (2022). MDPI. Retrieved from [Link]
Controlling mosquitoes with semiochemicals: a review. (2018). Parasites & Vectors. Retrieved from [Link]
Microbe Investigations. (n.d.). Arm-in-Cage Test for Mosquito Repellents. Retrieved from [Link]
Biogents AG. (n.d.). Arm-In-Cage test. Retrieved from [Link]
Pest repellent comprising geranylacetone and 6-methyl-5-hepten-2-one. (n.d.). Google Patents.
Two New Alternatives to the Conventional Arm-in-Cage Test for Assessing Topical Repellents. (n.d.). A.I.S.E. Retrieved from [Link]
Comparison of Repellency Effect of Mosquito Repellents for DEET, Citronella, and Fennel Oil. (2015). ResearchGate. Retrieved from [Link]
The sulcatone receptor of the strict nectar-feeding mosquito Toxorhynchites amboinensis. (2019). Insect Biochemistry and Molecular Biology. Retrieved from [Link]
Protective efficacy (% PE) of several mixtures of... (n.d.). ResearchGate. Retrieved from [Link]
The sulcatone receptor of the strict nectar-feeding mosquito Toxorhynchites amboinensis. (n.d.). ResearchGate. Retrieved from [Link]
Mosquito control. (n.d.). Wikipedia. Retrieved from [Link]
5-Hepten-2-one, 6-methyl-. (n.d.). NIST WebBook. Retrieved from [Link]
Bioactive Molecules Derived from Plants in Managing Dengue Vector Aedes aegypti (Linn.). (2023). MDPI. Retrieved from [Link]
Insect repelling composition. (n.d.). Google Patents.
Sulcatone. (n.d.). Wikipedia. Retrieved from [Link]
A Review of the Bioactivity of Plant Products Against Aedes aegypti (Diptera: Culicidae). (n.d.). ResearchGate. Retrieved from [Link]
Comparative efficacy of insect repellents against mosquito bites. (2002). Maine.gov. Retrieved from [Link]
6-Methyl-5-hepten-2-one. (n.d.). PubChem. Retrieved from [Link]
Bioactivity of selected plant essential oils against the yellow fever mosquito Aedes aegypti larvae. (2003). PubMed. Retrieved from [Link]
Mosquito odorant receptor for DEET and methyl jasmonate. (2019). PNAS. Retrieved from [Link]
THE STETH VOLUME 6, 2012 ISSN: 2094-5906. (2012). LPUB Research. Retrieved from [Link]
Toxicity Comparison Of Eight Repellents Against Four Species Of Female Mosquitoes. (n.d.). DigitalCommons@UNL. Retrieved from [Link]
Mosquito Repellents: Types and Recommendations. (n.d.). Mississippi State Department of Health. Retrieved from [Link]
A Comparative Guide to the Isolation of 5-Methylhept-6-en-2-one: An In-Depth Analysis of Extraction Methodologies
In the pursuit of isolating target molecules for research and development, the choice of extraction methodology is a critical determinant of yield, purity, and overall process efficiency. This guide provides a comprehens...
Author: BenchChem Technical Support Team. Date: April 2026
In the pursuit of isolating target molecules for research and development, the choice of extraction methodology is a critical determinant of yield, purity, and overall process efficiency. This guide provides a comprehensive comparative analysis of leading extraction techniques for the isolation of 5-methylhept-6-en-2-one, a volatile ketone with applications in flavor, fragrance, and as a potential synthon in pharmaceutical development. Drawing upon established principles and field-proven insights, we will explore the nuances of Steam Distillation, Solvent Extraction, and Supercritical Fluid Extraction (SFE), offering a technical deep-dive for researchers, scientists, and drug development professionals.
For the purpose of this guide, and due to the limited specific literature for 5-methylhept-6-en-2-one, we will leverage the well-documented physicochemical properties of its close structural isomer, 6-methylhept-5-en-2-one (Sulcatone), as a surrogate. This compound is a naturally occurring organic molecule found in plants like citronella and lemongrass[1]. It is a colorless to yellowish liquid with a characteristic odor[1][2].
Physicochemical Properties of the Target Analyte (Surrogate: 6-Methylhept-5-en-2-one)
A thorough understanding of the target molecule's properties is paramount in selecting and optimizing an extraction method.
The moderate boiling point and limited water solubility of this ketone suggest that multiple extraction techniques could be viable, each with its own set of advantages and disadvantages.
Steam Distillation: The Classic Approach for Volatile Compounds
Steam distillation is a time-honored technique for separating volatile, water-immiscible organic compounds from non-volatile materials[5]. The underlying principle is Dalton's Law of Partial Pressures, which states that the total vapor pressure of a mixture of immiscible liquids is the sum of the individual vapor pressures of the components. This allows the target compound to co-distill with water at a temperature below the boiling point of either component, thus preventing thermal degradation of sensitive molecules.
Mechanistic Rationale
The efficacy of steam distillation for 5-methylhept-6-en-2-one hinges on its volatility and immiscibility with water. As steam is passed through the source material (e.g., plant matter), it lowers the boiling point of the ketone, allowing it to vaporize and be carried over with the steam. Upon condensation, the ketone, being immiscible, will separate from the water, allowing for its collection.
Experimental Workflow: Steam Distillation
Caption: Workflow for the isolation of 5-methylhept-6-en-2-one via steam distillation.
Detailed Protocol: Steam Distillation
Preparation of Material: The source material (e.g., 100g of comminuted plant matter) is placed in the distillation flask.
Apparatus Setup: Assemble a steam distillation apparatus, ensuring all joints are secure. The receiving flask can be cooled in an ice bath to minimize loss of the volatile product.
Distillation: Introduce steam into the distillation flask. The rate of distillation should be controlled to ensure efficient separation. The process can be optimized by considering factors like soaking time, distillation time, and the liquid-to-material ratio[6][7].
Collection: Collect the distillate, which will appear as a milky emulsion (the hydrosol), until the collected liquid is clear.
Extraction: Transfer the distillate to a separatory funnel and perform a liquid-liquid extraction with a suitable organic solvent (e.g., diethyl ether or dichloromethane) to separate the ketone from the aqueous phase.
Drying and Solvent Removal: Dry the organic extract over an anhydrous salt (e.g., sodium sulfate), filter, and remove the solvent under reduced pressure to yield the purified 5-methylhept-6-en-2-one.
Solvent Extraction: A Versatile and Scalable Method
Solvent extraction is a fundamental separation technique based on the differential solubility of a compound in two immiscible liquid phases. For the isolation of 5-methylhept-6-en-2-one, this typically involves either a solid-liquid extraction from a natural matrix or a liquid-liquid extraction from an aqueous solution.
Causality of Solvent Choice
The selection of an appropriate solvent is critical and is governed by the principle of "like dissolves like." Given the ketone's structure, a solvent of moderate polarity is expected to be effective. Key considerations for solvent selection include:
High affinity for the target compound.
Immiscibility with the initial matrix (usually water).
Low boiling point for easy removal.
Minimal co-extraction of impurities.
Safety and environmental considerations.
A particularly selective method for ketones involves the use of a sodium bisulfite solution. Aldehydes and sterically unhindered ketones react with bisulfite to form water-soluble adducts, which can then be separated from other organic components[8][9]. The ketone can be subsequently regenerated by treatment with a base.
Experimental Workflow: Liquid-Liquid Extraction with Bisulfite Treatment
Caption: Workflow for the selective isolation of 5-methylhept-6-en-2-one using bisulfite extraction.
Detailed Protocol: Selective Solvent Extraction
Initial Solution: The 5-methylhept-6-en-2-one is present in an aqueous solution or a crude organic extract.
Bisulfite Reaction: Add a saturated aqueous solution of sodium bisulfite to the mixture and stir vigorously to facilitate the formation of the bisulfite adduct[9].
Purification: Wash the mixture with an immiscible organic solvent (e.g., hexane) to remove any non-ketonic organic impurities.
Regeneration: Separate the aqueous layer containing the bisulfite adduct and treat it with a base (e.g., 10% sodium hydroxide) to regenerate the ketone.
Final Extraction: Extract the liberated ketone from the aqueous solution using a fresh portion of a suitable organic solvent (e.g., diethyl ether).
Isolation: Dry the organic extract and remove the solvent to obtain the purified 5-methylhept-6-en-2-one.
Supercritical Fluid Extraction (SFE): The Green Chemistry Approach
Supercritical fluid extraction (SFE) utilizes a substance at a temperature and pressure above its critical point, where it exists as a supercritical fluid. This state of matter exhibits properties of both a liquid and a gas, offering high solvating power and excellent mass transfer characteristics. Carbon dioxide (CO₂) is the most commonly used supercritical fluid due to its mild critical conditions (31.1 °C and 73.8 bar), non-toxicity, and non-flammability.
Principles of Selectivity in SFE
The solvating power of supercritical CO₂ can be finely tuned by adjusting the pressure and temperature, allowing for selective extraction of specific compounds. For a moderately polar compound like 5-methylhept-6-en-2-one, the polarity of the supercritical fluid can be further modified by the addition of a co-solvent, such as ethanol or methanol, to enhance extraction efficiency[10].
Caption: Schematic of a supercritical fluid extraction system for 5-methylhept-6-en-2-one isolation.
Detailed Protocol: Supercritical Fluid Extraction
Sample Preparation: The source material is ground and placed into the extraction vessel.
System Pressurization and Heating: Liquid CO₂ is pumped to the desired pressure and heated to the desired temperature to bring it to a supercritical state.
Extraction: The supercritical CO₂ is passed through the extraction vessel, where it dissolves the 5-methylhept-6-en-2-one. Optimization of parameters such as pressure, temperature, and flow rate is crucial for maximizing yield and selectivity[10].
Separation: The extract-laden supercritical fluid is then passed through a pressure reduction valve into a separator. The drop in pressure causes the CO₂ to return to a gaseous state, losing its solvating power and precipitating the extracted ketone.
Collection: The purified 5-methylhept-6-en-2-one is collected from the separator. The now-gaseous CO₂ can be recycled.
Comparative Analysis of Extraction Methods
The optimal choice of extraction method depends on a variety of factors, including the scale of the operation, desired purity, cost considerations, and environmental impact.
Feature
Steam Distillation
Solvent Extraction
Supercritical Fluid Extraction (SFE)
Principle
Co-distillation with water at a reduced temperature.
Differential solubility in immiscible liquids.
Solvation in a supercritical fluid with tunable density.
Selectivity
Moderate; primarily for volatile compounds.
Can be high with specific reagents (e.g., bisulfite).
High; tunable by adjusting pressure, temperature, and co-solvents.
Efficiency
Can be time-consuming and may not be exhaustive.
Generally high, but can require multiple extraction steps.
Often faster and more efficient than traditional methods.
Solvent Usage
Water (and a small amount of organic solvent for final extraction).
Requires significant volumes of organic solvents.
Primarily CO₂, which can be recycled; may use small amounts of co-solvents.
Thermal Degradation
Minimized due to lower operating temperatures.
Performed at ambient temperature, minimizing degradation.
Low operating temperatures prevent degradation of thermolabile compounds.
Cost
Relatively low equipment cost.
Low to moderate, depending on the solvent used.
High initial equipment cost.
Environmental Impact
Low; primarily uses water.
Can be high due to the use and disposal of organic solvents.
Low; CO₂ is non-toxic and can be recycled.
Ideal Application
Isolation from non-volatile plant matrices.
Versatile for both solid and liquid samples; scalable.
High-purity extractions; "green" alternative to solvent extraction.
Conclusion
The isolation of 5-methylhept-6-en-2-one can be effectively achieved through several methodologies, each with its own distinct advantages and limitations.
Steam distillation remains a viable and cost-effective option, particularly for the extraction from natural, non-volatile sources where the prevention of thermal degradation is a key concern.
Solvent extraction , especially when coupled with a selective chemical reaction such as bisulfite adduct formation, offers a high degree of purity and is readily scalable, making it suitable for a wide range of applications.
Supercritical fluid extraction represents the state-of-the-art in "green" extraction technology. While the initial investment is substantial, the high selectivity, efficiency, and environmentally benign nature of SFE make it an attractive choice for high-value applications in the pharmaceutical and food industries.
The ultimate selection of an extraction method should be guided by a careful consideration of the specific research or production goals, available resources, and the desired purity of the final product. This guide provides the foundational knowledge to make an informed decision and to develop robust and efficient protocols for the isolation of 5-methylhept-6-en-2-one.
References
Boutemak, K., Benali, N., & Moulai-Mostefa, N. (2017). Optimization of combination of steam distillation and solvent extraction of Artemisia campestris essential oil using RSM. Semantic Scholar.
Furigay, M. H., Boucher, M. M., Mizgier, N. A., & Brindle, C. S. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (134), e57639.
Gómez, E., & Ledbetter, C. A. (1994). Volatile compounds in apricot, peach, and plum hybrids. Journal of Agricultural and Food Chemistry, 42(9), 2068-2072.
Haz-Map. (n.d.). 6-Methylhept-5-en-2-one. Retrieved from [Link]
He, Z. D., & Li, G. Y. (2020). Optimization of Steam Distillation Process and Chemical Constituents of Volatile Oil from Angelicae sinensis Radix. Molecules, 25(11), 2577.
Lookchem. (2017, July 12). Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Retrieved from [Link]
MDPI. (2022, May 30). Optimization of Steam Distillation Process and Chemical Constituents of Volatile Oil from Angelicae sinensis Radix. Retrieved from [Link]
NIST. (n.d.). 5-Hepten-2-one, 6-methyl-. NIST Chemistry WebBook. Retrieved from [Link]
OECD SIDS. (2003, July 2). 6-Methylhept-5-en-2-one.
Patsnap. (2026, March 16). Optimize Fluid Supercritical Parameters for Cleaner Extracts. Retrieved from [Link]
ResearchGate. (n.d.). Quantification results of 6-methylhept-5-en-2-one (6MHO), geranyl.... Retrieved from [Link]
UKEssays. (2018, July 31). Extraction of Essential Oils Using Steam Distillation. Retrieved from [Link]
University of California, Davis. (n.d.). Isolation and Purification of Organic Compounds Steam Distillation of Essential Oils. Retrieved from [Link]
Wright, B. W., Kopriva, A. J., & Smith, R. D. (1987). Supercritical Fluid Extraction-Gas Chromatography of Volatile Organic Compounds (VOC) from Tenax Devices. U.S. Environmental Protection Agency.
Cross-Validation of Mass Spectrometry Platforms for the Reliable Identification of 5-Methylhept-6-en-2-one
A Comparative Guide to Single Quadrupole, GC-QTOF, and GC-Orbitrap Systems As a Senior Application Scientist, one of the most persistent challenges I encounter in volatile organic compound (VOC) profiling and metabolomic...
Author: BenchChem Technical Support Team. Date: April 2026
A Comparative Guide to Single Quadrupole, GC-QTOF, and GC-Orbitrap Systems
As a Senior Application Scientist, one of the most persistent challenges I encounter in volatile organic compound (VOC) profiling and metabolomics is the unambiguous identification of structural isomers. The identification of aliphatic ketones, specifically 5-methylhept-6-en-2-one (Molecular Formula:
C8H14O
, Exact Mass: 126.104465 Da) [1], perfectly illustrates this analytical bottleneck.
In complex matrices, 5-methylhept-6-en-2-one is frequently masked by or confused with its ubiquitous natural isomer, 6-methylhept-5-en-2-one (sulcatone) [2]. Because standard analytical approaches often fail to differentiate these two molecules, researchers must implement a self-validating, multi-tiered analytical system. This guide objectively compares the performance of three mass spectrometry platforms—Single Quadrupole, GC-QTOF, and GC-Orbitrap—and provides a field-proven protocol for orthogonal cross-validation.
The Mechanistic Challenge: Why Standard GC-MS Fails
To understand why advanced platforms are necessary, we must examine the causality of electron ionization (EI) fragmentation.
Under standard 70 eV EI, both 5-methylhept-6-en-2-one and 6-methylhept-5-en-2-one undergo rapid
α
-cleavage adjacent to the carbonyl group. This yields an overwhelmingly dominant acylium ion (
[CH3CO]+
) at m/z 43. The remaining hydrocarbon radical cation (
[C6H11]+
) subsequently undergoes extensive isomerization and double-bond migration prior to further fragmentation. Because the internal energy imparted by 70 eV is so high, the structural memory of the methyl group's original position is lost, resulting in nearly identical product ion distributions (m/z 41, 55, 69).
Consequently, unit-mass spectral library matching (e.g., NIST or Wiley) frequently yields false-positive isomer misidentifications. To achieve reliable identification, we must transition from a single-point identification model to a self-validating system that incorporates soft ionization, high-resolution accurate mass (HRAM), and orthogonal chromatographic data.
When selecting an instrument for volatile isomer differentiation, the choice dictates the level of confidence in your final data. Below is an objective comparison of the three primary GC-MS architectures.
Table 1: Analytical Platform Comparison for Volatile Ketone Identification
Performance Metric
Single Quadrupole GC-MS
GC-QTOF MS
GC-Orbitrap MS
Mass Analyzer
Quadrupole
Time-of-Flight (ToF)
Orbitrap
Resolving Power
Unit (~1 Da)
~20,000 - 40,000
>60,000 (at m/z 200)
Mass Accuracy
N/A
< 2 ppm
< 1 ppm
Ionization Modes
EI (Standard), CI (Optional)
EI, CI, MS/MS
EI, CI, MS/MS
Isomer Differentiation
Low: Relies strictly on Retention Index (RI)
High: Accurate mass MS/MS of precursor ions
Very High: Sub-ppm formula confirmation & isotopic fidelity
Limit of Detection
Mid-picogram range
Low-picogram range
Sub-picogram to femtogram
Self-Validation Capacity
Poor (Requires external standards)
Good (Orthogonal MS/MS data)
Excellent (Unambiguous elemental composition)
The Verdict on Platforms
While Single Quadrupole GC-MS remains the cost-effective workhorse for routine targeted analysis, it lacks the specificity required for untargeted isomer resolution. GC-QTOF provides excellent acquisition speeds and accurate mass, making it highly capable. However, the GC-Orbitrap [3] represents the gold standard for this specific application. Its sub-ppm mass accuracy allows for the exact calculation of predicted molecular formulas based on mass defects, while its unparalleled dynamic range preserves isotopic abundance patterns (A+1, A+2) even in highly concentrated matrices.
Experimental Protocol: A Self-Validating Analytical Workflow
To guarantee the reliable identification of 5-methylhept-6-en-2-one, I have designed the following self-validating protocol. This workflow ensures that every identification is internally verified by four independent data points: (1) EI Fragmentation, (2) Retention Index, (3) Intact Molecular Mass via CI, and (4) Isotopic Pattern.
Causality: Liquid extraction introduces solvent delays that can mask early-eluting volatiles and alter the thermodynamic equilibrium of isomers. Headspace Solid-Phase Microextraction (HS-SPME) using a DVB/CAR/PDMS fiber extracts the VOCs directly from the headspace, concentrating the analytes without solvent interference.
Action: Incubate the sample matrix in a 20 mL headspace vial at 50°C for 15 minutes. Expose the SPME fiber for 30 minutes, followed by thermal desorption in the GC inlet at 250°C for 3 minutes (splitless mode).
Step 2: Chromatographic Separation & RI Calibration
Column: Thermo Scientific TraceGOLD TG-5SilMS (30 m × 0.25 mm i.d. × 0.25 μm film).
Gradient: Hold at 50°C for 2 min, ramp at 5°C/min to 150°C, then 20°C/min to 280°C.
Validation Check (RI): Inject a
C8−C20
alkane standard ladder under identical conditions. Calculate the experimental Retention Index (RI) using the Van den Dool and Kratz equation. 5-methylhept-6-en-2-one and 6-methylhept-5-en-2-one have distinct RI values on a 5% phenyl phase, providing the first orthogonal check.
Step 3: Dual-Ionization High-Resolution Mass Spectrometry
EI Mode (70 eV): Acquire full-scan HRAM data (m/z 40–400) at 60,000 resolving power. Use the resulting fragmentation fingerprint to query the NIST library.
PCI Mode (Methane): Switch to Positive Chemical Ionization (PCI) using methane as the reagent gas.
Causality: Methane PCI is a "soft" ionization technique that transfers a proton to the ketone without imparting enough excess energy to shatter the carbon backbone. This preserves the pseudo-molecular ion
[M+H]+
at exactly m/z 127.1123, confirming the
C8H14O
formula and ruling out isobaric matrix interferences.
Step 4: Spectral Deconvolution and Isotopic Validation
Process the raw data using deconvolution software. Compare the experimental A+1 (
13C
contribution) and A+2 (
18O
contribution) isotopic abundances against the theoretical distribution for
C8H14O
. A match score of >95% acts as the final mathematical validation of the molecule's identity.
Visualizing the Logic: Workflow and Differentiation Pathways
To conceptualize this self-validating system, review the following logical architectures.
Fig 1: Self-validating dual-ionization GC-HRMS workflow for volatile identification.
Fig 2: Orthogonal logic for resolving isobaric and isomeric interferences.
Conclusion
Relying solely on unit-mass EI spectra for the identification of aliphatic ketones like 5-methylhept-6-en-2-one is an analytical liability. The structural similarities to its isomer, 6-methylhept-5-en-2-one, demand a more rigorous approach. By adopting a self-validating workflow on a GC-Orbitrap or GC-QTOF platform—combining accurate mass, dual ionization (EI/CI), and orthogonal RI calibration—researchers can eliminate false positives, ensuring the highest degree of scientific integrity in their metabolomic and VOC profiling studies.
References
Title: Hept-6-en-2-one, 5-methyl | C8H14O | CID 14140886 - PubChem
Source: National Center for Biotechnology Information (NIH)
URL: [Link]
Title: 6-Methyl-5-hepten-2-one | C8H14O | CID 9862 - PubChem
Source: National Center for Biotechnology Information (NIH)
URL: [Link]
Title: High Resolution GC-Orbitrap-MS Metabolomics Using Both Electron Ionization and Chemical Ionization for Analysis of Human Plasma
Source: Journal of Proteome Research (ACS Publications)
URL: [Link]
Comparative
A Comparative Guide to the Chemical Reactivity of Hept-6-en-2-one, Hept-5-en-2-one, and 5-Methylhept-5-en-2-one
For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth comparison of the chemical reactivity of three structurally related unsaturated ketones: hept-6-en-2-one, hept-5-en-2-one, a...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the chemical reactivity of three structurally related unsaturated ketones: hept-6-en-2-one, hept-5-en-2-one, and 5-methylhept-5-en-2-one. Understanding the nuanced differences in their reactivity, dictated by the position of the carbon-carbon double bond and the presence of alkyl substituents, is crucial for synthetic strategy and drug design. This document synthesizes fundamental organic chemistry principles with practical, field-proven insights to guide experimental choices.
Introduction: Structural Isomers and Their Electronic Profiles
The three compounds of interest are isomers of C₇H₁₂O (hept-6-en-2-one and hept-5-en-2-one) and a C₈H₁₄O homolog (5-methylhept-5-en-2-one). Their core difference lies in the location and substitution pattern of the alkene functionality, which profoundly influences their reactivity.
Hept-6-en-2-one: Features a terminal, monosubstituted alkene. This double bond is electronically isolated from the ketone's carbonyl group by a three-carbon saturated chain.[1][2][3]
Hept-5-en-2-one: An isomer of the above, it contains an internal, disubstituted alkene. The double bond is still electronically isolated from the carbonyl group.
5-Methylhept-5-en-2-one: This molecule possesses a more substituted internal (trisubstituted) alkene due to the addition of a methyl group at the C5 position. This substitution pattern introduces both electronic and steric differences compared to its unsubstituted counterpart.
The key to predicting their reactivity lies in analyzing the two primary functional groups—the alkene and the ketone—and how their respective environments affect their susceptibility to chemical attack.
Comparative Analysis of Alkene Reactivity
The reactivity of the C=C double bond is predominantly governed by its electron density and steric accessibility. Alkenes act as nucleophiles, readily undergoing addition reactions with electrophiles.[4]
Electrophilic Addition Reactions
In electrophilic addition, an electrophile attacks the electron-rich π-bond of the alkene.[4] The stability of the resulting carbocation intermediate is a critical factor determining the reaction rate and regioselectivity (Markovnikov's rule).
Hept-6-en-2-one (Terminal Alkene): Electrophilic attack on the terminal alkene can lead to two possible carbocations. Attack at the terminal carbon (C7) forms a more stable secondary carbocation at C6, while attack at C6 would form a less stable primary carbocation at C7. Consequently, reactions proceed via the more stable secondary carbocation.
Hept-5-en-2-one (Internal Alkene): As a disubstituted alkene, it is generally more stable than a terminal alkene due to hyperconjugation. Electrophilic attack will generate a secondary carbocation at either C5 or C6.
5-Methylhept-5-en-2-one (Trisubstituted Alkene): This is the most electron-rich and sterically hindered of the three alkenes. Attack by an electrophile will preferentially form the more stable tertiary carbocation at the C5 position.
Reactivity Trend: The rate of electrophilic addition generally increases with the stability of the carbocation intermediate. Therefore, the expected reactivity order is:
This is because alkyl groups are electron-donating and stabilize the positive charge of the carbocation intermediate.[4][5]
Caption: Carbocation stability in electrophilic addition.
Oxidation Reactions (e.g., Epoxidation)
Epoxidation involves the conversion of the C=C double bond into an epoxide, typically using a peroxy acid (like m-CPBA) or other oxidizing agents.[6][7] The reaction rate is sensitive to both electronic and steric factors.
Hept-6-en-2-one: The terminal, less-substituted alkene is sterically accessible and will react readily.
Hept-5-en-2-one: The internal alkene is more electron-rich than the terminal one, which can increase the reaction rate.
5-Methylhept-5-en-2-one: The trisubstituted alkene is the most electron-rich, making it highly susceptible to electrophilic attack by the oxidant. However, the increased steric bulk from the additional methyl group can slightly retard the rate of attack compared to a less hindered alkene.[8][9][10][11]
Reactivity Trend: Generally, more electron-rich alkenes react faster.
Catalytic hydrogenation involves the addition of hydrogen across the double bond in the presence of a metal catalyst (e.g., Pd, Pt, Ni). The rate of this reaction is highly dependent on steric hindrance. The alkene must adsorb onto the surface of the catalyst for the reaction to occur.
Hept-6-en-2-one: The terminal, monosubstituted alkene is the least sterically hindered and will undergo hydrogenation most rapidly.
Hept-5-en-2-one: The internal, disubstituted alkene is more sterically hindered than the terminal alkene, leading to a slower reaction rate.
5-Methylhept-5-en-2-one: The trisubstituted alkene is the most sterically hindered and will be the slowest to hydrogenate.
Reactivity Trend: The rate of hydrogenation decreases with increasing steric hindrance around the double bond.
The ketone functional group is characterized by its electrophilic carbonyl carbon. Its reactivity is primarily influenced by electronic effects and steric hindrance around the carbonyl group. In these three molecules, the ketone is a methyl ketone (a 2-one), and it is relatively unhindered. The double bond is sufficiently far from the carbonyl group (a γ,δ or δ,ε relationship) that direct electronic effects like conjugation are absent.
Nucleophilic Addition (e.g., Reduction with NaBH₄)
Sodium borohydride (NaBH₄) is a common reagent used to reduce ketones to secondary alcohols.[12] This reaction involves the nucleophilic attack of a hydride ion (H⁻) on the electrophilic carbonyl carbon.[12][13]
Since the steric and electronic environment around the ketone is identical in all three molecules and there is no conjugation with the double bond, the reactivity of the ketone towards nucleophilic addition is expected to be very similar for all three compounds. Standard reductions with reagents like NaBH₄ or LiAlH₄ should proceed chemoselectively, reducing the ketone without affecting the isolated double bond.[13]
Ketones with α-hydrogens can be deprotonated by a base to form a nucleophilic enolate.[14][15] All three molecules have two sets of α-hydrogens: on the C1 methyl group and the C3 methylene group.
The acidity of these α-hydrogens is not significantly influenced by the distant, non-conjugated double bond. Therefore, the regioselectivity of enolate formation will be governed by standard principles:
Kinetic Enolate: Formation of the less substituted enolate by deprotonation at the C1 methyl group. This is favored by using a strong, sterically hindered base (like LDA) at low temperatures.[16]
Thermodynamic Enolate: Formation of the more stable, more substituted enolate by deprotonation at the C3 methylene group. This is favored by using a smaller, strong base (like NaH or NaOEt) at higher temperatures, allowing for equilibration.[15][16]
The position or substitution of the distant double bond is not expected to have a discernible impact on the kinetic vs. thermodynamic enolate ratio.
Data Summary
Property/Reaction
Hept-6-en-2-one
Hept-5-en-2-one
5-Methylhept-5-en-2-one
Rationale
Alkene Type
Terminal, Monosubstituted
Internal, Disubstituted
Internal, Trisubstituted
Structural
Electrophilic Addition Rate
Slowest
Intermediate
Fastest
Carbocation Stability (Tertiary > Secondary)
Catalytic Hydrogenation Rate
Fastest
Intermediate
Slowest
Steric Hindrance
Ketone Reduction (NaBH₄) Rate
Similar
Similar
Similar
Identical local environment, no conjugation
Enolate Formation
Standard Kinetic/Thermodynamic
Standard Kinetic/Thermodynamic
Standard Kinetic/Thermodynamic
No influence from distant double bond
Experimental Protocols
Protocol: Epoxidation of the Alkene using m-CPBA
This protocol describes a general procedure for the epoxidation of the C=C double bond, a reaction whose rate will differ based on the alkene's substitution pattern.
Objective: To selectively oxidize the alkene functionality to an epoxide while leaving the ketone intact.
Materials:
Unsaturated ketone (Hept-6-en-2-one, Hept-5-en-2-one, or 5-Methylhept-5-en-2-one)
A Senior Application Scientist's Guide to the Validation of Chiral Assays for Determining 5-Methylhept-6-en-2-one Enantiomeric Excess
In the landscape of pharmaceutical development, agrochemicals, and flavor and fragrance industries, the stereochemistry of a molecule is of paramount importance. The differential pharmacological, toxicological, and senso...
Author: BenchChem Technical Support Team. Date: April 2026
In the landscape of pharmaceutical development, agrochemicals, and flavor and fragrance industries, the stereochemistry of a molecule is of paramount importance. The differential pharmacological, toxicological, and sensory properties of enantiomers necessitate their accurate quantification. This guide provides an in-depth comparison and validation framework for chiral assays specifically tailored to determine the enantiomeric excess (ee) of 5-methylhept-6-en-2-one, a volatile ketone with significant applications.
This document is structured to provide not just procedural steps, but the underlying scientific rationale, empowering researchers, scientists, and drug development professionals to make informed decisions in method selection and validation.
The Foundation: Understanding Chiral Recognition
The separation of enantiomers, which are non-superimposable mirror images with identical physical properties in an achiral environment, presents a unique analytical challenge. The cornerstone of chiral separation lies in the principle of "chiral recognition," where a chiral selector (typically the stationary phase in chromatography) interacts diastereomerically with the enantiomers. This transient diastereomeric interaction, often described by the three-point interaction model, results in different retention times, enabling their separation and quantification.
Comparative
comparative toxicity assessment of hept-6-en-2-one, 5-methyl and related unsaturated ketones
As a Senior Application Scientist in early-stage drug development and chemical safety, I frequently encounter a critical misconception: the assumption that all unsaturated ketones share a similar toxicological profile. I...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist in early-stage drug development and chemical safety, I frequently encounter a critical misconception: the assumption that all unsaturated ketones share a similar toxicological profile. In reality, the safety assessment of these compounds hinges entirely on the spatial relationship between the alkene and the carbonyl group.
This guide provides an objective, data-driven comparative assessment of hept-6-en-2-one, 5-methyl () against structurally related unsaturated ketones. By dissecting the mechanistic causality behind their reactivity, we establish a robust framework for predicting and validating their toxicity profiles.
Mechanistic Causality: The Conjugation Paradigm
The primary driver of toxicity in unsaturated ketones is their ability to act as electrophiles. When an alkene is conjugated with a carbonyl group (forming an α,β-unsaturated system), the electron-withdrawing nature of the oxygen atom lowers the energy of the lowest unoccupied molecular orbital (LUMO). This structural conjugation transforms the β-carbon into a "soft" electrophile, making it highly susceptible to nucleophilic attack by soft nucleophiles—most notably, the sulfhydryl (-SH) groups of cellular glutathione (GSH) and critical cysteine residues in proteins.
As demonstrated by , this hetero-Michael addition rapidly depletes cellular antioxidants, triggering oxidative stress, Nrf2/ARE pathway activation, and subsequent cytotoxicity.
Conversely, 5-methylhept-6-en-2-one and its isomer 6-methylhept-5-en-2-one (sulcatone) are isolated unsaturated ketones. Because the double bond is separated from the carbonyl by multiple sp3-hybridized carbons, resonance delocalization is impossible. These compounds cannot undergo Michael addition. Consequently, their toxicity is relegated to non-specific membrane interactions (baseline narcosis), resulting in a vastly superior safety profile.
Mechanistic divergence in toxicity between isolated and conjugated unsaturated ketones.
Comparative Toxicity Profiles
To objectively compare these compounds, we must look at both their chemical reactivity (thiol depletion) and their acute biological toxicity. Local electrophilicity parameters accurately predict this reactivity (). The table below summarizes the stark contrast between isolated and conjugated systems.
Compound
Structural Classification
Thiol Reactivity (
kGSH
)
Acute Oral LD50 (Rat)
Primary Toxicity Driver
5-Methylhept-6-en-2-one
Isolated Unsaturated Ketone
Negligible
>3,500 mg/kg*
Baseline Narcosis
6-Methylhept-5-en-2-one
Isolated Unsaturated Ketone
Negligible
3,570 mg/kg
Baseline Narcosis
3-Hepten-2-one
α,β-Unsaturated Ketone
Moderate-High
~1,500 mg/kg
Electrophilic Stress
Methyl Vinyl Ketone (MVK)
α,β-Unsaturated Ketone
Extremely High
~30 mg/kg
Covalent Protein Adduction
*Extrapolated from the structurally analogous isomer 6-methylhept-5-en-2-one, which exhibits low acute toxicity ().
Self-Validating Experimental Workflows
To empirically prove the safety of 5-methylhept-6-en-2-one relative to conjugated alternatives, we employ a self-validating, two-tiered protocol.
The Causality Principle: If a compound is highly toxic in biological assays, we must determine why. By pairing a cell-free chemical reactivity assay (Protocol A) with a biological viability assay (Protocol B), we create a closed-loop validation system. If a compound shows toxicity in cells but zero reactivity in the chemoassay (as seen with high doses of isolated ketones), we can definitively rule out covalent protein adduction and attribute the toxicity to reversible narcosis.
Self-validating workflow correlating electrophilic reactivity with cellular toxicity.
Protocol A: Kinetic Glutathione (GSH) Chemoassay
This assay quantifies the hetero-Michael addition rate. We use Ellman’s reagent (DTNB) because it selectively reacts with free thiols to produce a quantifiable yellow chromophore (TNB), allowing us to track the disappearance of GSH as it forms adducts with the ketone ().
Step-by-Step Methodology:
Preparation: Prepare a 10 mM solution of reduced glutathione (GSH) in 100 mM potassium phosphate buffer (pH 7.4) to mimic physiological conditions.
Dosing: Introduce the test compound (e.g., 5-methylhept-6-en-2-one or MVK as a positive control) at a final concentration of 10 mM (1:1 molar ratio with GSH).
Incubation: Incubate the mixture at 37°C in a shaking water bath.
Quenching & Detection: At predetermined intervals (0, 15, 30, 60, and 120 minutes), extract a 100 µL aliquot and immediately quench the reaction by adding it to 900 µL of a 0.5 mM DTNB solution.
Quantification: Measure absorbance at 412 nm using a UV-Vis spectrophotometer.
Analysis: Calculate the pseudo-first-order rate constant (
kobs
) based on the logarithmic decay of free thiol concentration over time. Expected Result: 5-methylhept-6-en-2-one will show a
kobs
near zero, while MVK will show rapid depletion.
Protocol B: In Vitro Cytotoxicity Screening
We utilize HepG2 cells for this assay because they retain a degree of metabolic competence, making them a standard model for hepatotoxicity and electrophilic stress screening.
Step-by-Step Methodology:
Cell Seeding: Seed HepG2 cells at a density of
1×104
cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in 5% CO₂.
Treatment: Aspirate the media and apply serial dilutions of the test compounds (ranging from 1 µM to 10 mM) dissolved in DMSO (final DMSO concentration <0.5% to prevent solvent toxicity).
Exposure: Incubate for 24 hours.
Viability Assessment: Add 10 µL of MTT reagent (5 mg/mL) to each well. Incubate for 3 hours. The causality here is that only viable cells with active mitochondrial reductases will convert MTT into purple formazan crystals.
Solubilization: Remove media and dissolve the formazan crystals in 100 µL of DMSO.
Quantification: Read absorbance at 570 nm to determine cell viability relative to the vehicle control, and calculate the IC₅₀.
Cross-Validation: Plot the IC₅₀ values against the
kobs
values from Protocol A. Compounds like 5-methylhept-6-en-2-one will cluster in the "low reactivity / low toxicity" quadrant, validating their structural safety.
References
PubChem. "Hept-6-en-2-one, 5-methyl". National Center for Biotechnology Information.
URL:[Link]
LoPachin, R. M., et al. (2008). "Molecular Mechanisms of the Conjugated α,β-Unsaturated Carbonyl Derivatives: Relevance to Neurotoxicity and Neurodegenerative Diseases." Toxicological Sciences, 104(2), 236-249.
URL:[Link]
Schwöbel, J. A., et al. (2010). "Local Electrophilicity Predicts the Toxicity-Relevant Reactivity of Michael Acceptors." The Journal of Physical Chemistry Letters, 1(10), 1526-1531.
URL:[Link]
Jackson, P. A., et al. (2013). "Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions." Current Topics in Medicinal Chemistry, 13(12), 1483-1506.
URL:[Link]
Operational Guide: Safe Handling and Disposal of 5-Methylhept-6-en-2-one 5-Methylhept-6-en-2-one (CAS: 114980-57-3) is a branched, unsaturated aliphatic ketone widely utilized as a highly reactive intermediate in organic...
Author: BenchChem Technical Support Team. Date: April 2026
Operational Guide: Safe Handling and Disposal of 5-Methylhept-6-en-2-one
5-Methylhept-6-en-2-one (CAS: 114980-57-3) is a branched, unsaturated aliphatic ketone widely utilized as a highly reactive intermediate in organic synthesis, pharmaceutical development, and fragrance formulation[1][2]. While highly valuable for its chemical reactivity, this compound presents specific logistical and safety challenges in the laboratory. As a Category 3 flammable liquid with documented aquatic toxicity, improper disposal can lead to severe environmental contamination and laboratory safety hazards[3][4].
This guide provides drug development professionals and laboratory scientists with a self-validating, step-by-step protocol for the safe handling, spill mitigation, and final destruction of 5-methylhept-6-en-2-one, ensuring your laboratory exceeds standard compliance.
Chemical & Physical Properties
Understanding the physicochemical properties of 5-methylhept-6-en-2-one is the foundation of a robust safety protocol. The presence of both a carbonyl group and a terminal alkene dictates its reactivity profile and environmental behavior[1][5].
Mechanistic Insights: The "Why" Behind the Protocol
Standard operating procedures often list rules without context. To build a true culture of safety, researchers must understand the chemical causality behind these directives:
The Danger of Drain Disposal: 5-methylhept-6-en-2-one is harmful to aquatic life[3]. Furthermore, its specific gravity and volatility mean that if poured down a sink, it will float on the water's surface, vaporize, and create an explosive headspace within the sewer system[3][7].
Incompatibility with Bases/Oxidizers: As an unsaturated ketone, this compound is susceptible to nucleophilic addition and base-catalyzed aldol condensations[5][8]. Mixing this waste with strong bases or oxidizing agents can trigger an exothermic runaway reaction, leading to catastrophic pressure buildup and container rupture[6][7].
The Necessity of an Afterburner: Final disposal requires a chemical incinerator equipped with an afterburner[7]. The primary combustion chamber ignites the flammable liquid, but the afterburner is critical to ensure the complete thermal oxidation of the branched carbon skeleton, preventing the release of hazardous volatile organic compounds (VOCs) into the atmosphere[5][7].
Step-by-Step Disposal Methodology
This protocol ensures compliance with EPA/RCRA guidelines for D001 ignitable waste. Every step includes a validation mechanism to ensure a closed-loop safety system.
Step 1: Source Segregation
Action: Isolate 5-methylhept-6-en-2-one waste from strong oxidizers, strong bases, and reducing agents[6].
Validation: Check the laboratory waste log. Ensure no nitric acid, peroxides, or alkali metals have been introduced to the target waste carboy before adding the ketone.
Step 2: Primary Containment
Action: Transfer the chemical into a high-density polyethylene (HDPE) or safety-coated glass waste container using a grounded, explosion-proof fume hood[3][7].
Validation: Visually inspect grounding wires during transfer to prevent static discharge, which can ignite the vapor[7].
Step 3: RCRA Labeling
Action: Affix a standardized hazardous waste tag. Mark clearly as "Flammable Liquid, N.O.S. (contains 5-methylhept-6-en-2-one)" and assign the RCRA code D001[6].
Validation: Cross-reference the label with the corresponding SDS to ensure hazard pictograms (Flame, Environment) are present.
Step 4: Storage and Transfer
Action: Store the sealed container in an OSHA-compliant, ventilated flammable storage cabinet away from direct sunlight and heat sources[4][7].
Validation: Ensure the cabinet is electrically grounded and features an intact, leak-proof sill.
Step 5: Final Destruction
Action: Contract a licensed hazardous waste disposal facility to transport and destroy the chemical via chemical incineration[6][7].
Validation: Obtain and file the Certificate of Destruction (CoD) from the waste vendor to close the chain of custody.
Emergency Spill Response Protocol
In the event of an accidental release, immediate and calculated action is required to prevent vapor ignition and environmental contamination.
Evacuate and Ventilate : Evacuate personnel from the immediate area. Maximize fume hood ventilation and ensure no low-lying areas are accumulating vapors[3].
Validation: Use a portable VOC monitor (PID) to confirm vapor concentrations are below the lower explosive limit (LEL) before proceeding.
Eliminate Ignition Sources : Shut off all hot plates, pilot lights, and electrical equipment. Crucial: Use only non-sparking tools from this point forward[6][7].
Validation: Visually verify all nearby equipment is unplugged and confirm the use of brass/bronze non-sparking tools.
Containment : Do NOT use water to flush the spill[7]. Water will spread the floating organic layer.
Validation: Ensure the spill perimeter is fully diked with absorbent before addressing the center.
Absorption : Cover the spill with an inert, inorganic, non-combustible absorbent material such as dry sand, earth, or vermiculite[4].
Validation: The surface should appear completely dry with no visible liquid pooling before sweeping.
Collection : Sweep up the absorbed mixture using a non-sparking broom and dustpan. Place the material into a covered, compatible container for standard hazardous waste disposal[3][4].
Validation: Seal the container and verify no external contamination exists on the waste bin before transport.
Operational Workflow Visualization
Workflow for the safe handling, spill response, and disposal of 5-methylhept-6-en-2-one.
A Senior Application Scientist's Guide to Handling 5-Methyl-6-hepten-2-one
In the dynamic landscape of pharmaceutical research and development, the meticulous handling of chemical reagents is paramount to both personnel safety and experimental integrity. This guide provides essential, actionabl...
Author: BenchChem Technical Support Team. Date: April 2026
In the dynamic landscape of pharmaceutical research and development, the meticulous handling of chemical reagents is paramount to both personnel safety and experimental integrity. This guide provides essential, actionable protocols for the safe handling of 5-methyl-6-hepten-2-one (also known as Hept-6-en-2-one, 5-methyl), a flammable liquid commonly utilized as a flavor and fragrance agent and as an intermediate in chemical syntheses.[1][2] The following procedures are designed to empower researchers with the knowledge to mitigate risks and ensure a secure laboratory environment.
I. Pre-Operational Safety Checklist & Hazard Analysis
Before commencing any work with 5-methyl-6-hepten-2-one, a thorough pre-operational check is critical. This compound is a flammable liquid and vapor, and it is harmful to aquatic life with long-lasting effects.[3] Understanding its properties is the first step in ensuring safe handling.
Flammability: Flammable liquid and vapor (GHS Category 3).[6] Keep away from heat, sparks, open flames, and hot surfaces.[3][6][7] Use explosion-proof electrical, ventilating, and lighting equipment.[3][6]
Health Hazards: May cause serious eye irritation.[6] While not classified as a skin sensitizer in humans at a 3% concentration, undiluted substance can be slightly irritating to the skin and eyes of rabbits.[1][8] Inhalation of vapors may cause drowsiness and dizziness.[9]
Environmental Hazards: Harmful to aquatic life with long-lasting effects.[3] Avoid release to the environment.[3][7]
II. Personal Protective Equipment (PPE): The First Line of Defense
The selection and proper use of PPE are non-negotiable when handling 5-methyl-6-hepten-2-one. The following PPE is mandatory:
Eye and Face Protection: Always wear chemical safety glasses and a face shield. This combination provides robust protection against splashes and vapors. Standard safety glasses are insufficient. Eye protection must be tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[3]
Hand Protection: Chemical-resistant gloves are required. Nitrile or butyl rubber gloves are generally suitable, but it is crucial to consult the glove manufacturer's compatibility data for the specific glove model. Always inspect gloves for any signs of degradation or perforation before use.[3] Use proper glove removal technique to avoid skin contact with the product.[3]
Skin and Body Protection: A flame-retardant lab coat is essential. Ensure it is fully buttoned. For larger quantities or in situations with a higher risk of splashing, consider a chemical-resistant apron and boots.
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[6] If engineering controls are insufficient or for emergency situations, use a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges.[3] If a respirator is the sole means of protection, a full-face supplied-air respirator is necessary.[3]
Workflow for Donning and Doffing PPE:
Caption: A diagram illustrating the correct sequence for putting on (donning) and taking off (doffing) personal protective equipment.
III. Step-by-Step Handling Protocol
Adherence to a systematic protocol minimizes the risk of exposure and accidents.
Preparation:
Ensure the chemical fume hood is operational and the sash is at the appropriate height.
Clear the work area of any unnecessary equipment or chemicals.
Have an appropriate fire extinguisher (dry chemical, carbon dioxide, or alcohol-resistant foam) readily accessible.[3][6]
Locate the nearest safety shower and eyewash station.
Dispensing:
Ground and bond the container and receiving equipment to prevent static discharge.[3][6][7]
Slowly pour the liquid to minimize splashing and vapor generation.
Keep the container tightly closed when not in use.[3][6][7]
Post-Handling:
Wipe down the work surface with an appropriate solvent and then with soap and water.
Properly seal and label all containers of 5-methyl-6-hepten-2-one.
Store in a cool, dry, and well-ventilated area away from heat and ignition sources.[3][6][7]
IV. Emergency Procedures: Immediate and Decisive Action
In the event of an emergency, a swift and correct response is crucial.
Skin Contact: Immediately remove all contaminated clothing.[3][6][7] Rinse the affected skin area with plenty of soap and water for at least 15 minutes.[3][10] Seek medical attention if irritation persists.[10]
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][10] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.[6]
Inhalation: Move the affected person to fresh air.[3] If breathing is difficult or has stopped, provide artificial respiration.[3] Seek immediate medical attention.
Ingestion: Do NOT induce vomiting.[3] If the person is conscious, rinse their mouth with water.[3] Never give anything by mouth to an unconscious person.[3] Seek immediate medical attention.
Spill:
Small Spill: Remove all ignition sources.[9] Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable, sealed container for disposal.
Large Spill: Evacuate the area. Alert emergency personnel.[9] Contain the spill if it can be done safely. Prevent the spill from entering drains or waterways.[3] Ventilate the area and remove all ignition sources.
Emergency Response Workflow:
Caption: A flowchart outlining the key steps to take in the event of an emergency involving 5-methyl-6-hepten-2-one.
V. Disposal Plan: Environmental Responsibility
Proper disposal is a critical final step in the chemical handling lifecycle.
Waste Collection: Collect all waste materials, including contaminated absorbents and disposable PPE, in a designated, labeled, and sealed container.
Disposal Method: Dispose of the contents and container to an approved waste disposal plant.[3][6][7] This may involve incineration in a chemical incinerator equipped with an afterburner and scrubber.[3] Do not dispose of it in drains or the environment.[3]
By adhering to these protocols, researchers can confidently and safely handle 5-methyl-6-hepten-2-one, fostering a culture of safety and scientific excellence within the laboratory.
References
NATURAL METHYL HEPTENONE. (2025, May 22). Safety Data Sheet. Axxence Aromatic GmbH. Retrieved from [Link]
6-Methylhept-5-en-2-one. (2003, July 2). SIDS Initial Assessment Report. OECD. Retrieved from [Link]
methyl heptenone 110-93-0. The Good Scents Company. Retrieved from [Link]
6-Methyl-5-hepten-2-one. PubChem. Retrieved from [Link]
6-Methylhept-5-en-2-one. Haz-Map. Retrieved from [Link]